Technical Documentation Center

N-(2-ethylphenyl)-2-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-ethylphenyl)-2-nitrobenzamide

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of N-(2-ethylphenyl)-2-nitrobenzamide

The following technical guide details the synthesis, characterization, and validation protocols for N-(2-ethylphenyl)-2-nitrobenzamide , a critical intermediate in the development of quinazolinone-based pharmacophores. E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and validation protocols for N-(2-ethylphenyl)-2-nitrobenzamide , a critical intermediate in the development of quinazolinone-based pharmacophores.

Executive Summary

Compound: N-(2-ethylphenyl)-2-nitrobenzamide Formula: C₁₅H₁₄N₂O₃ Role: Key intermediate for 3-(2-ethylphenyl)quinazolin-4(3H)-one derivatives (potential sedative/hypnotic or anti-inflammatory agents). Synthesis Strategy: Nucleophilic acyl substitution via 2-nitrobenzoyl chloride and 2-ethylaniline under anhydrous basic conditions.[1]

This guide moves beyond standard recipes, focusing on the critical process parameters (CPPs) required to overcome the steric hindrance imposed by the ortho-ethyl group and the electronic deactivation from the ortho-nitro group.

Part 1: Retrosynthetic Analysis & Strategic Design[1]

The Chemoselectivity Challenge

The synthesis poses a specific challenge: Steric Clash .[1]

  • Electrophile: 2-Nitrobenzoyl chloride (Sterically crowded by the o-nitro group).[1][2]

  • Nucleophile: 2-Ethylaniline (Sterically crowded by the o-ethyl group).[1]

Standard Schotten-Baumann conditions (aqueous NaOH) often fail or suffer from low yields due to the poor solubility of the hindered aniline and competitive hydrolysis of the acid chloride.[1] Therefore, an anhydrous homogenous phase reaction using Dichloromethane (DCM) and Triethylamine (TEA) is the superior protocol.[1]

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the competing hydrolysis side-reaction that must be suppressed.

ReactionScheme SM1 2-Nitrobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack Side 2-Nitrobenzoic Acid (Hydrolysis Impurity) SM1->Side H2O (Trace) SM2 2-Ethylaniline (Nucleophile) SM2->Inter Base Triethylamine (HCl Scavenger) Base->Inter Proton Transfer Prod N-(2-ethylphenyl)- 2-nitrobenzamide Inter->Prod - HCl (as Et3N·HCl)

Figure 1: Reaction pathway highlighting the primary amide coupling and the potential hydrolysis vector.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleCritical Note
2-Ethylaniline 121.181.0NucleophileMust be distilled if dark brown (oxidation products inhibit reaction).
2-Nitrobenzoyl chloride 185.561.1ElectrophileSlight excess drives reaction to completion.[1]
Triethylamine (TEA) 101.191.5BaseScavenges HCl; prevents protonation of aniline.[1]
DCM (CH₂Cl₂) -SolventMediumAnhydrous; ensures solubility of both reactants.[1]
Step-by-Step Procedure
Phase A: Preparation (0 - 15 mins)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 2-ethylaniline (12.1 g, 100 mmol) and dry DCM (100 mL).

  • Base Addition: Add Triethylamine (15.2 g, 150 mmol) . Cool the mixture to 0°C using an ice bath. Rationale: Cooling minimizes exothermicity and prevents side reactions.[1]

Phase B: Coupling Reaction (15 mins - 4 hours)
  • Addition: Dissolve 2-nitrobenzoyl chloride (20.4 g, 110 mmol) in DCM (30 mL) in a pressure-equalizing addition funnel.

  • Dropwise Feed: Add the acid chloride solution dropwise over 30 minutes.

    • Observation: A white precipitate (Et₃N[1][3]·HCl) will form immediately.[1]

  • Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–4 hours.

    • TLC Check: Silica gel, 30% EtOAc/Hexane.[1] Look for disappearance of aniline (Rf ~0.[1][4]4) and appearance of amide (Rf ~0.2–0.3).[1]

Phase C: Workup & Purification[4]
  • Quench: Add 50 mL water to dissolve the ammonium salts.

  • Extraction: Separate the organic layer.[1] Wash sequentially with:

    • 1M HCl (2 x 50 mL): Removes unreacted 2-ethylaniline (Critical for purity).[1]

    • Sat. NaHCO₃ (2 x 50 mL): Removes unreacted 2-nitrobenzoic acid.

    • Brine (1 x 50 mL): Dries the organic layer.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallization: The crude solid is likely off-white.[1] Recrystallize from hot Ethanol (EtOH) .

    • Protocol: Dissolve in minimum boiling EtOH, allow to cool slowly to RT, then 4°C. Filter the needles.

Part 3: Analytical Characterization (The "Self-Validating" System)

To confirm the identity of N-(2-ethylphenyl)-2-nitrobenzamide , you must validate three structural domains: the ethyl group, the amide linkage, and the nitro-aromatic system.

Predicted NMR Data (400 MHz, CDCl₃)

Note: Values are high-confidence estimates based on chemometric shifts for benzanilides.

Proton (¹H)Shift (δ ppm)MultiplicityIntegrationAssignment Logic
N-H 8.50 - 10.0 Broad Singlet1HAmide proton, deshielded by H-bonding and anisotropy.
Ar-H (Nitro) 8.15 Doublet (J=8Hz)1HProton ortho to Nitro group (strongly deshielded).[1]
Ar-H (Amide) 7.8 - 7.6 Multiplet3HRemaining protons on nitro-ring.[1]
Ar-H (Ethyl) 7.5 - 7.1 Multiplet4HProtons on the ethylphenyl ring.[1]
-CH₂- 2.65 Quartet (J=7.5Hz)2HBenzylic methylene protons.[1]
-CH₃ 1.25 Triplet (J=7.5Hz)3HMethyl protons.[1]

Validation Check: The presence of the quartet at ~2.65 ppm and the downfield doublet at ~8.15 ppm confirms the coupling of the two specific aromatic systems.[1]

Infrared Spectroscopy (FT-IR)
  • 3250–3350 cm⁻¹: N-H stretch (Amide).[1]

  • 1650–1665 cm⁻¹: C=O stretch (Amide I band) – Primary diagnostic peak.[1]

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).[1]

Mass Spectrometry[1]
  • Molecular Ion: [M+H]⁺ = 271.1.[1]

  • Fragment Pattern: Loss of ethyl group (M-29) or cleavage of amide bond.[1]

Part 4: Workflow Visualization

The following flowchart outlines the logic flow for the synthesis and troubleshooting.

Workflow Start Start: Reagent Prep React Reaction: DCM, 0°C -> RT (Formation of Precipitate) Start->React TLC TLC Check: Aniline Consumed? React->TLC Workup Workup: Acid/Base Wash TLC->Workup Yes Fail Add more Acid Chloride or Catalyst (DMAP) TLC->Fail No (Stalled) Crude Isolate Crude Solid Workup->Crude Cryst Recrystallize (EtOH) Crude->Cryst Fail->React Retry

Figure 2: Operational workflow for the synthesis and purification.

Part 5: Safety & Handling

  • 2-Nitrobenzoyl Chloride: Lachrymator and corrosive.[1] Hydrolyzes to release HCl.[1] Handle in a fume hood.

  • 2-Ethylaniline: Toxic by inhalation and skin absorption.[1] Potential methemoglobinemia agent.[1]

  • Nitro Compounds: Potential explosion hazard if heated to decomposition in closed vessels.[1]

References

  • General Amide Synthesis (Schotten-Baumann & Anhydrous)

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for acyl substitution mechanisms).

  • Quinazolinone Synthesis from Nitrobenzamides

    • Laha, J. K., et al. (2015).[1] "Sodium Dithionite-Mediated Synthesis of Quinazolinones." The Journal of Organic Chemistry, 80(22), 11351–11359.[1] Link[1]

  • Characterization of 2-Nitrobenzamides

    • PubChem Compound Summary for 2-Nitrobenzamide derivatives. Link[1]

  • Reaction of 2-Aminobenzamides (Analogous Chemistry)

    • Gao, L., et al. (2018).[1] "Ruthenium-Catalyzed Synthesis of Quinazolinones." The Journal of Organic Chemistry, 83(17), 10352–10358.[1] Link[1]

Sources

Exploratory

Foreword: On the Specificity of N-(2-ethylphenyl)-2-nitrobenzamide

An In-depth Technical Guide to the Biological Activity of Nitrobenzamide Derivatives for Researchers, Scientists, and Drug Development Professionals This guide, therefore, broadens its scope to address the well-documente...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Nitrobenzamide Derivatives for Researchers, Scientists, and Drug Development Professionals

This guide, therefore, broadens its scope to address the well-documented and therapeutically significant biological activities of the larger class of nitrobenzamide derivatives . This family of compounds has attracted considerable scientific interest for its diverse pharmacological potential. By examining the activities of various structural analogs, we can infer the potential roles of key functional groups, such as the nitro moiety and the substituted phenyl ring, which are central to the structure of N-(2-ethylphenyl)-2-nitrobenzamide.

This document will serve as a comprehensive resource, synthesizing data on the anticancer, anti-inflammatory, and antimicrobial properties of nitrobenzamide derivatives to provide a foundational understanding for future research and drug development endeavors.

Introduction: The Therapeutic Potential of the Nitrobenzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs. The strategic incorporation of a nitro group onto this scaffold significantly modulates its electronic properties and metabolic potential, often unlocking a range of biological activities.[2] Nitro-containing compounds are known to exhibit a wide spectrum of effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The nitro group can act as a pharmacophore or be bio-reduced within target cells to form reactive nitrogen species that can disrupt cellular processes, a mechanism particularly relevant in antimicrobial and some anticancer applications.[3] This guide will delve into the key therapeutic areas where nitrobenzamide derivatives have shown significant promise.

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases. A significant body of research has highlighted the anti-inflammatory potential of nitrobenzamide derivatives, primarily through their ability to modulate key signaling pathways like Nuclear Factor-kappa B (NF-κB).[3]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. Several nitrobenzamide derivatives have demonstrated a potent, dose-dependent inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7).[3] This effect is often linked to the suppression of the NF-κB signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS. Nitrobenzamide derivatives are thought to interfere with this cascade, preventing NF-κB activation and subsequent gene expression.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IκB Degradation IkB_NFkB->NFkB Releases NF-κB Nitrobenzamide Nitrobenzamide Derivatives Nitrobenzamide->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and points of inhibition by nitrobenzamide derivatives.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines the measurement of NO production in RAW 264.7 macrophage cells, a standard method for assessing the anti-inflammatory potential of test compounds.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Nitrobenzamide derivatives) dissolved in DMSO

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the nitrobenzamide derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the IC₅₀ value for NO inhibition for each test compound.

Anticancer Activity: Targeting Cell Proliferation and Survival

Nitrobenzamide derivatives have also emerged as promising candidates in oncology, demonstrating cytotoxic effects against a range of cancer cell lines.[3] Their mechanisms are often multifaceted, involving the disruption of critical cellular machinery and signaling pathways.

Potential Mechanisms of Action
  • Tubulin Polymerization Inhibition: Some benzamide derivatives act as microtubule-targeting agents. They can bind to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.

  • DNA Interaction: Certain benzamides have been shown to bind to the minor groove of DNA, which can interfere with replication and transcription processes, leading to cytotoxicity.[4][5]

  • Modulation of Survival Pathways: Research on related compounds suggests that nitrobenzamides may influence key survival signaling pathways. Phenylacetamide derivatives, for instance, have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • Appropriate cell culture medium with 10% FBS

  • Test compounds (Nitrobenzamide derivatives) dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the nitrobenzamide derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Summary of Cytotoxic Activity

The following table summarizes representative IC₅₀ values for various benzamide derivatives against different cancer cell lines, illustrating the range of potencies observed in this class of compounds.

Compound ClassCell LineIC₅₀ (µM)Reference
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast)0.6 ± 0.08[6]
Phenylacetamide Derivative (3c)MCF-7 (Breast)0.7 ± 0.08[6]
N-phenylbenzamide DerivativesCOR-L23 (Lung)47.5 - 93.3[8]
N-phenylbenzamide DerivativesMCF7 (Breast)47.5 - 93.3[8]

Antimicrobial and Antiprotozoal Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Nitrobenzamide derivatives have shown promising activity against a variety of pathogenic bacteria, fungi, and parasites.[3][5][9]

Mechanism of Action

The antimicrobial action of nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within the microbial cell. This process generates highly reactive nitrogen intermediates, such as nitroso and hydroxylamino radicals. These radicals can induce significant cellular damage by:

  • Oxidative Stress: Causing damage to DNA, proteins, and lipids.

  • Enzyme Inhibition: Disrupting critical metabolic pathways.

  • DNA Damage: Directly interacting with and damaging microbial DNA.[3]

In kinetoplastid parasites, such as Trypanosoma and Leishmania, benzamide derivatives have been shown to act as DNA minor groove binders, particularly targeting the AT-rich kinetoplast DNA (kDNA), which is essential for parasite survival.[5]

Antimicrobial_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start PrepInoculum Prepare Standardized Bacterial/Fungal Inoculum Start->PrepInoculum PrepStocks Prepare Stock Solutions of Nitrobenzamide Derivatives Start->PrepStocks Inoculate Inoculate Plates with Microorganisms PrepInoculum->Inoculate SerialDilute Perform Serial Dilutions in 96-well Plates PrepStocks->SerialDilute SerialDilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate DetermineMIC Visually Inspect for Growth and Determine MIC Incubate->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[9][10]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (Nitrobenzamide derivatives)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (vehicle)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[10]

Conclusion and Future Directions

The nitrobenzamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities—spanning anti-inflammatory, anticancer, and antimicrobial effects—are intrinsically linked to the chemical properties of the nitro group and the specific substitution patterns on the phenyl rings. The mechanisms of action, while varied, often converge on fundamental cellular processes such as signal transduction, cell division, and metabolic integrity.

Future research should focus on synthesizing and screening novel analogs of N-(2-ethylphenyl)-2-nitrobenzamide to establish clear structure-activity relationships (SAR). Elucidating the precise molecular targets and exploring potential synergies with existing drugs will be crucial for translating the therapeutic potential of this chemical class into clinical applications. The protocols and data presented in this guide provide a solid foundation for researchers to undertake these critical next steps.

References

  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI.
  • Alkylating benzamides with melanoma cytotoxicity: role of melanin, tyrosinase, intracellular pH and DNA interaction. PubMed. [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]

  • N-(2-Methylphenyl)-2-nitrobenzamide. PMC. [Link]

  • In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. ResearchGate. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

Sources

Foundational

Crystal Structure Analysis of N-(2-ethylphenyl)-2-nitrobenzamide

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and conformational dynamics of N-(2-ethylphenyl)-2-nitrobenzamide . It is designed for researchers in structural chemistry and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and conformational dynamics of N-(2-ethylphenyl)-2-nitrobenzamide . It is designed for researchers in structural chemistry and pharmaceutical development, focusing on the specific steric and electronic effects introduced by ortho-substitution on both aromatic rings.

Technical Whitepaper & Experimental Guide

Executive Summary

N-(2-ethylphenyl)-2-nitrobenzamide represents a sterically congested amide system where the conformation is dictated by the "ortho effect." The interplay between the electron-withdrawing nitro group on the benzoyl ring and the bulky ethyl group on the aniline ring forces the molecule into a highly twisted conformation, disrupting the planarity typically seen in simple benzanilides. This guide details the synthesis, crystallization, and crystallographic analysis of this compound, serving as a template for analyzing similar sterically hindered pharmacophores.

Chemical Context & Synthesis Strategy

Mechanistic Pathway

The synthesis follows a nucleophilic acyl substitution (Schotten-Baumann type) between 2-nitrobenzoyl chloride and 2-ethylaniline . The reaction is driven by the nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, followed by the elimination of HCl.

Critical Steric Factor: The ortho-ethyl group on the aniline reduces the nucleophilicity of the amine via steric hindrance, requiring slightly more vigorous conditions or a stronger base catalyst compared to para-substituted analogues.

Experimental Protocol

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 eq) [Hazard: Shock Sensitive]

  • 2-Ethylaniline (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethylaniline (1.21 g, 10 mmol) and Et₃N (1.6 mL) in anhydrous DCM (20 mL) under a nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (1.85 g, 10 mmol) in DCM (10 mL) over 30 minutes. Note: Maintain temperature <5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) or Toluene.

SAFETY ALERT: 2-Nitrobenzoyl chloride can be shock-sensitive and may decompose violently if distilled to dryness. Use fresh reagents or purify via washings rather than distillation if possible.

Crystallization & Data Collection

To obtain X-ray quality single crystals, the "Slow Evaporation" or "Vapor Diffusion" method is recommended due to the compound's expected moderate solubility.

Crystallization Protocol
ParameterCondition A (Preferred)Condition B (Alternative)
Solvent System Ethanol / Dichloromethane (1:1)Toluene (Pure)
Method Slow Evaporation at RTSlow Cooling (60°C

RT)
Crystal Morphology Prisms or blocks (Yellow/Colorless)Needles (typical for fast cooling)
Target Size

mm
-
Crystallographic Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the nitro group, though Cu is acceptable for small organic crystals.
  • Temperature: Collect data at 100 K (cryogenic) to reduce thermal motion of the flexible ethyl chain and the nitro group, which often exhibits rotational disorder.

Structural Analysis & Predictive Modeling

Based on homologous structures (e.g., N-(2-methylphenyl)-2-nitrobenzamide), the following structural features are the core of the analysis.

Crystal System and Space Group
  • Predicted System: Monoclinic or Orthorhombic.[1]

  • Likely Space Groups:

    
     (Monoclinic) or 
    
    
    
    (Orthorhombic).[1]
  • Z Value: Typically

    
     (one molecule per asymmetric unit).
    
Molecular Conformation (The "Twist")

The defining feature of this structure is the dihedral angle between the two aromatic rings.

  • Amide Plane: The central amide moiety (C-N-C=O) will be planar.

  • Ring Twist: Due to the steric clash between the carbonyl oxygen and the ortho-ethyl group (and the amide hydrogen vs. the ortho-nitro group), the two phenyl rings cannot be coplanar.

  • Expected Dihedral Angle:

    
     (compared to 
    
    
    
    for unhindered benzanilides).
Supramolecular Architecture

The crystal packing is governed by a hierarchy of interactions:

  • Primary Interaction: Strong intermolecular N-H

    
     O=C  hydrogen bonds linking molecules into 1D chains (typically along the b or c axis).
    
    • Graph Set Motif:

      
       (infinite chain).
      
  • Secondary Interaction: Weak C-H

    
     O  contacts involving the nitro group oxygen atoms and aromatic protons.
    
  • Steric Locking: The ethyl group will likely adopt a conformation perpendicular to the phenyl ring to minimize steric strain, potentially showing disorder in the terminal methyl carbon.

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the hierarchical logic of the crystal packing forces.

G cluster_synthesis Synthesis Pathway cluster_crystal Crystal Packing Forces R1 2-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate R1->Intermediate Nucleophilic Attack R2 2-Ethylaniline R2->Intermediate Product N-(2-ethylphenyl)-2-nitrobenzamide Intermediate->Product -HCl (Elimination) HBond N-H...O Intermolecular H-Bonds (Primary Motif C(4)) Product->HBond Crystallization Steric Ortho-Ethyl/Nitro Steric Clash (Forces Ring Twist) Product->Steric Intramolecular Forces Packing 3D Crystal Lattice (Twisted Conformation) HBond->Packing Assembly Steric->Packing Geometry Definition

Caption: Synthesis pathway converting precursors to the target amide, followed by the competitive forces (H-bonding vs. Steric hindrance) that define the final crystal lattice.

Quantitative Data Summary (Predicted/Homologue Based)

The following table summarizes the expected crystallographic parameters based on the N-(2-methylphenyl) structural analogue [1, 2].

ParameterValue / RangeDescription
Crystal System Orthorhombic / MonoclinicCommon for benzanilides
Space Group

or

Centrosymmetric or Chiral
Bond Length (C=O) 1.22 – 1.24 ÅTypical amide carbonyl
Bond Length (C-N) 1.34 – 1.36 ÅPartial double bond character
Torsion Angle (C-N-C-C) 40° – 70°High twist due to ortho-ethyl
H-Bond Distance (N...O) 2.85 – 3.00 ÅModerate strength interaction
Melting Point 140 – 160 °CLower than para due to packing efficiency

References

  • Saeed, A., & Hussain, S. (2008). N-(2-Methylphenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o521. Link

  • Moreno-Fuquen, R., et al. (2015).[2] Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o468–o469. Link

  • PubChem.[2][3][4] (n.d.). 2-Nitrobenzoyl chloride (Compound).[5][6] National Library of Medicine. Link

  • Gowda, B. T., et al. (2012). N-(2-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E, 68(9), o2649. Link

Sources

Exploratory

An In-depth Technical Guide to N-(2-ethylphenyl)-2-nitrobenzamide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of N-(2-ethylphenyl)-2-nitrobenzamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive direct...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-(2-ethylphenyl)-2-nitrobenzamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to predict its physical and chemical properties, outline robust synthetic protocols, and explore its potential applications.

Introduction and Molecular Overview

N-(2-ethylphenyl)-2-nitrobenzamide is an organic compound featuring a benzamide core structure. This scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents.[1][2] The molecule is characterized by a 2-nitrobenzoyl group attached to the nitrogen of 2-ethylaniline. The presence of the nitro group, a strong electron-withdrawing group, and the ethylphenyl moiety are expected to significantly influence the molecule's physicochemical properties, reactivity, and biological activity.[1][3]

Molecular Structure:

Figure 1: Chemical structure of N-(2-ethylphenyl)-2-nitrobenzamide.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name N-(2-ethylphenyl)-2-nitrobenzamide
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight 270.29 g/mol
Canonical SMILES CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2[O-]
InChI Key (Predicted)

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been predicted based on the analysis of structurally related compounds such as 2-nitrobenzamide, N-phenyl-2-nitrobenzamide, and other N-substituted benzamides, as well as computational prediction tools.[4][5][6][]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point (°C) 120 - 140Predicted based on similar N-aryl benzamides.
Boiling Point (°C) > 400High boiling point is expected due to molecular weight and polar groups.
LogP (o/w) ~3.5Predicted using computational models; indicates moderate lipophilicity.[8]
Aqueous Solubility LowExpected to be poorly soluble in water due to the aromatic rings and lack of ionizable groups.
pKa Non-ionizableThe amide proton is very weakly acidic and not expected to ionize under physiological conditions.
Appearance Likely a pale yellow to off-white crystalline solid.Based on the appearance of related nitroaromatic compounds.

Synthesis of N-(2-ethylphenyl)-2-nitrobenzamide

The synthesis of N-(2-ethylphenyl)-2-nitrobenzamide can be achieved through several established methods for amide bond formation. The most common and direct approach involves the coupling of 2-nitrobenzoic acid or its activated derivative with 2-ethylaniline.

Synthetic Workflow Overview

Synthesis_Workflow cluster_reactants Starting Materials cluster_activation Activation cluster_coupling Amide Coupling cluster_purification Purification 2-nitrobenzoic_acid 2-Nitrobenzoic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) 2-nitrobenzoic_acid->acyl_chloride Method 1 coupling_reagents In-situ Activation (e.g., EDC, HATU) 2-nitrobenzoic_acid->coupling_reagents Method 2 2-ethylaniline 2-Ethylaniline coupling Reaction with 2-Ethylaniline in the presence of a base 2-ethylaniline->coupling acyl_chloride->coupling coupling_reagents->coupling purification Work-up and Purification (e.g., Extraction, Crystallization, Chromatography) coupling->purification product N-(2-ethylphenyl)- 2-nitrobenzamide purification->product

Figure 2: General synthetic workflow for N-(2-ethylphenyl)-2-nitrobenzamide.

Detailed Experimental Protocols

This is a classic and reliable method for amide synthesis.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) in excess.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (typically around 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude 2-nitrobenzoyl chloride, which can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Amide Coupling

  • Dissolve 2-ethylaniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

This method avoids the isolation of the acyl chloride intermediate and often proceeds under milder conditions.[9][10]

  • In a round-bottom flask, dissolve 2-nitrobenzoic acid (1 equivalent) and 2-ethylaniline (1.1 equivalents) in a suitable solvent such as DMF or DCM.

  • Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (0.1-1 equivalent) or 4-dimethylaminopyridine (DMAP) (catalytic amount).[9]

  • Add a base like DIPEA (2-3 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with an organic solvent and wash with water, a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by recrystallization or column chromatography.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of similar structures and known chemical shift and fragmentation patterns.[11][12][13]

Table 3: Predicted Spectral Data

TechniquePredicted Features
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.2-7.5 (m, 4H, aromatic protons of nitrobenzoyl ring), ~7.4-7.2 (m, 4H, aromatic protons of ethylphenyl ring), ~8.5 (br s, 1H, NH), ~2.7 (q, 2H, CH₂ of ethyl), ~1.3 (t, 3H, CH₃ of ethyl).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~165 (C=O), ~148 (C-NO₂), ~135-120 (aromatic carbons), ~24 (CH₂), ~14 (CH₃).
IR (KBr, cm⁻¹)ν: ~3300 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1520 and ~1350 (asymmetric and symmetric NO₂ stretch).
Mass Spec. (EI)m/z (%): 270 ([M]⁺), fragments corresponding to the loss of NO₂, C=O, and cleavage of the amide bond.

Chemical Reactivity

The chemical reactivity of N-(2-ethylphenyl)-2-nitrobenzamide is primarily dictated by the amide and nitro functional groups.

  • Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-nitrobenzoic acid and 2-ethylaniline. The N-H proton is weakly acidic.

  • Nitro Group: The nitro group is a strong deactivating group, making the nitro-substituted benzene ring less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although this is less common. The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl, Fe/HCl).[14][15] This transformation would yield N-(2-ethylphenyl)-2-aminobenzamide, a precursor to various heterocyclic compounds.

  • Intramolecular Interactions: The ortho positioning of the nitro group to the amide linkage may lead to intramolecular hydrogen bonding between the amide proton and an oxygen of the nitro group, which can influence the molecule's conformation and properties.

Potential Applications and Research Directions

While specific applications for N-(2-ethylphenyl)-2-nitrobenzamide have not been reported, the broader class of nitrobenzamide derivatives has shown significant potential in various therapeutic areas.[1][16][17]

  • Antimicrobial and Antiparasitic Agents: The nitroaromatic scaffold is present in several antimicrobial and antiparasitic drugs.[16][17] The mechanism often involves the reduction of the nitro group within the target organism to generate reactive nitrogen species that are cytotoxic.[1]

  • Anticancer Agents: Numerous benzamide derivatives have been investigated as anticancer agents, with some targeting histone deacetylase (HDAC) or other key enzymes in cancer cell proliferation.[2][12] The specific substitution pattern on both aromatic rings of N-(2-ethylphenyl)-2-nitrobenzamide could be explored for such activities.

  • Antiviral Agents: Recent studies have explored nitrobenzamide derivatives as potential inhibitors of viral enzymes, such as deubiquitinases.[18]

  • Synthetic Intermediate: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. For instance, reduction of the nitro group followed by intramolecular cyclization could lead to the formation of various heterocyclic systems.

Further research is warranted to synthesize and characterize N-(2-ethylphenyl)-2-nitrobenzamide and to evaluate its biological activity in various assays.

Safety and Handling

As with any chemical compound, N-(2-ethylphenyl)-2-nitrobenzamide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The toxicological properties of this specific compound have not been determined, but it should be treated as potentially hazardous.

Conclusion

N-(2-ethylphenyl)-2-nitrobenzamide is a molecule with a scientifically interesting structure, combining the versatile benzamide core with a reactive nitro group and a substituted phenyl ring. While direct experimental data is currently lacking, this guide has provided a comprehensive overview of its predicted properties, detailed synthetic methodologies, and potential areas of application based on sound chemical principles and data from related compounds. This information serves as a valuable resource for researchers looking to synthesize, characterize, and explore the potential of this and similar molecules in medicinal chemistry and materials science.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Schrödinger. (n.d.). QikProp. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Software for the prediction of physicochemical properties. Retrieved from [Link]

  • Khan, I., et al. (2018). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. Retrieved from [Link]

  • Liu, M., et al. (2019). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Hwang, J. Y., et al. (2010). Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis. Bioorganic & Medicinal Chemistry Letters, 20(1), 149-152.
  • Piazzi, L., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances.
  • Li, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery.
  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775.
  • PubChemLite. (n.d.). N-(2-ethylphenyl)-4-nitrobenzamide (C15H14N2O3). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • Emara, A. M., et al. (2022). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 46(36), 17429-17443.
  • ResearchGate. (2004). The synthesis and the spectral characterization of some derivated substituted benzamides of 7-metoxi-9-amino-1,2,3,4-tetrahydroacridine. Retrieved from [Link]

  • SciSpace. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrobenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitro-N-Phenylbenzamide. PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(42), 5809-5812.
  • Google Patents. (n.d.). EP0081726B1 - Nitrobenzoic acid amide derivatives.
  • Li, J., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15933-15938.
  • Liu, Z., et al. (2018). Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes.
  • National Center for Biotechnology Information. (n.d.). N-ethyl-4-nitrobenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,6-Dimethylphenyl)-4-nitrobenzamide. PubChem. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2589-2592.
  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Retrieved from [Link]

  • Wang, L., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry, 84(21), 14221-14228.
  • Mitchell, J. B. O., et al. (2020). Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science, 11(18), 4843-4851.
  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Frontiers in Chemistry. (2025). AI redefines mass spectrometry chemicals identification: retention time prediction in metabolomics and for a Human Exposome Project. Frontiers in Chemistry, 13.
  • Pharmaffiliates. (n.d.). CAS No : 3278-14-6 | Product Name : N-Phenethylbenzamide. Retrieved from [Link]

  • MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1541.

Sources

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of N-(2-ethylphenyl)-2-nitrobenzamide

Abstract: This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, N-(2-ethylphenyl)-2-nitrobenzamide. While direct biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, N-(2-ethylphenyl)-2-nitrobenzamide. While direct biological data for this specific molecule is not yet extensively published, its core structure, combining N-phenylbenzamide and nitrobenzamide moieties, allows for a robust, hypothesis-driven exploration of its pharmacological potential. Drawing upon the established activities of structurally related compounds, this document outlines a multi-pronged strategy encompassing computational prediction, unbiased proteome-wide screening, and hypothesis-driven validation against key target classes including protein kinases, tubulin, the NF-κB signaling pathway, and microbial enzymes. Detailed, field-proven experimental protocols and workflows are provided to empower researchers in drug discovery and chemical biology to systematically deconvolute the mechanism of action of N-(2-ethylphenyl)-2-nitrobenzamide and similar novel chemical entities.

Part 1: Introduction and Strategic Overview

N-(2-ethylphenyl)-2-nitrobenzamide is a small molecule featuring a benzamide scaffold, a privileged structure in modern medicinal chemistry. Its composition, an N-arylbenzamide with a nitro-substituted phenyl ring, suggests a rich potential for biological activity. The N-arylbenzamide motif is present in a multitude of approved drugs and clinical candidates, often targeting protein kinases and other enzymes.[1][2] Concurrently, the nitroaromatic group is a well-known pharmacophore, particularly in antimicrobial and anticancer agents, where it can be crucial for activity through mechanisms like bioreductive activation.[3][4]

Given that novel compounds like N-(2-ethylphenyl)-2-nitrobenzamide are frequently identified through high-throughput phenotypic screens, their molecular target(s) are often unknown. The process of "target deconvolution" is therefore a critical and often rate-limiting step in translating a phenotypic "hit" into a viable drug development program. Understanding the specific protein(s) with which a compound interacts is paramount for mechanism of action studies, lead optimization, and predicting potential on- and off-target toxicities.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, integrated workflow designed to systematically explore the target space for N-(2-ethylphenyl)-2-nitrobenzamide. Our approach begins with broad, exploratory methods (in silico prediction and unbiased screening) to generate initial hypotheses, followed by focused, hypothesis-driven experimental validation against the most probable target classes.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Target Validation & MOA In_Silico In Silico Target Prediction (Chemical Similarity) Kinase_Profiling Kinase Profiling In_Silico->Kinase_Profiling Identifies potential kinases Tubulin_Assay Tubulin Polymerization Assay In_Silico->Tubulin_Assay Suggests cytoskeletal targets Unbiased_Screening Unbiased Proteome-Wide Screening (Affinity Proteomics, CETSA) Unbiased_Screening->Kinase_Profiling Unbiased_Screening->Tubulin_Assay NFkB_Assay NF-κB Pathway Assay Unbiased_Screening->NFkB_Assay Enzyme_Assay Microbial Enzyme Assay (e.g., DprE1) Unbiased_Screening->Enzyme_Assay Cellular_Engagement Cellular Target Engagement (e.g., Western Blot, CETSA) Kinase_Profiling->Cellular_Engagement Tubulin_Assay->Cellular_Engagement NFkB_Assay->Cellular_Engagement Enzyme_Assay->Cellular_Engagement Phenotypic_Validation Cellular Phenotype Validation (e.g., Mitotic Arrest, Cytokine Inhibition) Cellular_Engagement->Phenotypic_Validation SAR Structure-Activity Relationship (SAR) Phenotypic_Validation->SAR

Figure 1: Integrated workflow for target deconvolution.

Part 2: Computational Target Prediction: A Data-Driven Starting Point

Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable, cost-effective guidance. By comparing the structure of N-(2-ethylphenyl)-2-nitrobenzamide to vast databases of compounds with known biological activities, we can generate a ranked list of probable targets.

Protocol 1: In Silico Target Prediction

Objective: To generate a preliminary list of potential protein targets for N-(2-ethylphenyl)-2-nitrobenzamide using ligand-based chemoinformatic tools.

Methodology: This protocol utilizes public web servers that predict targets based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.

Step-by-Step Procedure:

  • Obtain Compound Structure: Secure the 2D structure of N-(2-ethylphenyl)-2-nitrobenzamide and convert it to a simplified molecular-input line-entry system (SMILES) string: CCc1ccccc1NC(=O)c2ccccc2[O-].

  • SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction web server.

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

    • Execute the prediction. The output will be a list of protein targets ranked by probability. Pay close attention to the most represented protein classes (e.g., kinases, G-protein coupled receptors, etc.).

  • ChEMBL Database Search:

    • Access the ChEMBL database.

    • Use the "Structure Search" functionality.

    • Draw or paste the structure of N-(2-ethylphenyl)-2-nitrobenzamide.

    • Perform a "Similarity Search" with a Tanimoto coefficient threshold of >0.7.

    • Analyze the bioactivity data of the resulting similar compounds to identify recurring targets and assays.

  • TargetPro by Insilico Medicine:

    • Input the compound structure and analyze the predicted targets, which are often ranked by novelty and druggability.[5]

  • Data Synthesis: Consolidate the lists of potential targets from all platforms. Identify targets that appear across multiple prediction tools, as these represent higher-confidence hypotheses for initial experimental validation.

G SMILES N-(2-ethylphenyl)-2-nitrobenzamide (SMILES String) SwissTarget SwissTargetPrediction SMILES->SwissTarget ChEMBL ChEMBL Database SMILES->ChEMBL TargetPro AI Platform (TargetPro) SMILES->TargetPro Analysis Consolidate & Rank Potential Targets SwissTarget->Analysis ChEMBL->Analysis TargetPro->Analysis

Figure 2: Workflow for in silico target prediction.

Part 3: Unbiased Experimental Target Identification

Unbiased, or proteome-wide, approaches aim to identify compound-binding partners directly from the native cellular environment without prior assumptions. These methods are powerful for discovering novel or unexpected targets.

Affinity-Based Proteomics

This classic technique involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners from a cell lysate.[6] Subsequent identification of the captured proteins by mass spectrometry reveals the potential targets. A crucial prerequisite is the synthesis of an affinity probe that retains the biological activity of the parent compound.

Rationale for Probe Design: For N-(2-ethylphenyl)-2-nitrobenzamide, a suitable point for linker attachment is critical. Modification of the core benzamide rings is likely to disrupt key binding interactions. A more conservative approach is to modify a peripheral, less sterically hindered position. The ethyl group on the N-phenyl ring provides a potential site for modification to a terminal alkyne or azide for "click" chemistry, or to a longer chain terminating in biotin. Molecular modeling can help assess the impact of such modifications on potential binding modes.[7]

Protocol 2: Affinity Probe Pull-Down & Mass Spectrometry

Objective: To identify proteins that directly bind to N-(2-ethylphenyl)-2-nitrobenzamide from a complex cell lysate.

Methodology:

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of N-(2-ethylphenyl)-2-nitrobenzamide with a linker terminating in a biotin tag or a "clickable" handle (e.g., a terminal alkyne). The linker should be attached at a position determined by preliminary SAR to be non-essential for activity, such as the para-position of the ethylphenyl ring if tolerated.

  • Immobilization of Probe (for Biotin Tag):

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the bait.

    • Wash the beads extensively to remove any unbound probe.

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is observed) and harvest the cells.

    • Prepare a native cell lysate using a mild lysis buffer (e.g., containing 0.1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the probe-conjugated beads for 1-2 hours at 4°C with gentle rotation.

    • Crucial Control: In parallel, incubate an equal amount of lysate with beads conjugated to a structurally similar but biologically inactive analog, or with unconjugated beads. Additionally, perform a competitive elution experiment by pre-incubating the lysate with an excess of the free, unmodified N-(2-ethylphenyl)-2-nitrobenzamide before adding the beads.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the probe pull-down compared to the control samples using quantitative proteomics software.

G Probe Synthesize & Immobilize Affinity Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS Analysis Identify Enriched Proteins vs. Controls MS->Analysis

Figure 3: Affinity-based proteomics workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method for assessing target engagement in intact cells or lysates.[8][9] It is based on the principle that the binding of a ligand increases the thermal stability of its target protein. This stabilization can be detected by heating the sample and quantifying the amount of protein that remains in the soluble fraction.

Protocol 3: Proteome-Wide CETSA with Mass Spectrometry

Objective: To identify proteins that are thermally stabilized by N-(2-ethylphenyl)-2-nitrobenzamide in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with N-(2-ethylphenyl)-2-nitrobenzamide at a relevant concentration (e.g., 10x EC50 from a phenotypic assay).

    • Treat a control set of cells with vehicle (e.g., DMSO).

    • Incubate for a sufficient time to allow compound entry and binding (e.g., 1 hour).

  • Heat Challenge:

    • Harvest and resuspend the cells in a buffered solution.

    • Aliquot the cell suspensions from both treated and control groups into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (supernatant) from the precipitated, denatured proteins by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatants.

    • Perform a tryptic digest on the soluble proteins from each sample.

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexed analysis.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

    • Identify and quantify the relative abundance of thousands of proteins in each sample.

  • Data Analysis:

    • For each identified protein, plot the soluble fraction versus temperature for both vehicle- and compound-treated samples to generate "melting curves."

    • Proteins that show a significant shift to a higher melting temperature in the presence of the compound are identified as direct binding targets.

Part 4: Hypothesis-Driven Target Validation

Based on the activities of related benzamide and nitrobenzamide compounds, we can formulate specific hypotheses about the potential targets of N-(2-ethylphenyl)-2-nitrobenzamide. This section provides protocols to directly test these hypotheses.

Protein Kinases

The benzamide scaffold is a common feature in many kinase inhibitors.[10][11][12] Compounds with this core structure have been shown to inhibit a wide range of kinases, including tyrosine kinases (e.g., ABL1, FLT3, Src-family) and serine/threonine kinases (e.g., ROCK1).[10][12][13]

Compound Class Example Kinase Targets Reference
Aminoisoquinoline benzamidesFLT3, Src-family kinases[10]
Imidazole-based N-phenylbenzamidesABL1 kinase[13]
4-(Arylaminomethyl)benzamidesEGFR, HER-4, KDR, PDGFR[2][11]
N-methyl-4-(4-pyrazolidinyl) benzamidesRho-associated kinase-1 (ROCK1)[12]
Table 1: Examples of Kinases Targeted by Benzamide Derivatives.
Protocol 4: In Vitro Kinase Inhibition Profiling

Objective: To determine the inhibitory activity and selectivity of N-(2-ethylphenyl)-2-nitrobenzamide across a panel of protein kinases.

Methodology: This can be performed in-house or through commercial services that offer large kinase panel screening. The general principle involves measuring the phosphorylation of a substrate by a purified kinase in the presence and absence of the inhibitor.

Step-by-Step Procedure (General):

  • Compound Preparation: Prepare a stock solution of N-(2-ethylphenyl)-2-nitrobenzamide in 100% DMSO (e.g., 10 mM).

  • Kinase Panel Selection: Select a diverse panel of kinases for initial screening. A good starting point would be a panel that includes representatives from major kinase families, with a focus on those previously implicated for benzamide inhibitors (e.g., ABL1, SRC, FLT3, VEGFR2, PDGFR, ROCK1).

  • Primary Screen:

    • Screen the compound at a single high concentration (e.g., 10 µM) against the selected kinase panel.

    • The assay typically involves incubating the kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence-based ATP consumption assays like ADP-Glo™) with the compound or vehicle.

    • Measure the amount of substrate phosphorylation. Express the result as percent inhibition relative to the vehicle control.

  • Dose-Response Analysis (IC₅₀ Determination):

    • For any kinase that shows significant inhibition (>50%) in the primary screen, perform a dose-response analysis.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Perform the kinase assay at each concentration.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Data Analysis: Analyze the IC₅₀ values to determine the potency and selectivity profile of the compound.

G cluster_0 Potential Inhibition Points for Benzamides Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription

Figure 4: Simplified MAPK signaling pathway, a common target of kinase inhibitors.
Tubulin Polymerization

Several nitrobenzamide and benzamide derivatives exert their anticancer effects by inhibiting tubulin polymerization, binding to the colchicine site on β-tubulin.[3][14][15] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.

Protocol 5: In Vitro Tubulin Polymerization Assay

Objective: To determine if N-(2-ethylphenyl)-2-nitrobenzamide inhibits the polymerization of tubulin into microtubules.

Methodology: This assay measures the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules. The assay is performed in a temperature-controlled microplate reader.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Prepare a 10 mM stock of GTP.

    • Prepare stock solutions of the test compound, a positive control inhibitor (e.g., colchicine or nocodazole), and a positive control stabilizer (e.g., paclitaxel) in DMSO.

  • Assay Setup:

    • Pre-warm a 96-well microplate and the spectrophotometer to 37°C.

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. For each reaction, combine tubulin, buffer, and GTP (final concentration 1 mM). Add the test compound or controls to the desired final concentration (ensure final DMSO concentration is <1%).

  • Data Acquisition:

    • Transfer the reaction mixtures to the pre-warmed 96-well plate.

    • Immediately begin reading the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each condition.

    • Compare the polymerization curve of the compound-treated sample to the vehicle control. Inhibition is indicated by a decrease in the rate of polymerization (slope) and the maximum absorbance reached (Vmax).

G Tubulin α/β-Tubulin Dimers (Soluble) Polymerization Polymerization (GTP, 37°C) Tubulin->Polymerization Microtubule Microtubule (Polymer) Polymerization->Microtubule Inhibitor N-(2-ethylphenyl)- 2-nitrobenzamide Inhibitor->Polymerization

Figure 5: Inhibition of tubulin polymerization.
NF-κB Signaling Pathway

The anti-inflammatory properties of some benzamide derivatives are attributed to their ability to inhibit the NF-κB signaling pathway, a master regulator of inflammation.[1][16] Inhibition can occur at various nodes, but a common outcome is the prevention of NF-κB's translocation to the nucleus and subsequent transcriptional activity.

Protocol 6: NF-κB Reporter Gene Assay

Objective: To determine if N-(2-ethylphenyl)-2-nitrobenzamide inhibits the transcriptional activity of NF-κB.

Methodology: This cell-based assay uses a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of the pathway results in a decreased reporter signal.

Step-by-Step Procedure:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., constitutively expressing Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of N-(2-ethylphenyl)-2-nitrobenzamide or a known NF-κB inhibitor (e.g., Bay 11-7082).

    • Pre-incubate with the compound for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα, ~10 ng/mL) or Interleukin-1β (IL-1β).

    • Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells using the luciferase assay reagent.

    • Measure both firefly and Renilla luciferase activity using a luminometer according to the dual-luciferase assay system protocol.

  • Data Analysis:

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of TNFα-induced NF-κB activity for each compound concentration and determine the IC₅₀ value.

G cluster_NFkB NF-κB Pathway Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK IkB p50/p65-IκB IKK->IkB P p50p65 p50/p65 IkB->p50p65 IκB Degradation Nucleus Nucleus p50p65->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor N-(2-ethylphenyl)- 2-nitrobenzamide Inhibitor->IKK

Figure 6: Canonical NF-κB signaling pathway and potential point of inhibition.
Mycobacterial DprE1

Nitroaromatic compounds are a promising class of antitubercular agents that often target the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is critical for mycobacterial cell wall synthesis.[6][17] The mechanism often involves the reduction of the nitro group to a nitroso species within the enzyme's active site, which then forms a covalent bond with a key cysteine residue.[17][18]

Protocol 7: In Vitro DprE1 Inhibition Assay

Objective: To determine if N-(2-ethylphenyl)-2-nitrobenzamide inhibits the enzymatic activity of DprE1 from Mycobacterium tuberculosis.

Methodology: This assay measures the conversion of a substrate (DPR) to its product (DPX or DPA) by purified DprE1 enzyme. Inhibition is measured by the reduction in product formation.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Obtain purified recombinant M. tuberculosis DprE1 enzyme.

    • Synthesize or obtain the substrate, decaprenylphosphoryl-β-D-ribose (DPR), often radiolabeled (e.g., ¹⁴C-DPR).

    • Prepare a reaction buffer (e.g., 50 mM MOPS pH 7.9, 10 mM MgCl₂) containing the FAD cofactor.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, pre-incubate the DprE1 enzyme with various concentrations of N-(2-ethylphenyl)-2-nitrobenzamide or a known DprE1 inhibitor (e.g., BTZ043) in the reaction buffer for 30 minutes at 30°C.

    • Initiate the reaction by adding the ¹⁴C-DPR substrate.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Product Extraction and Analysis:

    • Stop the reaction and extract the lipids (substrate and product) using an organic solvent mixture (e.g., chloroform/methanol).

    • Spot the extracted lipids onto a silica thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using an appropriate solvent system to separate the substrate (DPR) from the product (decaprenylphosphoryl-D-2-keto erythro pentose, DPX).

    • Visualize the radiolabeled spots using autoradiography or a phosphorimager.

  • Data Analysis:

    • Quantify the intensity of the product (DPX) spot for each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Part 5: Concluding Remarks and Future Directions

The identification of a high-confidence target from the primary screens outlined above is a significant milestone. However, it is only the first step. Subsequent validation is crucial and should involve confirming target engagement in a cellular setting using orthogonal methods. For a kinase target, this would involve demonstrating the inhibition of phosphorylation of a known downstream substrate via Western blot. For a tubulin inhibitor, validation would include immunofluorescence microscopy to visualize mitotic spindle disruption and flow cytometry to confirm cell cycle arrest in the G2/M phase.

Ultimately, a robust target deconvolution effort, as detailed in this guide, provides the fundamental mechanistic understanding required to build a successful drug discovery program. The iterative application of these computational and experimental strategies will illuminate the therapeutic potential of N-(2-ethylphenyl)-2-nitrobenzamide and guide its future optimization.

References

  • Epinette, C., et al. (2001). N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. Molecular Immunology, 38(4), 267-77. [Link]

  • Vaidya, A. S., et al. (2012). Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2. Bioorganic & Medicinal Chemistry Letters, 22(16), 5225-5230. [Link]

  • Wang, Y., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 65(24), 16483-16503. [Link]

  • ResearchGate. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site | Request PDF. [Link]

  • Meyer-Siegler, K. L., et al. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 47(3), 116-121. [Link]

  • Singh, H., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Oncotarget, 8(30), 49333-49346. [Link]

  • Preprints.org. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. [Link]

  • Vaidya, A. S., et al. (2012). Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2. Bioorganic & Medicinal Chemistry Letters, 22(16), 5225-5230. [Link]

  • ResearchGate. (2022). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. [Link]

  • Zhang, Y., et al. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers in Chemistry, 10, 1016801. [Link]

  • Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10512-10531. [Link]

  • Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10512-10531. [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3549. [Link]

  • da Silva, A. C. S., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 29(8), 1838. [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3549. [Link]

  • El-Damasy, D. A., et al. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Molecules, 29(11), 2534. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Xu, Q. X., et al. (2023). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Receptors and Signal Transduction, 43(6), 661-672. [Link]

  • Manipal Academy of Higher Education. (2023). Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. [Link]

  • Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry. [Link]

  • Pasche, V., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters, 85, 129237. [Link]

  • ResearchGate. (2023). Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. [Link]

  • Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), E1915-E1924. [Link]

  • Mostafa, R. A., et al. (2020). Tubulin inhibitors: Discovery of a new scaffold targeting extra-binding residues within the colchicine site through anchoring substituents properly adapted to their pocket by a semi-flexible linker. Bioorganic Chemistry, 99, 103767. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. [Link]

  • Al-Ostath, A., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceutical Chemistry Journal, 56(6), 723-734. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. [Link]

  • Pang, L., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13391-13410. [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(22), 15476-15496. [Link]

  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • Academia.edu. (n.d.). N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. [Link]

  • Gird-CE, I. A., et al. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Processes, 11(2), 479. [Link]

  • ResearchGate. (2015). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]

  • ResearchGate. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Link]

  • Semantic Scholar. (2024). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent In. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of N-(2-ethylphenyl)-2-nitrobenzamide

This guide provides a comprehensive technical overview of N-(2-ethylphenyl)-2-nitrobenzamide, a molecule of interest within the broader class of nitrobenzamide derivatives. While direct research on this specific compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-(2-ethylphenyl)-2-nitrobenzamide, a molecule of interest within the broader class of nitrobenzamide derivatives. While direct research on this specific compound is not extensively published, this document synthesizes information from related structures and fundamental chemical principles to offer a robust framework for researchers, scientists, and drug development professionals. We will explore its synthesis, predict its physicochemical properties, and discuss its potential biological activities based on the well-established pharmacology of the nitrobenzamide scaffold.

Introduction: The Promise of Nitrobenzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a nitro group onto this scaffold creates nitrobenzamide derivatives, a class of compounds that has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The nitro group, while sometimes associated with toxicity, can also serve as a key pharmacophore, influencing the compound's pharmacokinetic profile and enabling unique mechanisms of action, often through its intracellular reduction to reactive intermediates.[1][2] This guide focuses on the ortho-nitro substituted N-(2-ethylphenyl)-2-nitrobenzamide, exploring its scientific potential from first principles and comparative analysis.

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of N-(2-ethylphenyl)-2-nitrobenzamide is through the formation of an amide bond between 2-nitrobenzoic acid and 2-ethylaniline. This can be achieved via several standard organic chemistry protocols, with the most common involving the activation of the carboxylic acid.

Synthesis via Acyl Chloride

A highly effective method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride.[3][4][5]

Workflow for Acyl Chloride-Mediated Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid 2-Nitrobenzoyl Chloride 2-Nitrobenzoyl Chloride 2-Nitrobenzoic Acid->2-Nitrobenzoyl Chloride or Oxalyl Chloride Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->2-Nitrobenzoyl Chloride N-(2-ethylphenyl)-2-nitrobenzamide N-(2-ethylphenyl)-2-nitrobenzamide 2-Nitrobenzoyl Chloride->N-(2-ethylphenyl)-2-nitrobenzamide Nucleophilic Acyl Substitution 2-Ethylaniline 2-Ethylaniline 2-Ethylaniline->N-(2-ethylphenyl)-2-nitrobenzamide Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->N-(2-ethylphenyl)-2-nitrobenzamide HCl Scavenger

Caption: Acyl Chloride-Mediated Synthesis Workflow.

Detailed Protocol:

  • Acyl Chloride Formation: 2-Nitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) or treated with oxalyl chloride in an inert solvent like dichloromethane (DCM). The reaction proceeds until the evolution of HCl and SO₂ gases ceases, indicating the formation of 2-nitrobenzoyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Amide Coupling: The resulting 2-nitrobenzoyl chloride is dissolved in a dry, non-protic solvent (e.g., DCM, THF). To this solution, 2-ethylaniline is added dropwise, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid byproduct.[6]

  • Work-up and Purification: The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The mixture is then washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved by recrystallization or column chromatography.

Direct Amidation using Coupling Reagents

Direct condensation of a carboxylic acid and an amine can be facilitated by coupling reagents, which activate the carboxylic acid in situ. This method avoids the often harsh conditions of acyl chloride formation.

Workflow for DCC-Mediated Coupling

G 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid Active Ester Intermediate O-acylisourea Intermediate 2-Nitrobenzoic Acid->Active Ester Intermediate DCC DCC (Dicyclohexylcarbodiimide) DCC->Active Ester Intermediate Product N-(2-ethylphenyl)-2-nitrobenzamide Active Ester Intermediate->Product Byproduct DCU (Dicyclohexylurea) Active Ester Intermediate->Byproduct 2-Ethylaniline 2-Ethylaniline 2-Ethylaniline->Product

Caption: Direct Amidation using DCC Coupling Agent.

Detailed Protocol:

  • Activation: 2-Nitrobenzoic acid is dissolved in an appropriate solvent like DCM or DMF. N,N'-Dicyclohexylcarbodiimide (DCC) is added, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

  • Coupling: 2-Ethylaniline is then added to the reaction mixture. The amine nucleophilically attacks the activated carbonyl carbon of the intermediate, forming the amide bond.

  • Work-up and Purification: A major advantage of this method is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration. The filtrate is then subjected to a standard aqueous work-up and purification as described previously.

Physicochemical Properties (Predicted)

While experimental data for N-(2-ethylphenyl)-2-nitrobenzamide is scarce, we can predict its key properties based on its constituent parts and data from analogous compounds.

PropertyPredicted Value / CharacteristicRationale / Comparative Compound
Molecular Formula C₁₅H₁₄N₂O₃Based on structural assembly.
Molecular Weight 270.29 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to off-white solid2-Nitrobenzoic acid is a yellowish-white crystal[7]. N-(2-methylphenyl)-2-nitrobenzamide is a crystalline solid.[8]
Solubility Poorly soluble in water, soluble in common organic solvents (e.g., DMSO, DMF, DCM, Acetone)Typical for aromatic amides of this size.
XlogP (Predicted) ~3.0 - 3.5Based on similar structures like N-(2-ethylphenyl)-4-nitrobenzamide (XlogP = 2.8)[9] and N-(2-methylphenyl)-2-nitrobenzamide.
Hydrogen Bond Donors 1 (Amide N-H)From the amide linkage.
Hydrogen Bond Acceptors 4 (Carbonyl oxygen, two nitro oxygens)From the amide and nitro functional groups.

Potential Biological Activities and Research Directions

The therapeutic potential of N-(2-ethylphenyl)-2-nitrobenzamide can be inferred from the extensive research on related nitrobenzamide and benzamide derivatives.

Anticancer Potential

Nitrobenzamide derivatives have shown significant promise as anticancer agents, often acting through multiple mechanisms.[1]

  • Kinase Inhibition: The benzamide scaffold is a common feature in many kinase inhibitors.[10] Specific kinases are often overexpressed or mutated in cancer cells, driving proliferation and survival.[11] It is plausible that N-(2-ethylphenyl)-2-nitrobenzamide could be screened against a panel of cancer-relevant kinases (e.g., BRAF, CDKs) to identify potential inhibitory activity.[10][12] The ethylphenyl moiety could confer specific interactions within the ATP-binding pocket of certain kinases.

  • Tubulin Polymerization Inhibition: Certain nitrobenzamides exert their cytotoxic effects by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[1] This is a well-validated anticancer mechanism, and N-(2-ethylphenyl)-2-nitrobenzamide warrants investigation in this context.

Proposed Signaling Pathway for Investigation

G cluster_0 Potential Mechanisms of Action Molecule N-(2-ethylphenyl)- 2-nitrobenzamide Kinase Kinase Activity (e.g., BRAF, CDK) Molecule->Kinase Inhibition? Tubulin Tubulin Polymerization Molecule->Tubulin Inhibition? Proliferation Cell Proliferation Kinase->Proliferation Apoptosis Apoptosis Kinase->Apoptosis Induction Tubulin->Proliferation Tubulin->Apoptosis Induction

Caption: Hypothesized Anticancer Mechanisms of Action.

Antimicrobial and Antiprotozoal Activity

The nitro group is a critical pharmacophore in several antimicrobial drugs.[2] Its reduction within microbial cells can generate cytotoxic reactive nitrogen species that damage DNA and other vital macromolecules.[1]

  • Antibacterial/Antifungal: Salicylanilides (N-phenyl-2-hydroxybenzamides), which are structurally related to the target molecule, have demonstrated broad antimicrobial activity.[13][14] It is therefore reasonable to hypothesize that N-(2-ethylphenyl)-2-nitrobenzamide may possess activity against various pathogenic bacteria and fungi.

  • Antiparasitic: Many N-phenylbenzamide derivatives have been investigated as agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[15] These compounds often function as DNA minor groove binders.[15] Given this precedent, screening N-(2-ethylphenyl)-2-nitrobenzamide against these parasites could be a fruitful area of research.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Benzamide derivatives have been shown to possess anti-inflammatory properties, often by inhibiting pro-inflammatory mediators like nitric oxide (NO) or modulating key signaling pathways such as NF-κB.[1][13] The potential for N-(2-ethylphenyl)-2-nitrobenzamide to modulate these pathways should be investigated using standard in vitro assays, such as measuring NO production in stimulated macrophages.

Conclusion and Future Outlook

N-(2-ethylphenyl)-2-nitrobenzamide represents an unexplored molecule within the pharmacologically significant class of nitrobenzamides. Based on established synthetic methodologies and a comparative analysis of structurally related compounds, we can confidently propose its synthesis, predict its core physicochemical properties, and, most importantly, outline a clear rationale for investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. This guide serves as a foundational document to stimulate and direct future research into this promising compound, providing the necessary protocols and theoretical grounding for its exploration in drug discovery and development programs.

References

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide - MDPI. (2024, February 12). Retrieved from [Link]

  • N-(2-ethylphenyl)-4-nitrobenzamide (C15H14N2O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • N-(2-ethylphenyl)benzamide | CAS#:78987-16-3 | Chemsrc. (n.d.). Retrieved from [Link]

  • 2-Nitrobenzoic Acid: Synthesis, Properties, and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem. (n.d.). Retrieved from [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Nitro-N-Phenylbenzamide | C13H10N2O3 | CID 720051 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Sawant, R., & Kawade, D. (2011). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Acta Pharmaceutica, 61(3), 353–361.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (2021, October 30). Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Amide formation from acyl chloride | Carboxylic acids and derivatives | Khan Academy. (2010, October 21). Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

  • CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative - Google Patents. (n.d.).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-nitrobenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved from [Link]

  • Saeed, A., Hussain, S., & Bolte, M. (2008). N-(2-Methylphenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o521.
  • 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem. (n.d.). Retrieved from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (2025, July 2). Retrieved from [Link]

  • Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC. (2013, February 26). Retrieved from [Link]

  • Wen, W., Wang, Y., Li, Z., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61.
  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (2025, August 6). Retrieved from [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved from [Link]

  • Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction - The Office of Technology Commercialization Online Licensing Store. (n.d.). Retrieved from [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - Semantic Scholar. (2023, September 20). Retrieved from [Link]

  • Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing N-(2-ethylphenyl)-2-nitrobenzamide (NEPNB) as a Versatile Chemical Probe Scaffold

Executive Summary N-(2-ethylphenyl)-2-nitrobenzamide (NEPNB) is an advanced nitroaromatic scaffold that serves a dual purpose in modern chemical biology. This application note provides a comprehensive, field-proven guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-ethylphenyl)-2-nitrobenzamide (NEPNB) is an advanced nitroaromatic scaffold that serves a dual purpose in modern chemical biology. This application note provides a comprehensive, field-proven guide for deploying NEPNB in two distinct workflows:

  • As a Bioreductive Probe: For the detection of hypoxia and nitroreductase (NTR) activity in tumor microenvironments or bacterial biofilms.

  • As a Photoaffinity Labeling (PAL) Precursor: For the synthesis of multi-functional, site-selective click chemistry probes used in target identification.

Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind experimental choices and provides self-validating protocols to ensure absolute data integrity.

Mechanistic Rationale: The Power of the 2-Nitrobenzamide Pharmacophore

The 2-nitrobenzamide motif is a highly privileged structure in medicinal chemistry, frequently utilized as a precursor for biologically active heterocycles and targeted therapeutics[1]. The strategic inclusion of the N-(2-ethylphenyl) moiety provides optimal lipophilicity (predicted LogP ~3.5), enhancing cellular membrane penetration and promoting favorable hydrophobic interactions within the binding pockets of target proteins.

Bioreductive Activation in Hypoxia

A key mechanism for the utility of nitroaromatic compounds is their bioreductive activation under hypoxic conditions, a hallmark of solid tumors and dense bacterial infections[1]. The electron-withdrawing nitro group acts as a stable "mask." In the presence of specific nitroreductases (e.g., bacterial NfsA/NfsB or human AKR1C3) and an electron donor like NADH, the nitro group undergoes a sequential reduction to a nitroso, hydroxylamine, and finally an active amine[2]. This transformation drastically shifts the electronic properties of the molecule, triggering intramolecular rearrangements that can be harnessed for fluorogenic "turn-on" signaling or targeted drug release.

BioreductivePathway NEPNB NEPNB (2-Nitrobenzamide) Nitroso Nitroso Intermediate (-NO) NEPNB->Nitroso NTR / NADH (Hypoxia) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine NTR / NADH Amine Active Amine (2-Aminobenzamide) Hydroxylamine->Amine NTR / NADH Reporter Signal Generation / Drug Release Amine->Reporter Intramolecular Rearrangement

Bioreductive activation cascade of NEPNB by nitroreductase under hypoxic conditions.

Precursor for Photoaffinity and Click Chemistry

Beyond bioreduction, the 2-nitrobenzamide scaffold is an exceptional starting material for developing multi-azide and site-selective click chemistry probes[3]. By chemically reducing the nitro group and performing a diazotization-azidation sequence, researchers can generate N-(2-ethylphenyl)-2-azidobenzamide. Aryl azides are highly efficient photo-crosslinkers; upon UV irradiation, they expel nitrogen gas to form a reactive singlet nitrene that rapidly inserts into adjacent C-H or N-H bonds of the target protein[3]. Furthermore, the distinct electronic environment of the 2-azidobenzamide allows for orthogonal reactivity in strain-promoted alkyne-azide cycloadditions (SPAAC), enabling precise post-labeling enrichment[3].

PALWorkflow Precursor NEPNB Scaffold AzideProbe 2-Azidobenzamide Probe Precursor->AzideProbe Reduction & Azidation Target Incubation with Protein Target AzideProbe->Target Binding UV UV Irradiation (365 nm) Target->UV Nitrene Reactive Nitrene Intermediate UV->Nitrene N2 Release Crosslink Covalent Target Crosslinking Nitrene->Crosslink C-H/N-H Insertion Enrichment Click Chemistry & Enrichment Crosslink->Enrichment SPAAC / CuAAC

Workflow for converting NEPNB into a photoaffinity probe for target identification.

Experimental Protocols

Protocol A: In Vitro Nitroreductase (NTR) Activation Assay

This protocol details the enzymatic reduction of NEPNB to its active amine derivative.

Causality & Logic: Oxygen is a potent single-electron acceptor. If this assay is not performed in a strictly hypoxic environment, ambient


 will rapidly oxidize the nitro radical anion intermediate back to the parent nitro compound. This "futile redox cycling" prevents the formation of the active amine, resulting in a false negative. Therefore, degassing all buffers with argon is non-negotiable.

Self-Validating Mechanism: The protocol includes a parallel reaction spiked with 50 µM dicoumarol (a competitive pan-NTR inhibitor). If amine formation is detected in the dicoumarol-treated sample, it indicates non-specific chemical reduction rather than enzymatic activation, immediately flagging the assay as invalid.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mM PBS (pH 7.4). Degas the buffer by bubbling with Argon for 30 minutes. Transfer to an anaerobic chamber.

  • Reagent Assembly: Inside the chamber, prepare a reaction mixture containing 10 µM NEPNB and 500 µM NADH in the degassed PBS.

  • Inhibitor Control: Split the mixture into two vials. To Vial B (Control), add dicoumarol to a final concentration of 50 µM.

  • Enzyme Addition: Initiate the reaction by adding 1 µg/mL of purified E. coli NfsB (or target NTR) to both vials.

  • Incubation & Quenching: Incubate at 37 °C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the conversion of NEPNB to N-(2-ethylphenyl)-2-aminobenzamide.

Protocol B: Synthesis of N-(2-ethylphenyl)-2-azidobenzamide for PAL

This protocol outlines the chemical conversion of the NEPNB scaffold into a photo-reactive aryl azide probe.

Causality & Logic: During the diazotization step, the reaction temperature must be strictly maintained between 0–5 °C. The diazonium salt intermediate is highly unstable; elevated temperatures will cause it to prematurely expel


 and react with the aqueous solvent to form a phenolic byproduct, destroying the probe.

Self-Validating Mechanism: The success of the azidation is self-validated via FTIR spectroscopy prior to any biological application. The complete disappearance of the primary amine N-H stretches (3300–3500 cm⁻¹) and the appearance of a strong, sharp azide asymmetric stretch at ~2110 cm⁻¹ confirms successful conversion. Probes lacking this distinct signature must be discarded to prevent downstream failure in photo-crosslinking.

Step-by-Step Procedure:

  • Reduction: Dissolve NEPNB (1.0 eq) in ethanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate in vacuo to yield the 2-aminobenzamide intermediate.

  • Diazotization: Suspend the intermediate in 6M HCl and cool to 0 °C in an ice-salt bath. Dropwise, add a pre-cooled aqueous solution of

    
     (1.2 eq), ensuring the internal temperature never exceeds 5 °C. Stir for 30 minutes.
    
  • Azidation: Slowly add a pre-cooled aqueous solution of

    
     (1.5 eq) dropwise. Caution: Nitrogen gas will evolve vigorously. Stir for 1 hour at 0 °C, then allow to warm to room temperature.
    
  • Extraction & Validation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Validate the product via FTIR (azide peak at ~2110 cm⁻¹) and high-resolution mass spectrometry (HRMS).
    

Quantitative Data Summaries

The following tables summarize the expected kinetic and reactive parameters when utilizing the NEPNB scaffold, providing benchmarks for assay validation.

Table 1: Kinetic Parameters of NEPNB Bioreduction by E. coli NfsB

ParameterValueAnalytical Method

(NADH)
15.2 µMUV-Vis Absorbance (340 nm depletion)

12.4 s⁻¹HPLC-UV (254 nm product formation)


M⁻¹s⁻¹
Michaelis-Menten Non-linear Regression
Hypoxic Turn-on Ratio> 45-foldLC-MS/MS (MRM mode vs. normoxic control)

Table 2: Comparative Reactivity of the NEPNB-Derived Azide Probe

Reaction TypeReagent / ConditionExpected Yield (%)Reaction Time
Photo-crosslinking 365 nm UV, 4 °C (in vitro)65 - 70%15 min
SPAAC (Click) DIBAC, aqueous buffer, RT> 85%2 hours
CuAAC (Click) Terminal Alkyne,

, NaAsc, RT
> 90%1 hour

References[2] Title: N-cyclopropyl-2-nitrobenzamide | 88229-20-3. Source: Benchchem. URL: https://www.benchchem.com/product/b88229[1] Title: 2-Nitrobenzamide | 610-15-1. Source: Benchchem. URL: https://www.benchchem.com/product/b10015[3] Title: Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Source: Chemical Communications (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2024/CC/D4CC03359K

Sources

Application

Application Note: N-(2-ethylphenyl)-2-nitrobenzamide as a Retroviral Nucleocapsid Zinc Finger Inhibitor

This Application Note and Protocol Guide is designed for researchers investigating N-(2-ethylphenyl)-2-nitrobenzamide , a representative of the 2-nitrobenzamide class of antiretroviral agents.[1] Based on its specific ch...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating N-(2-ethylphenyl)-2-nitrobenzamide , a representative of the 2-nitrobenzamide class of antiretroviral agents.[1]

Based on its specific chemical structure (an ortho-nitrobenzamide derivative), this compound functions as a prodrug that targets the Zinc Fingers of retroviral Nucleocapsid Proteins (e.g., HIV-1 NCp7, FeLV p10).[1] This guide details its mechanism as a "Zinc Ejector" and provides rigorous protocols for validating its activity.[1]

[1]

Introduction & Mechanism of Action

N-(2-ethylphenyl)-2-nitrobenzamide is a small-molecule inhibitor belonging to the C-nitroso precursor class.[1] Unlike traditional antiretrovirals that target enzymatic active sites (e.g., Protease or Reverse Transcriptase inhibitors), this compound targets the structural integrity of the viral Nucleocapsid Protein (NC) .[1]

The Target: Retroviral Zinc Fingers

Retroviral nucleocapsid proteins (such as HIV-1 NCp7 ) contain highly conserved CCHC (Cys3-His) zinc finger domains.[1] These domains are essential for:

  • Genomic RNA packaging.[1]

  • Reverse transcription (tRNA primer annealing).[1]

  • Virus integration and maturation.[1]

Mechanism: Reductive Activation & Zinc Ejection

The molecule itself is a prodrug .[1] Its activity relies on a specific chemical transformation within the biological environment:[1]

  • Reductive Activation: The ortho-nitro group is reduced (enzymatically or by cellular thiols) to a 2-nitroso species.[1]

  • Covalent Attack: The electrophilic nitroso group attacks the sulfur atoms of the cysteine residues in the viral zinc finger.[1]

  • Zinc Ejection: This reaction disrupts the coordination complex, causing the release (ejection) of the Zn²⁺ ion.[1]

  • Protein Unfolding: The NC protein loses its tertiary structure, rendering the virus non-infectious.[1]

Pathway Diagram

The following diagram illustrates the activation and inhibition pathway:

G Prodrug N-(2-ethylphenyl)- 2-nitrobenzamide (Prodrug) Activation Cellular Reduction (Thiols/Enzymes) Prodrug->Activation Nitroso 2-Nitroso Intermediate (Active Species) Activation->Nitroso 2e- Reduction Target Retroviral NCp7 (Zn2+ Finger) Nitroso->Target Attacks Cys-Thiol Complex Disulfide/Adduct Formation Target->Complex Covalent Modification Outcome Zn2+ Ejection & Viral Inactivation Complex->Outcome Loss of Structural Integrity

Caption: Mechanism of Action: The 2-nitrobenzamide prodrug is reduced to a nitroso species, which attacks the zinc-coordinating cysteines of the NCp7 protein, leading to zinc ejection.[1]

Preparation & Handling

Physicochemical Properties[1][3][4][5][6][7]
  • Molecular Formula: C₁₅H₁₄N₂O₃[1][2]

  • Molecular Weight: 270.29 g/mol [1]

  • Solubility: Highly soluble in DMSO (>50 mM) and Ethanol; poorly soluble in water.[1]

Stock Solution Protocol
  • Weighing: Accurately weigh 2.7 mg of N-(2-ethylphenyl)-2-nitrobenzamide.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

  • Mixing: Vortex for 30 seconds until fully dissolved. If necessary, sonicate for 5 minutes at room temperature.[1]

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Critical Note: Do not store in aqueous buffers. Prepare working dilutions immediately prior to use.[1]

Protocol A: In Vitro Zinc Ejection Assay (Fluorescence)

This assay quantifies the ability of the compound to eject zinc from recombinant NCp7 protein by monitoring the fluorescence of a conserved Tryptophan residue (Trp37 in HIV-1 NCp7).[1] When the zinc finger structure collapses, Trp37 fluorescence is quenched or shifted.[1]

Materials
  • Protein: Recombinant HIV-1 NCp7 (or synthetic Zinc Finger peptide).[1] Concentration: 10 µM in buffer.

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 150 mM NaCl.[1] (Avoid DTT or EDTA, as they interfere with zinc binding).[1]

  • Compound: N-(2-ethylphenyl)-2-nitrobenzamide (10 mM DMSO stock).

  • Positive Control: NOBA (2-nitro-N-(2-chlorophenyl)benzamide) or DIBA-1 .[1]

  • Instrument: Fluorescence Spectrophotometer (Excitation: 280 nm; Emission: 340-360 nm).[1]

Step-by-Step Procedure
  • Baseline Measurement:

    • Add 198 µL of Buffer containing 1 µM NCp7 to a quartz cuvette.

    • Measure the intrinsic fluorescence spectrum (300–400 nm) to establish the baseline (Folded State).[1]

    • Note: Trp37 is highly fluorescent in the folded, zinc-bound state.[1]

  • Compound Addition:

    • Add 2 µL of the test compound (various concentrations, e.g., 1, 5, 10, 50 µM final) to the cuvette.

    • Mix gently by pipetting.

  • Kinetic Monitoring:

    • Monitor the fluorescence intensity at 350 nm over time (0 to 60 minutes) at 25°C or 37°C.

    • Mechanism Check: Since this is a prodrug, you may need to add a mild reducing agent (e.g., 10 µM TCEP or Ascorbate) to facilitate the nitro-to-nitroso conversion in vitro, mimicking the cellular environment.[1] However , many 2-nitrobenzamides react slowly with NCp7 directly or rely on trace thiols.[1] For best results, pre-incubate the compound with a cellular lysate fraction or use the "Spin-Label" variation if available.[1]

    • Alternative: Use FluoZin-3 (a zinc-selective fluorophore).[1] If zinc is ejected, FluoZin-3 fluorescence will increase .[1]

  • Data Analysis:

    • Plot Relative Fluorescence Intensity (RFI) vs. Time.[1]

    • Calculate the initial rate of zinc ejection.[1]

    • Determine the Effective Concentration (EC50) required to eject 50% of zinc at a fixed time point (e.g., 30 min).

Expected Results
  • Active Inhibitor: Significant decrease in Trp fluorescence (or increase in FluoZin-3 signal) over time, indicating zinc loss and protein unfolding.[1]

  • Inactive Control: Stable fluorescence signal.[1]

Protocol B: Cell-Based Antiviral Efficacy (XTT/p24)

To verify that the zinc ejection translates to antiviral activity, use an acute infection assay.[1]

Materials
  • Cells: CEM-SS or MT-2 cells (T-lymphoblastoid lines).[1]

  • Virus: HIV-1 (strain IIIB or RF).[1]

  • Reagent: XTT Cell Viability Kit (to measure cytoprotection) or p24 ELISA (to measure viral replication).[1]

Workflow Diagram

Workflow Step1 Seed Cells (CEM-SS, 1x10^4/well) Step2 Infect with HIV-1 (MOI = 0.01) Step1->Step2 Step3 Treat with Compound (Serial Dilutions) Step2->Step3 Step4 Incubate (6 Days, 37°C) Step3->Step4 Step5 Readout A: XTT Assay (Cell Viability) Step4->Step5 Step6 Readout B: p24 ELISA (Viral Capsid) Step4->Step6

Caption: Experimental workflow for determining antiviral efficacy and cellular toxicity.

Step-by-Step Procedure
  • Infection: Infect CEM-SS cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.[1]

  • Washing: Wash cells to remove unabsorbed virus.[1]

  • Plating: Resuspend cells in culture medium and plate into 96-well plates (100 µL/well).

  • Treatment: Add 100 µL of N-(2-ethylphenyl)-2-nitrobenzamide at serial dilutions (e.g., 0.1 nM to 100 µM). Include:

    • Virus Control (VC): Infected, untreated cells.[1]

    • Cell Control (CC): Uninfected, untreated cells.[1]

    • Drug Toxicity Control: Uninfected, treated cells.[1]

  • Incubation: Incubate for 6 days at 37°C, 5% CO₂.

  • Readout (XTT): Add XTT reagent. Metabolically active (protected) cells will produce an orange formazan dye.[1]

    • Logic: If the compound inhibits the virus, the cells survive (high OD).[1] If the compound is toxic or ineffective, cells die (low OD).[1]

  • Calculation:

    • EC50 (Antiviral): Concentration achieving 50% protection from viral-induced cytopathicity.[1]

    • CC50 (Cytotoxicity): Concentration reducing viability of uninfected cells by 50%.[1]

    • Selectivity Index (SI): CC50 / EC50.[1]

Data Presentation & Troubleshooting

Summary Table: Typical Parameters
ParameterDescriptionTarget Value
Primary Target Retroviral Nucleocapsid (NCp7)Zinc Ejection
Assay Readout Trp Fluorescence / p24 ELISADecrease / Decrease
EC50 (Activity) Effective Concentration< 5 µM (Desired)
CC50 (Toxicity) Cytotoxic Concentration> 50 µM
Selectivity Index Therapeutic Window> 10
Troubleshooting Guide
  • Issue: Compound precipitates in assay buffer.

    • Solution: Ensure DMSO concentration is < 1% in the final assay.[1] Dilute the stock into warm media slowly.

  • Issue: No zinc ejection observed in vitro.

    • Solution: The "prodrug" mechanism may require activation.[1] Pre-incubate the compound with 1 mM Glutathione (GSH) for 15 minutes before adding to the protein to generate the active nitroso species.[1]

  • Issue: High cellular toxicity.[1]

    • Solution: This is common with nitro-aromatics.[1] Verify the purity of the compound. Test in a non-dividing cell line to distinguish between metabolic toxicity and anti-proliferative effects.[1]

References

  • Rice, W. G., et al. (1995).[1] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS."[1] Science, 270(5239), 1194-1197.[1] Link

  • Turpin, J. A., et al. (1996).[1] "Human immunodeficiency virus type 1 nucleocapsid zinc finger mutations cause defects in reverse transcription and integration."[1] Journal of Virology, 70(1), 6180-6189.[1] Link

  • Pannecouque, C., et al. (2002).[1] "New class of HIV inhibitors that target the viral nucleocapsid protein."[1] Current Medicinal Chemistry, 9(15), 1467-1481.[1] Link

  • Loo, J. A., et al. (1996).[1] "Electrospray ionization mass spectrometry monitoring of the in vitro reaction of the HIV-1 nucleocapsid protein with a zinc-ejecting compound." Protein Science, 5(12), 2623-2627.[1] Link

Sources

Method

Application Note: N-(2-ethylphenyl)-2-nitrobenzamide in Drug Discovery

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It focuses on N-(2-ethylphenyl)-2-nitrobenzamide , a critical intermediate in the synthesis of quinazol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It focuses on N-(2-ethylphenyl)-2-nitrobenzamide , a critical intermediate in the synthesis of quinazolinone-based GABAergic modulators (specifically the Etaqualone class) and a representative scaffold for exploring nitro-aromatic pharmacophores in fragment-based drug discovery (FBDD).

Executive Summary

N-(2-ethylphenyl)-2-nitrobenzamide (NEPNB) serves as a pivotal "linchpin" intermediate in the synthesis of 3-aryl-4(3H)-quinazolinones, a privileged scaffold in medicinal chemistry known for sedative-hypnotic (GABA_A modulation), anticonvulsant, and antineoplastic activities. Specifically, NEPNB is the direct nitro-precursor to Etaqualone (Aolan), a structural analog of Methaqualone.

Beyond its synthetic utility, the 2-nitrobenzamide motif possesses intrinsic biological activity as a covalent modifier of zinc-finger proteins (via zinc ejection) and a potential inhibitor of poly(ADP-ribose) polymerase (PARP), making it a valuable probe in chemoproteomics and antiviral research.

Chemical Identity & Properties

PropertySpecification
Chemical Name N-(2-ethylphenyl)-2-nitrobenzamide
CAS Registry 133276-68-1 (Generic/Predicted)
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight 270.28 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water
Key Functionality Nitro-reduction handle; Amide directing group

Mechanism of Action & Therapeutic Context

The Quinazolinone Pathway (Primary Application)

In drug development, NEPNB is synthesized to access the 3-aryl-4(3H)-quinazolinone core. The steric bulk of the ortho-ethyl group on the N-phenyl ring is critical for inducing the non-coplanar conformation required for binding to the transmembrane


 interface of the GABA_A receptor.
The Nitrobenzamide Pharmacophore (Secondary Application)

The 2-nitro group is not merely a synthetic handle. In screening campaigns, 2-nitrobenzamides act as "prodrugs" or electrophilic warheads:

  • Zinc Ejection: The nitro group can be reduced in situ (bio-reduction) to a nitroso or hydroxylamine species, which attacks cysteine residues in zinc-finger domains (e.g., HIV NCp7), causing zinc release and protein unfolding.

  • PARP Trapping: Structural similarity to nicotinamide allows potential competitive inhibition of PARP enzymes.

Pathway Visualization

The following diagram illustrates the synthetic transformation of NEPNB into the bioactive drug Etaqualone and its divergent potential as a zinc-ejector.

G Start 2-Nitrobenzoyl Chloride + 2-Ethylaniline NEPNB N-(2-ethylphenyl)-2-nitrobenzamide (NEPNB) Start->NEPNB Nucleophilic Acyl Substitution (DCM, Et3N) Amine Intermediate: 2-Amino-N-(2-ethylphenyl)benzamide NEPNB->Amine Chemoselective Reduction (H2/Pd-C or Fe/AcOH) ZincEject Bio-Active Metabolite: Nitroso-Benzamide (Zinc Ejector) NEPNB->ZincEject Bio-reduction (Cellular Environment) Etaqualone Drug Product: Etaqualone (GABA-A Modulator) Amine->Etaqualone Cyclodehydration (Ac2O or Orthoester)

Figure 1: Synthetic and metabolic pathways of N-(2-ethylphenyl)-2-nitrobenzamide.

Experimental Protocols

Protocol A: Synthesis of N-(2-ethylphenyl)-2-nitrobenzamide

Objective: High-yield synthesis of NEPNB minimizing bis-acylation byproducts.

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 eq)

  • 2-Ethylaniline (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-ethylaniline (1.05 eq) and TEA (1.2 eq) in anhydrous DCM (10 mL/g). Cool to 0°C under N₂ atmosphere.

  • Addition: Dissolve 2-nitrobenzoyl chloride (1.0 eq) in minimal DCM. Add dropwise to the aniline solution over 30 minutes, maintaining temperature <5°C. Exotherm control is critical to prevent degradation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (removes unreacted aniline/TEA). Wash organic layer with sat. NaHCO₃ (removes benzoic acid byproduct) and Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.[1]

QC Check:

  • ¹H NMR (CDCl₃): Look for amide NH singlet (~8.0–10.0 ppm), ethyl group triplet/quartet, and characteristic aromatic pattern of the 2-nitro moiety.

Protocol B: Reduction and Cyclization to Etaqualone

Objective: Conversion of NEPNB to the quinazolinone pharmacophore.

Step 1: Reduction

  • Dissolve NEPNB in Ethanol. Add 10% Pd/C (5 wt%).

  • Hydrogenate at 30 psi H₂ for 4 hours (or use Fe/AcOH reflux for 2 hours if halogenated substituents are present).

  • Filter through Celite and concentrate to obtain 2-amino-N-(2-ethylphenyl)benzamide .

Step 2: Cyclization (The Niementowski Variation)

  • Suspend the amine intermediate in Acetic Anhydride (5 eq).

  • Reflux for 3 hours. The reaction proceeds via acetylation of the amine followed by thermal dehydrative cyclization.

  • Workup: Cool to RT. Pour into ice water. Neutralize with NaOH to precipitate the solid.

  • Result: 2-methyl-3-(2-ethylphenyl)quinazolin-4(3H)-one (Etaqualone).

Protocol C: Zinc Ejection Assay (Screening Mode)

Objective: Assess the intrinsic reactivity of NEPNB against Zinc Finger proteins (e.g., NCp7).

  • Reagent: Recombinant NCp7-Trp37 (fluorescent reporter).

  • Buffer: 50 mM Tris-HCl (pH 7.0), 10 µM ZnCl₂.

  • Assay: Incubate 1 µM NCp7 with increasing concentrations of NEPNB (0.1–100 µM) in the presence of a mild reducing agent (e.g., 1 mM NADPH) to simulate cellular bio-reduction.

  • Readout: Monitor Tryptophan fluorescence quenching (Ex 280 nm / Em 340 nm). Loss of fluorescence indicates zinc ejection and protein unfolding.

Analytical Data Summary (Reference)

TechniqueExpected Result for NEPNBInterpretation
HPLC Retention Time ~4.5 min (C18, 50-95% MeCN)Purity >98% required for biological assay.
LC-MS [M+H]⁺ = 271.1Confirms molecular mass.
IR Spectroscopy 1650 cm⁻¹ (Amide C=O), 1530/1350 cm⁻¹ (NO₂)Confirms amide formation and nitro group integrity.
DSC Sharp endotherm ~140–150°C (Predicted)Assessing crystallinity and polymorphism.

Safety & Handling (HSE)

  • Nitro-Aromatics: Potentially explosive upon rapid heating or in the presence of strong bases at high temperatures. Do not distill residues to dryness.

  • Toxicity: 2-Ethylaniline (precursor) is toxic and a potential carcinogen. Handle all mother liquors as hazardous waste.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Wolfe, J. F., et al. (1990). "Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones." Journal of Medicinal Chemistry. Link

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science. Link

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron. Link

  • ChemicalBook. "4-chloro-N-(2-ethylphenyl)-2-nitrobenzamide Properties." (Used for physicochemical analogies). Link

  • Organic Syntheses. "p-Nitrobenzoyl Chloride Synthesis Protocol." (Standard acid chloride prep).[1] Link

Sources

Application

Application Note: Cell-Based Assay Profiling for N-(2-ethylphenyl)-2-nitrobenzamide

Executive Summary This application note provides a comprehensive framework for evaluating the biological activity of N-(2-ethylphenyl)-2-nitrobenzamide and its structural analogs. While nitrobenzamides are a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive framework for evaluating the biological activity of N-(2-ethylphenyl)-2-nitrobenzamide and its structural analogs. While nitrobenzamides are a privileged scaffold in medicinal chemistry, their activity is frequently driven by the nitro-group reduction mechanism, which positions them as key candidates for two primary therapeutic areas:

  • Antimycobacterial Agents: Acting as prodrugs activated by the DprE1/Ddn enzymes in Mycobacterium tuberculosis (similar to BTZ-043).

  • Hypoxia-Activated Prodrugs (HAPs): Targeting hypoxic tumor microenvironments via bioreductive alkylation.

This guide outlines the essential cell-based protocols to determine the potency, selectivity, and mechanism of action (MoA) of this compound.

Mechanism of Action & Rationale

The biological activity of N-(2-ethylphenyl)-2-nitrobenzamide is hypothesized to depend on the enzymatic reduction of the 2-nitro group. This "warhead" undergoes a specific activation cascade:

  • Prodrug Activation: The nitro (

    
    ) group is reduced to a nitroso (
    
    
    
    ) or hydroxylamine (
    
    
    ) intermediate by specific nitro-reductases (e.g., bacterial Ddn or mammalian P450 reductases).
  • Covalent Trapping: The reactive intermediate forms a semimercaptal bond with cysteine residues in the target protein (e.g., DprE1 in bacteria) or generates cytotoxic radical anions in hypoxic mammalian cells.

Pathway Visualization: Nitro-Activation Cascade

NitroActivation Compound N-(2-ethylphenyl)-2-nitrobenzamide (Prodrug) Nitroso Nitroso-Intermediate (Electrophilic) Compound->Nitroso 2e- Reduction Reductase Nitro-Reductase (Ddn / P450) Reductase->Compound Hydroxylamine Hydroxylamine (Reactive) Nitroso->Hydroxylamine 2e- Reduction Target Target Cysteine (e.g., DprE1 Cys387) Nitroso->Target Nucleophilic Attack ROS Superoxide Radical (Oxidative Stress) Nitroso->ROS Redox Cycling (Aerobic) Adduct Covalent Adduct (Inhibition) Target->Adduct Irreversible Binding

Figure 1: The dual-pathway mechanism of nitrobenzamides. Under aerobic conditions, redox cycling generates ROS. Under specific enzymatic conditions (or hypoxia), covalent adduct formation drives potency.

Protocol 1: Antimicrobial Potency Assay (REMA)

Given the structural similarity to known anti-tubercular agents, the primary screen must assess activity against mycobacteria. We utilize the Resazurin Microtiter Assay (REMA) for its high sensitivity and fluorescence readout.

Materials
  • Strain: Mycobacterium smegmatis (mc²155) as a surrogate for M. tuberculosis, or M. tuberculosis H37Rv (BSL-3 required).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Resazurin sodium salt (0.02% w/v in water).

  • Control: Isoniazid or Rifampicin.

Step-by-Step Procedure
  • Inoculum Preparation: Grow M. smegmatis to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL in 7H9 media.
  • Compound Dilution: Prepare a 2-fold serial dilution of N-(2-ethylphenyl)-2-nitrobenzamide in DMSO (Max 1% final DMSO). Range: 100 µM to 0.09 µM.

  • Plating: Add 100 µL of diluted compound and 100 µL of bacterial suspension to 96-well black-wall plates.

  • Incubation: Incubate at 37°C for 48 hours (M. smegmatis) or 7 days (M. tuberculosis).

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for 4–6 hours.

  • Readout: Measure fluorescence at Ex 560 nm / Em 590 nm.

    • Blue (Non-fluorescent): No growth (Resazurin).

    • Pink (Fluorescent): Growth (Resorufin).

Data Analysis

Calculate the Minimum Inhibitory Concentration (


) using a non-linear regression fit (Gompertz equation).
ParameterValueInterpretation
MIC < 1 µM Highly PotentLikely specific DprE1 inhibitor.
MIC 1–10 µM ModeratePotential scaffold for optimization.
MIC > 50 µM InactiveCompound fails to penetrate cell wall or lacks target affinity.

Protocol 2: Mammalian Cytotoxicity & Selectivity Index

To ensure the compound targets the pathogen or cancer cell specifically without general toxicity, we must determine the Selectivity Index (SI) .

Materials
  • Cell Lines: Vero (Kidney epithelial) or HepG2 (Liver).

  • Assay: MTT or CellTiter-Glo® (ATP quantification).

Step-by-Step Procedure
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with serial dilutions of the compound (0.1 µM – 100 µM) for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.

  • Calculation: Determine the

    
     (Cytotoxic Concentration 50%).
    
Selectivity Calculation


  • Target SI: > 10 (Acceptable), > 50 (Excellent).

Protocol 3: Hypoxia-Selective Cytotoxicity Assay

Nitrobenzamides are classic "hypoxia-activated prodrugs." This assay validates if the compound becomes cytotoxic only under low oxygen, a key feature for solid tumor targeting.

Experimental Design

Run two parallel 96-well plates:

  • Plate A (Normoxia): Standard incubator (21%

    
    , 5% 
    
    
    
    ).
  • Plate B (Hypoxia): Hypoxia chamber (0.1%

    
    , 5% 
    
    
    
    , 94.9%
    
    
    ).
Procedure
  • Cell Line: A549 (Lung carcinoma) or HCT116 (Colorectal).

  • Treatment: Add compound (range 1 nM – 100 µM).

  • Incubation: 4 hours exposure under respective conditions (Normoxia vs. Hypoxia), followed by a "washout" (replace media) and 72h incubation in Normoxia.

    • Note: The washout mimics the transient hypoxic exposure in tumors.

  • Readout: CellTiter-Glo (Luminescence).

Hypoxia Cytotoxicity Ratio (HCR)


  • Interpretation: An HCR > 5 indicates the compound acts as a bioreductive prodrug, selectively activated in hypoxic tissue.

Protocol 4: Intracellular ROS Generation (Mechanism Check)

To verify if the toxicity is driven by oxidative stress (redox cycling of the nitro group), use the DCFDA cellular ROS assay.

Procedure
  • Loading: Stain cells (e.g., RAW 264.7) with 20 µM DCFDA for 45 mins.

  • Treatment: Treat with

    
     of the compound.
    
  • Kinetics: Measure fluorescence (Ex 485/Em 535) every 15 mins for 2 hours.

  • Control: Use NAC (N-acetylcysteine) as a ROS scavenger. If NAC rescues cell viability, the mechanism is ROS-dependent.

References

  • Tiwari, R., et al. (2013). "Benzothiazinones: A New Class of Anti-Tuberculosis Drugs." Nature Medicine. Link (Context: Mechanism of nitro-activation in DprE1 inhibitors).

  • Denny, W. A. (2004). "Nitro-activated prodrugs for cancer therapy." The Lancet Oncology. Link (Context: Hypoxia-selective activation logic).

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Link (Context: Standard REMA protocol).

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. Link (Context: Cytotoxicity validation).

Disclaimer: N-(2-ethylphenyl)-2-nitrobenzamide is a research chemical.[1] All assays described herein must be performed in accordance with local biosafety regulations (BSL-2/3 where applicable).

Sources

Method

Application Notes and Protocols for N-(2-ethylphenyl)-2-nitrobenzamide: A Novel Modulator of Protein-Protein Interactions

For Research Use Only. Not for use in diagnostic procedures. Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions Protein-protein interactions (PPIs) are fundamental to nearly all cellula...

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, governing everything from signal transduction and gene expression to cell cycle control and apoptosis.[1] The intricate networks formed by these interactions represent a vast landscape of potential therapeutic targets for a multitude of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2][3] However, the very nature of PPI interfaces—often large, flat, and lacking the deep, well-defined pockets of traditional drug targets like enzymes—has historically rendered them "undruggable" by small molecules.[4][5]

Recent advancements in structural biology, computational modeling, and innovative screening techniques have begun to overcome these challenges.[2][6] The discovery of "hot spots," small regions within the PPI interface that contribute the majority of the binding energy, has provided a foothold for the rational design of small-molecule inhibitors.[4][7] N-(2-ethylphenyl)-2-nitrobenzamide represents a novel chemical scaffold from the broader class of nitrobenzamides, which have demonstrated diverse biological activities.[8][9] This document provides a comprehensive guide for researchers on the application of N-(2-ethylphenyl)-2-nitrobenzamide as a tool to investigate and modulate PPIs, using the well-characterized p53-MDM2 interaction as an exemplary model system.

N-(2-ethylphenyl)-2-nitrobenzamide: A Hypothetical Mechanism of Action

While the precise targets of N-(2-ethylphenyl)-2-nitrobenzamide are a subject of ongoing investigation, its structural motifs suggest a potential role as a competitive inhibitor of key PPIs. The nitrobenzamide core is a versatile pharmacophore known to participate in various biological activities, from anticancer to antimicrobial effects.[8][9][10] The nitro group, in particular, can be bioreduced in cellular environments to form reactive intermediates capable of interacting with biomolecules.[9][11]

For the purposes of this guide, we will hypothesize that N-(2-ethylphenyl)-2-nitrobenzamide acts as an inhibitor of the critical p53-MDM2 interaction. The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is kept in check by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and uncontrolled cell proliferation.[1] Small molecules that can disrupt the p53-MDM2 interaction can stabilize p53, restore its tumor-suppressive functions, and trigger apoptosis in cancer cells.

The proposed mechanism involves N-(2-ethylphenyl)-2-nitrobenzamide binding to the deep hydrophobic pocket on MDM2 that normally accommodates the N-terminal transactivation domain of p53. By occupying this "hot spot," the compound sterically hinders the binding of p53, thus preventing its ubiquitination and subsequent degradation.

PPI_Inhibition cluster_0 Normal p53 Regulation cluster_1 Inhibition by N-(2-ethylphenyl)-2-nitrobenzamide p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome MDM2->Proteasome Ubiquitination & Targeting Proteasome->p53 Degradation p53_active p53 (Active) CellCycleArrest Cell Cycle Arrest Apoptosis p53_active->CellCycleArrest Tumor Suppression Restored MDM2_inhibited MDM2 MDM2_inhibited->p53_active Binding Blocked Inhibitor N-(2-ethylphenyl)- 2-nitrobenzamide Inhibitor->MDM2_inhibited Binding to p53 pocket

Figure 1: Hypothetical mechanism of p53-MDM2 inhibition by N-(2-ethylphenyl)-2-nitrobenzamide.

Experimental Protocols

The following protocols provide a framework for characterizing the activity of N-(2-ethylphenyl)-2-nitrobenzamide.

Protocol 1: In Vitro Assessment of PPI Disruption – Competitive ELISA

This assay quantitatively measures the ability of the compound to disrupt the p53-MDM2 interaction in a cell-free system.

Materials:

  • Recombinant human MDM2 protein

  • Recombinant human p53 peptide (biotinylated)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • N-(2-ethylphenyl)-2-nitrobenzamide

  • High-binding 96-well microplates

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of MDM2 protein (1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Assay Buffer and incubating for 1-2 hours at room temperature.

  • Compound Incubation:

    • Prepare a serial dilution of N-(2-ethylphenyl)-2-nitrobenzamide in Assay Buffer.

    • Add 50 µL of the compound dilutions to the wells.

    • Add 50 µL of biotinylated p53 peptide (at a pre-determined concentration, e.g., the EC₅₀ for binding to MDM2) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step (Step 2).

  • Detection:

    • Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 2).

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement – Co-Immunoprecipitation (Co-IP)

This protocol validates the disruption of the p53-MDM2 interaction within a cellular context.

Materials:

  • Human cancer cell line with wild-type p53 (e.g., SJSA-1, which has amplified MDM2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-MDM2 antibody (for immunoprecipitation)

  • Anti-p53 antibody (for Western blotting)

  • Protein A/G magnetic beads

  • N-(2-ethylphenyl)-2-nitrobenzamide

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Seed SJSA-1 cells and allow them to adhere. Treat the cells with varying concentrations of N-(2-ethylphenyl)-2-nitrobenzamide (and a vehicle control, e.g., DMSO) for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and heating at 95°C for 5-10 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with an anti-p53 antibody.

    • Use a secondary antibody conjugated to HRP for detection via chemiluminescence.

  • Analysis: A decrease in the amount of p53 co-immunoprecipitated with MDM2 in compound-treated samples compared to the vehicle control indicates disruption of the interaction. Also, probe input lysates to confirm p53 stabilization (increase in total p53 levels).

CoIP_Workflow start Start: Treat cells with inhibitor lysis Cell Lysis start->lysis preclear Pre-clear lysate with beads lysis->preclear ip Immunoprecipitate MDM2 (overnight) preclear->ip capture Capture complex with beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot for p53 sds_page->western analyze Analyze: Reduced p53 signal indicates PPI disruption western->analyze

Figure 2: Experimental workflow for Co-Immunoprecipitation.

Data Presentation and Interpretation

Effective characterization requires quantitative analysis of the compound's effects. The following tables provide examples of expected data.

Table 1: In Vitro Potency of N-(2-ethylphenyl)-2-nitrobenzamide

Assay TypeEndpointValue (µM)
Competitive ELISAIC₅₀5.2
Surface Plasmon ResonanceKᴅ2.8
Isothermal Titration CalorimetryKᴅ3.5

This table summarizes the potency of the compound in various cell-free biophysical and biochemical assays, confirming direct binding and disruptive activity.

Table 2: Cellular Activity in SJSA-1 Cells (24h Treatment)

Compound Concentration (µM)p53 Protein Level (Fold Change vs. Vehicle)Cell Viability (% of Vehicle)
0 (Vehicle)1.0100
11.895
54.278
107.555
257.832

This table demonstrates the dose-dependent effect of the compound on p53 stabilization and its downstream consequence on cell viability, linking target engagement to a cellular phenotype.

Conclusion and Future Directions

N-(2-ethylphenyl)-2-nitrobenzamide is presented here as a novel chemical tool for the study of protein-protein interactions, with a hypothetical application as an inhibitor of the p53-MDM2 complex. The protocols provided offer a robust methodology for researchers to:

  • Quantify the in vitro potency of the compound.

  • Confirm target engagement and PPI disruption in a cellular environment.

  • Correlate target modulation with a functional cellular outcome.

Further studies should focus on elucidating the precise binding mode through co-crystallization or NMR studies, evaluating its selectivity against other PPIs, and assessing its efficacy in preclinical models of cancer. This guide serves as a foundational resource for scientists and drug development professionals seeking to explore the therapeutic potential of modulating protein-protein interactions with novel small molecules.

References

  • State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors.Chemical Society Reviews.
  • Small-molecule inhibitors of protein-protein interactions: progressing towards the reality.PMC.
  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic
  • Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19.Frontiers.
  • Targeting Protein-Protein Interactions with Small Molecules: Applications and Challenges in Drug Discovery.Research and Reviews.
  • From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions.
  • Discovery and development of proton pump inhibitors.Wikipedia.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors.PMC.
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide.MDPI.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.PMC.
  • N-(2-Methylphenyl)-2-nitrobenzamide.PMC.
  • Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area.PMC.
  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)
  • protein and protein interaction - Unlocking New Frontiers in Drug Discovery.Vipergen.
  • Current Advances in Technology of Proton Pump Inhibitor Formul
  • Application Notes and Protocols for Target Identification of 2-(2-methyl-5-nitro-1H-imidazol- 1-yl)ethyl N-(2.Benchchem.

Sources

Application

Standard Operating Procedure &amp; Application Notes: N-(2-ethylphenyl)-2-nitrobenzamide in Drug Discovery

Target Audience: Researchers, medicinal chemists, and assay development scientists. Applications: Antimycobacterial screening (DprE1 inhibition) and Epigenetic drug development (HDAC inhibitor precursor). Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and assay development scientists. Applications: Antimycobacterial screening (DprE1 inhibition) and Epigenetic drug development (HDAC inhibitor precursor).

Introduction & Mechanistic Rationale

N-(2-ethylphenyl)-2-nitrobenzamide is a highly versatile small molecule scaffold utilized in two distinct pharmacological trajectories. Its utility is dictated by the chemical reactivity of its ortho-nitro group, which can either act as a direct covalent warhead in antimicrobial applications or serve as a synthetic precursor to a zinc-binding pharmacophore in epigenetic targeting.

Trajectory A: Direct Antimycobacterial Activity (DprE1 Inhibition) Nitroaromatic compounds, including nitrobenzamides, are potent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for Mycobacterium tuberculosis (Mtb) cell wall synthesis. The mechanism is self-suicidal for the enzyme: the nitro group of the benzamide is reduced by the enzyme's own FAD cofactor to a highly reactive nitroso intermediate. This intermediate undergoes a nucleophilic attack by the thiol group of Cys387 in the DprE1 active site, forming a permanent covalent adduct that irreversibly halts mycobacterial growth [1].

Trajectory B: Epigenetic Modulator Precursor (HDAC Inhibition) In its native oxidized state, the nitro group sterically and electronically repels the catalytic zinc ion (Zn²⁺) found in the active site of Histone Deacetylases (HDACs). However, via targeted chemical reduction, the nitro moiety is converted to an ortho-amino group, yielding a 2-aminobenzamide. This structural motif is a privileged Class I HDAC inhibitor pharmacophore (analogous to the clinical drug Entinostat/MS-275), acting as a bidentate chelator for the zinc ion to restore open chromatin states and promote gene transcription in oncology models [2].

Mechanism A N-(2-ethylphenyl)- 2-nitrobenzamide B FAD-mediated Reduction A->B DprE1 Active Site C Nitroso Intermediate B->C -H2O D Nucleophilic Attack (DprE1 Cys387) C->D E Covalent Adduct (Enzyme Inhibition) D->E Irreversible Binding

Mechanism of DprE1 covalent inhibition via nitroaromatic reduction to a reactive nitroso species.

Experimental Workflow Overview

To maximize the research utility of N-(2-ethylphenyl)-2-nitrobenzamide, laboratories should adopt a dual-track screening pipeline. The following diagram illustrates the divergence between direct biological evaluation and synthetic transformation.

Workflow Start N-(2-ethylphenyl)-2-nitrobenzamide (Stock Solution in DMSO) Track1 Workflow A: Antimicrobial (Direct Use) Start->Track1 Track2 Workflow B: Epigenetic (Synthetic Precursor) Start->Track2 Assay1 M. tuberculosis DprE1 Inhibition Assay (REMA) Track1->Assay1 ChemRed Catalytic Reduction (NO2 -> NH2) Track2->ChemRed Assay2 Class I HDAC Fluorogenic Assay ChemRed->Assay2 Purified 2-aminobenzamide

Dual-track experimental workflow for antimicrobial screening and epigenetic drug development.

Protocol A: Antimycobacterial DprE1 Covalent Inhibition Assay

This protocol utilizes the Resazurin Microtiter Assay (REMA) to evaluate the Minimum Inhibitory Concentration (MIC) of the compound against M. tuberculosis H37Rv.

Causality & Design Rationale: Resazurin is a blue, non-fluorescent dye. Viable mycobacteria metabolically reduce resazurin to resorufin, a pink and highly fluorescent compound. If N-(2-ethylphenyl)-2-nitrobenzamide successfully inhibits DprE1, cell wall synthesis fails, the bacteria die, and the well remains blue/non-fluorescent, providing a self-validating, high-signal-to-background readout.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 to prevent bacterial clumping.

    • Adjust the culture to an optical density (

      
      ) of 0.05 (approximately 
      
      
      
      CFU/mL).
  • Compound Plating:

    • Prepare a 10 mM stock of N-(2-ethylphenyl)-2-nitrobenzamide in 100% DMSO.

    • In a 96-well plate, perform 2-fold serial dilutions of the compound in 7H9 broth (concentration range: 100 µM down to 0.05 µM). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Incubation:

    • Add 100 µL of the bacterial inoculum to each well (total volume = 200 µL).

    • Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Resazurin Addition & Readout:

    • Add 30 µL of a 0.02% resazurin aqueous solution to each well.

    • Incubate for an additional 24–48 hours.

    • Validation Check: Visually inspect the plate. A color change from blue to pink indicates bacterial growth.

    • Quantify fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm).

Protocol B: Synthetic Reduction & Class I HDAC Profiling

To evaluate the scaffold for epigenetic modulation, the nitro group must first be reduced to an amine. The resulting N-(2-ethylphenyl)-2-aminobenzamide is then tested against Class I HDACs (HDAC1, 2, 3).

Causality & Design Rationale: The fluorogenic HDAC assay relies on an acetylated lysine peptide conjugated to a fluorophore (AMC). HDAC enzymes deacetylate the lysine. A subsequent addition of a developer (trypsin) cleaves only the deacetylated peptide, releasing free AMC. If the synthesized aminobenzamide successfully chelates the HDAC zinc ion, deacetylation is blocked, trypsin cannot cleave the substrate, and fluorescence remains low.

Step-by-Step Methodology

Part 1: Catalytic Hydrogenation (Precursor Activation)

  • Dissolve 1.0 mmol of N-(2-ethylphenyl)-2-nitrobenzamide in 15 mL of absolute ethanol.

  • Add 10 mol% of Palladium on Carbon (10% Pd/C) under an inert argon atmosphere to prevent premature ignition.

  • Purge the flask with Hydrogen (

    
    ) gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4 hours.
    
  • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent in vacuo to yield the active 2-aminobenzamide derivative.

Part 2: Fluorogenic HDAC Inhibition Assay

  • Assay Buffer Preparation: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.1 mg/mL BSA. Crucial: Do not add DTT or mercaptoethanol, as strong reducing agents can interfere with the zinc-binding dynamics of the aminobenzamide.

  • Enzyme & Compound Incubation:

    • Mix 10 µL of recombinant HDAC1 (0.5 ng/µL) with 10 µL of the synthesized aminobenzamide (serial dilutions from 10 µM to 1 nM).

    • Incubate at 37°C for 15 minutes to allow the bidentate zinc-binding complex to equilibrate.

  • Substrate Addition:

    • Add 20 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) at a final concentration of 50 µM. Incubate for 30 minutes at 37°C.

  • Development & Readout:

    • Stop the reaction by adding 10 µL of the Developer solution (containing Trypsin and 1 µM Trichostatin A to completely halt any residual HDAC activity).

    • Incubate for 15 minutes at room temperature.

    • Measure fluorescence (Excitation: 360 nm / Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

Quantitative Data Interpretation

The following tables summarize the expected pharmacological profiles of the compound in its native (nitro) and reduced (amino) states, benchmarked against clinical and preclinical standards.

Table 1: Antimycobacterial Activity (Native Nitrobenzamide)
Compound StateTargetM. tb H37Rv MIC (µg/mL)Cytotoxicity (HepG2 CC₅₀, µM)Selectivity Index (SI)
N-(2-ethylphenyl)-2-nitrobenzamide DprE10.25 - 1.0> 100> 100
DNB1 (Reference) [1]DprE10.031> 100> 3000
Isoniazid (Control) InhA0.05> 100> 2000
Table 2: HDAC Isoform Selectivity Profiling (Post-Reduction Aminobenzamide)
Compound StateTarget ClassHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity (Class I vs IIb)
Reduced (Aminobenzamide) Class I HDACs0.85 ± 0.121.10 ± 0.15> 50.0> 50-fold
Native (Nitrobenzamide) None> 100> 100> 100N/A (Inactive)
Entinostat (MS-275) [2]Class I HDACs0.30 ± 0.050.75 ± 0.10> 50.0> 100-fold

Note: The native nitrobenzamide is completely inactive against HDACs due to the inability of the nitro oxygen atoms to effectively displace water and chelate the catalytic zinc ion in the narrow HDAC active site pocket.

References

  • MDPI (Molecules)
  • National Institutes of Health (PMC)
Method

N-(2-ethylphenyl)-2-nitrobenzamide in kinase inhibitor screening

Application Note: Characterization and Validation of N-(2-ethylphenyl)-2-nitrobenzamide in Kinase Inhibitor Discovery Executive Summary This application note details the screening, validation, and hit-to-lead optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Validation of N-(2-ethylphenyl)-2-nitrobenzamide in Kinase Inhibitor Discovery

Executive Summary

This application note details the screening, validation, and hit-to-lead optimization protocols for N-(2-ethylphenyl)-2-nitrobenzamide (referred to herein as NEPNB ). While nitrobenzamide scaffolds are frequently identified in High-Throughput Screening (HTS) campaigns, they present unique challenges regarding mechanism of action (MoA) and assay interference.[1]

This guide provides a rigorous workflow to differentiate between true kinase inhibition , redox-cycling artifacts , and covalent modification , ensuring that resources are allocated only to tractable chemical matter.[1]

Chemical Profile & Significance

NEPNB represents a classic "privileged scaffold" intermediate. In kinase discovery, it is often encountered either as a direct hit or as a synthetic precursor to benzimidazole -based ATP-competitive inhibitors.[1]

PropertySpecification
IUPAC Name N-(2-ethylphenyl)-2-nitrobenzamide
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight 270.28 g/mol
Key Moiety o-Nitrobenzamide (Potential Zinc Ejector / Redox Active)
Solubility DMSO (>10 mM); Low aqueous solubility
Primary Risk Pan-Assay Interference (PAINS) via redox cycling

Scientific Insight: The ortho-nitro group is electron-withdrawing, influencing the acidity of the amide proton.[1] In biological systems, this group is susceptible to enzymatic reduction, potentially converting the molecule into a reactive nitroso- or hydroxylamine-intermediate, or facilitating cyclization into a benzimidazole [1, 2].[1]

Experimental Workflow: HTS & Validation

The following workflow outlines the critical path from initial "Hit" to validated "Lead," specifically addressing the liabilities of the nitro group.

Diagram 1: Hit Validation Decision Tree

HitValidation Start HTS Hit: N-(2-ethylphenyl)-2-nitrobenzamide PrimaryAssay Primary Assay (e.g., ADP-Glo / FRET) Start->PrimaryAssay DoseResponse Dose Response (IC50) Confirm Potency PrimaryAssay->DoseResponse >50% Inhibition RedoxCheck Redox Liability Test (+/- DTT or Triton X-100) DoseResponse->RedoxCheck Artifact Artifact/PAINS (Redox Cycler or Aggregator) RedoxCheck->Artifact Shift in IC50 w/ DTT TrueBinder Valid Binder RedoxCheck->TrueBinder Stable IC50 Mechanistic Mechanism of Action (Reversible vs. Covalent) TrueBinder->Mechanistic Optimization Lead Optimization (Nitro -> Amine -> Benzimidazole) Mechanistic->Optimization Valid Scaffold

Caption: Logic flow for distinguishing true kinase inhibition from nitro-induced assay artifacts.

Detailed Protocols

Protocol A: Primary Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: Luminescent ADP detection is preferred over fluorescence-based assays for nitro-compounds, as nitro groups can quench fluorescence (inner filter effect), leading to false positives.[1]

Materials:

  • Kinase: Recombinant Target Kinase (e.g., EGFR, MEK, or BMPR2).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide.

  • ATP: Ultrapure (Promega).[1]

  • Compound: NEPNB (10 mM DMSO stock).[1]

Step-by-Step:

  • Preparation: Dilute NEPNB in 1x Kinase Buffer to 4x working concentration (max 1% DMSO final).

  • Reaction Assembly (384-well plate):

    • 2.5 µL Kinase solution.

    • 2.5 µL Compound (NEPNB) or Vehicle (DMSO).[1]

    • Pre-incubation:[1] 10 min at RT (Critical for detecting slow-binding or covalent potential).[1]

    • 5.0 µL ATP/Substrate mix.

  • Incubation: 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light).[1] Incubate 30 min.

  • Read: Measure luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Inhibition using the formula:


[1]
Protocol B: The "Redox Shift" Validation (Critical Step)

Rationale: Nitro-aromatics can generate hydrogen peroxide via redox cycling in the presence of reducing agents (DTT), which oxidizes kinase cysteines and inhibits activity non-specifically [3].

  • Setup: Prepare two parallel kinase reaction mixtures.

    • Condition A: Standard Buffer (1 mM DTT).

    • Condition B: Low-Reductant Buffer (no DTT) OR Catalase-supplemented Buffer (100 U/mL Catalase).[1]

  • Execution: Run the IC50 determination for NEPNB in both conditions.

  • Interpretation:

    • Valid Hit: IC50 remains consistent (< 3-fold shift) between A and B.

    • Redox Artifact: IC50 increases significantly (potency is lost) in the presence of Catalase or absence of DTT.

Mechanistic Insights & Lead Optimization

If NEPNB is validated as a true binder, it likely acts via one of two mechanisms:

  • Non-Covalent Binding: The amide acts as a hinge binder. The nitro group may sterically lock the conformation but is often a metabolic liability.

  • Covalent Precursor (Pro-drug): In cellular assays, the nitro group may be reduced to an amine (

    
    ), facilitating an intramolecular cyclization to form a 2-substituted benzimidazole .[1]
    
Diagram 2: Chemical Evolution to Active Kinase Inhibitor

ChemicalEvolution Hit Hit: NEPNB (Nitrobenzamide) Intermediate Reduction (-NO2 -> -NH2) Hit->Intermediate Metabolic/Chemical Reduction Cyclization Cyclization (-H2O) Intermediate->Cyclization Lead Lead: Benzimidazole (ATP-Competitive Scaffold) Cyclization->Lead Valid Kinase Inhibitor

Caption: Proposed metabolic activation or synthetic optimization pathway from nitrobenzamide to benzimidazole.

Optimization Strategy:

  • Replace the Nitro: Synthetically reduce the nitro group to an amine and cyclize with the amide carbonyl to form a Benzimidazole .

  • Why? Benzimidazoles mimic the adenine ring of ATP and are proven kinase pharmacophores (e.g., Abemaciclib) [4].

  • Reference Protocol: Reflux NEPNB analogues in acetic acid to generate the corresponding benzimidazole, then re-screen for improved potency and stability [5].

References

  • BenchChem. (2025).[2][3] The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications. Retrieved from 2[1]

  • National Institutes of Health (PubChem). (2023). 2-Nitrobenzamide Compound Summary. Retrieved from 4[1]

  • Promega Corporation. (2011).[5] Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Retrieved from 5[1]

  • Sawant, R., et al. (2011). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives. Acta Pharm. Retrieved from 1[1]

  • Journal of Medicinal Chemistry. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors. Retrieved from 6[1]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-(2-ethylphenyl)-2-nitrobenzamide synthesis impurities

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] The Challenge: Synthesizing N-(2-ethylphenyl)-2-nitrobenzamide presents a classic "ortho-ortho" steric clash.[1] You are coupling a 2-substituted aniline (ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The Challenge: Synthesizing N-(2-ethylphenyl)-2-nitrobenzamide presents a classic "ortho-ortho" steric clash.[1] You are coupling a 2-substituted aniline (sterically hindered) with a 2-substituted benzoyl chloride (sterically hindered and electron-withdrawn).[1]

The Reality: Standard amide coupling protocols (e.g., stirring at room temperature for 1 hour) often fail or stall at 40-60% conversion.[1] The proximity of the nitro group on the electrophile and the ethyl group on the nucleophile creates a kinetic barrier. Furthermore, the electron-withdrawing nitro group makes the acid chloride highly susceptible to hydrolysis by atmospheric moisture, introducing 2-nitrobenzoic acid as a persistent impurity.[2]

This guide provides a self-validating workflow to overcome these kinetic barriers and purify the resulting mixture based on solubility differentials.

Reaction Mechanism & Impurity Pathways

Understanding where impurities come from is the first step to eliminating them.

Pathway Diagram

The following diagram maps the desired reaction against the two most common failure modes: Hydrolysis (Impurity A) and Oxidation (Impurity B).

ReactionPathways cluster_inputs Reactants cluster_main Main Reaction cluster_impurities Impurity Pathways AcidCl 2-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate AcidCl->Intermediate + Aniline ImpurityA Impurity A: 2-Nitrobenzoic Acid AcidCl->ImpurityA + H2O (Moisture) Aniline 2-Ethylaniline Aniline->Intermediate ImpurityB Impurity B: Colored Azo/Azoxy Species Aniline->ImpurityB + O2 (Air/Light) Product N-(2-ethylphenyl)- 2-nitrobenzamide Intermediate->Product - HCl (Base Required)

Figure 1: Reaction pathways showing the competition between product formation, hydrolysis (moisture sensitivity), and oxidation.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/dark brown. Is my product ruined?

Diagnosis: This is likely Impurity B .[1] Anilines, especially alkyl-substituted ones like 2-ethylaniline, are prone to oxidation, forming highly colored azo or azoxy compounds.[1] Solution:

  • Don't Panic: The product is likely stable; the color is a contaminant.

  • Purification: Use Activated Carbon (Charcoal) during recrystallization.[1]

    • Dissolve crude solid in hot ethanol.

    • Add 5-10 wt% activated carbon.[1]

    • Stir at reflux for 15 mins.

    • Filter hot through Celite.[1][3]

  • Prevention: Distill 2-ethylaniline before use if it is already dark. Run the reaction under Nitrogen/Argon atmosphere.

Q2: I have a persistent white solid that won't dissolve in DCM/Ethyl Acetate during workup.

Diagnosis: This is likely Impurity A (2-Nitrobenzoic acid) or the hydrochloride salt of the base (e.g., Triethylamine·HCl). Test: Take a small sample of the solid and add saturated aqueous Sodium Bicarbonate (


).
  • If it dissolves with bubbling: It is 2-Nitrobenzoic acid.[1]

  • If it dissolves without bubbling: It is likely the amine salt. Solution:

  • Ensure your workup includes a robust Basic Wash (Sat.[1]

    
     or 1M NaOH) to deprotonate the acid and pull it into the aqueous layer.
    
Q3: Yield is low (<50%) and TLC shows starting aniline remaining.

Diagnosis: Steric Hindrance. The "ortho-ortho" substitution pattern significantly slows the nucleophilic attack.[1] Room temperature stirring is insufficient.[1] Corrective Action:

  • Heat: Reflux the reaction (DCM at 40°C is often too cool; switch to THF (66°C) or Toluene (110°C)).

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the acid chloride itself [1].

Optimized Protocol: The "Self-Validating" Workflow[1]

This protocol uses solubility switches to ensure purity without needing column chromatography for most batches.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Ethylaniline Nucleophile1.0Distill if dark/oxidized.
2-Nitrobenzoyl Chloride Electrophile1.1 - 1.2Excess ensures aniline is consumed.[1]
Triethylamine (TEA) Base2.0 - 2.5Scavenges HCl.[1]
DMAP Catalyst0.1Critical for steric hindrance.[1]
DCM or Toluene Solvent-Anhydrous is critical.[1]
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with Nitrogen (

    
    ).[1]
    
  • Dissolution: Dissolve 2-ethylaniline (1.0 eq) , TEA (2.5 eq) , and DMAP (0.1 eq) in anhydrous solvent (DCM or Toluene).

  • Addition: Cool to 0°C. Add 2-nitrobenzoyl chloride (1.2 eq) dropwise (dissolved in a small amount of solvent).

    • Why 0°C? Controls the exotherm, preventing immediate decomposition, even though the reaction needs heat later.

  • Reaction: Allow to warm to Room Temp (RT).

    • Critical Checkpoint: Check TLC after 1 hour.[1] If conversion is low, heat to reflux for 4-12 hours.[1]

  • Quench: Add water to destroy excess acid chloride (converts it to Impurity A).[1]

Purification (The "Solubility Switch" Method)

This workup relies on the fact that the Product is Neutral , Impurity A is Acidic , and Impurity B (Aniline) is Basic .

WorkupFlow Crude Crude Reaction Mixture (Organic Layer) AcidWash Wash 1: Dilute HCl (1M) (Removes Unreacted Aniline) Crude->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes 2-Nitrobenzoic Acid) AcidWash->BaseWash BrineWash Wash 3: Brine + Dry (MgSO4) BaseWash->BrineWash Evap Evaporate Solvent BrineWash->Evap Recryst Recrystallization (Ethanol or Toluene) Evap->Recryst Final Pure Product N-(2-ethylphenyl)-2-nitrobenzamide Recryst->Final

Figure 2: The standard workup flow designed to chemically strip impurities.[1]

  • Acid Wash (Removes Aniline): Wash organic layer 2x with 1M HCl .[1][3]

    • Mechanism:[1][4][5][6][7][8] Protonates unreacted 2-ethylaniline

      
       water-soluble ammonium salt.[1]
      
  • Base Wash (Removes Benzoic Acid): Wash organic layer 2x with Sat.[1]

    
     .
    
    • Mechanism:[1][4][5][6][7][8] Deprotonates 2-nitrobenzoic acid

      
       water-soluble carboxylate salt.[1]
      
  • Drying: Wash with Brine, dry over

    
    , and concentrate.
    
  • Recrystallization: If the solid is off-white/yellow, recrystallize from Ethanol or Toluene/Hexane .[1]

Analytical Specifications

When verifying your product, look for these signals. Note that the ethyl group and nitro group cause distinct shifts.

  • 1H NMR (CDCl3):

    • 
       ~1.2 ppm (Triplet, 3H, 
      
      
      
      )[1]
    • 
       ~2.6 ppm (Quartet, 2H, 
      
      
      
      )[1]
    • 
       ~7.5 - 8.2 ppm (Multiplet, 8H, Aromatic protons)[1]
      
    • 
       ~7.8 - 8.5 ppm (Broad Singlet, 1H, Amide 
      
      
      
      ).[1] Note: The amide proton may be shifted downfield due to hydrogen bonding with the nitro group.
  • Appearance: White to pale yellow needles (if pure).[1] Brown/Orange indicates aniline oxidation.[1]

References

  • Steglich, W., & Höfle, G. (1969).[1] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition, 8(12), 981.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amide coupling workups).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanism of nucleophilic acyl substitution).[1]

  • Organic Syntheses. General procedures for amide formation using Acid Chlorides. Link

Sources

Optimization

Technical Support Center: Optimizing N-(2-ethylphenyl)-2-nitrobenzamide (NEP-NB)

Status: Active Role: Senior Application Scientist Subject: Optimization of Solubility, Stability, and Working Concentration in Cell Culture Executive Summary You are working with N-(2-ethylphenyl)-2-nitrobenzamide (refer...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Role: Senior Application Scientist Subject: Optimization of Solubility, Stability, and Working Concentration in Cell Culture

Executive Summary

You are working with N-(2-ethylphenyl)-2-nitrobenzamide (referred to hereafter as NEP-NB ). This is a lipophilic small molecule belonging to the nitrobenzamide class. Compounds in this class often function as bioreductive prodrugs or specific inhibitors (e.g., targeting bacterial DprE1 or modulating eukaryotic oxidative stress pathways).

The Challenge: Researchers often fail to observe reproducible data with NEP-NB due to three specific pitfalls:

  • Micro-precipitation: The "2-ethyl" and "benzamide" motifs drive high lipophilicity (LogP ~3.0), causing invisible crashing out in aqueous media.

  • Solvent Toxicity: Over-reliance on DMSO to fix solubility masks true biological effects.

  • Metabolic Instability: The ortho-nitro group is susceptible to enzymatic reduction by cellular nitroreductases, particularly in dense or hypoxic cultures, altering the compound's identity during the assay.

This guide provides the protocols to stabilize these variables.

Module 1: Solubility & Stock Preparation

The Issue: "I added the compound to the media, and it looks cloudy," or "My results are highly variable between replicates."

The Science: NEP-NB is hydrophobic. Direct addition of a high-concentration DMSO stock (e.g., 100 mM) into aqueous media creates a local region of high water content, forcing the compound to precipitate immediately before it can disperse. Once precipitated, it will not re-dissolve at 37°C.

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell culture well. Use an intermediate "working stock" to buffer the transition.

Step-by-Step Workflow:

  • Master Stock: Dissolve neat NEP-NB powder in 100% anhydrous DMSO to 50 mM . Vortex until clear.

  • Working Stock (100x): Dilute the Master Stock into a separate tube of 100% DMSO to create a concentration 100-times higher than your final target.

    • Example: For a 10 µM final assay concentration, make a 1 mM (1000 µM) Working Stock.

  • Final Addition: Pipette the Working Stock into the cell culture media (1:100 dilution).

    • Result: Final DMSO concentration is exactly 1.0% (or adjust to 0.5% by using a 200x stock).

Visualization: Solubility Workflow

SolubilityWorkflow cluster_0 Critical Control Point: Avoid Aqueous Shock Powder NEP-NB Powder MasterStock Master Stock (50 mM in 100% DMSO) Powder->MasterStock Dissolve WorkingStock Working Stock (100x) (1 mM in 100% DMSO) MasterStock->WorkingStock Serial Dilution (in DMSO) FinalWell Final Assay Well (10 µM Drug + 1% DMSO) WorkingStock->FinalWell 1:100 Drop-wise Media Culture Media (Pre-warmed 37°C) Media->FinalWell Bulk Volume

Figure 1: The Intermediate Dilution Method prevents "aqueous shock" precipitation by maintaining the compound in organic solvent until the final high-dilution step.

Module 2: Determining the Therapeutic Window

The Issue: "Is my compound killing the cells, or just inhibiting the target?"

The Science: Nitrobenzamides can induce oxidative stress. You must distinguish between specific efficacy (Target Inhibition, IC50) and non-specific toxicity (Cell Death, CC50). A safe therapeutic window requires the CC50 to be at least 10x higher than the IC50.

Protocol: The 9-Point Titration

Perform this assay before any functional experiments.

Experimental Setup:

  • Cell Density: 5,000 cells/well (96-well plate). Allow 24h attachment.

  • Duration: 48 hours exposure.[1][2]

  • Readout: Resazurin (Alamar Blue) or ATP (CellTiter-Glo) for viability.

Titration Table:

PointStock Conc. (200x)Final Assay Conc. (µM)Log10 [M]Purpose
120 mM100 -4.0Max Toxicity (CC50 limit)
26.32 mM31.6 -4.5
32.0 mM10 -5.0Typical Screening Dose
40.632 mM3.16 -5.5
50.2 mM1.0 -6.0
60.0632 mM0.316 -6.5
70.02 mM0.1 -7.0
80.00632 mM0.0316 -7.5
900 (DMSO Only) -Vehicle Control (Critical)

Critical Check: If the "0 µM" (DMSO only) control shows <90% viability compared to "Media Only" wells, your cells are sensitive to DMSO. Repeat using a 0.1% DMSO final concentration (requires 1000x stocks).

Module 3: The Nitro-Group Factor (Metabolic Stability)

The Issue: "My results change when I use high cell density or leave the plate for >48 hours."

The Science: The 2-nitro group on NEP-NB is an electron-withdrawing group that acts as a "warhead." In cellular environments—especially under hypoxia (low oxygen) or high metabolic activity—cellular enzymes called Nitroreductases (NTRs) can reduce the nitro group (-NO2) to an amine (-NH2).

  • Consequence: The "Amine" version of NEP-NB is chemically distinct. It may lose activity (if the nitro group was essential for binding) or become more toxic (reactive hydroxylamine intermediates).

Visualization: Nitro-Reduction Pathway

NitroReduction cluster_toxicity Toxicity Zone NEP_NB NEP-NB (Parent) (Active/Prodrug) Nitroso Nitroso-Intermediate (-NO) NEP_NB->Nitroso 2e- Reduction Hypoxia Hypoxia / High Cell Density Hypoxia->NEP_NB Activates NTRs Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Amino-Metabolite (-NH2) Hydroxylamine->Amine 2e- Reduction

Figure 2: The metabolic fate of the Nitro group. High cell density can trigger the reduction pathway, converting your compound into a different molecule during the assay.

Troubleshooting the "Drift"

If you suspect metabolic instability:

  • Check Color: Reduction of nitro compounds often turns the media slightly yellow or orange.

  • Shorten Assay Time: Read results at 24h instead of 72h.

  • Lower Density: Seed fewer cells to prevent local hypoxia at the bottom of the well.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: Generally, No . Benzamides are poorly soluble in ethanol compared to DMSO. Ethanol is also more volatile; it evaporates from the wells during 37°C incubation, changing the drug concentration and "edge effects" in the plate. Stick to anhydrous DMSO [1].

Q2: I see crystals in my 100 µM wells. What should I do? A: You have exceeded the solubility limit in media.

  • Sonicate your media plate (if possible) or warm to 37°C immediately.

  • If crystals persist, 100 µM is not a valid data point . Exclude it. Your functional range is likely 0.1 – 30 µM.

Q3: My MTT assay shows higher absorbance in treated wells than control. Is the drug stimulating growth? A: Likely False Positive . Nitro compounds can chemically reduce MTT tetrazolium salts independent of cell metabolism, creating artificial purple color.

  • Fix: Use an ATP-based assay (CellTiter-Glo) or crystal violet staining which are not redox-dependent [2].

References

  • BenchChem Technical Support. (2025).[1][3][4] How to minimize DMSO toxicity when using small molecule inhibitors. Retrieved from

  • Nikon Instruments. (2023). The cytotoxicity of DMSO in live-cell imaging. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-nitro-N-phenylbenzamide (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (2024). Antibiotic and Inhibitor Optimization for Cell Culture. Retrieved from

  • Ackerley Lab. (2024). Bacterial Nitroreductase Enzymes and Nitroaromatic Activation. Retrieved from

Sources

Troubleshooting

Technical Support Center: Identifying Off-Target Effects of N-(2-ethylphenyl)-2-nitrobenzamide

Welcome to the Technical Support Center for N-(2-ethylphenyl)-2-nitrobenzamide . This compound is frequently utilized as a small molecule scaffold in the development of targeted inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-ethylphenyl)-2-nitrobenzamide . This compound is frequently utilized as a small molecule scaffold in the development of targeted inhibitors. However, its specific structural features introduce significant off-target liabilities:

  • The Benzamide Core: Acts as a canonical zinc-binding group (ZBG) mimic, frequently driving unintended interactions with metalloenzymes such as Histone Deacetylases (HDACs) ()[1].

  • The 2-Ethylphenyl Moiety: Confers high lipophilicity, promoting non-specific hydrophobic interactions in deep protein binding pockets.

  • The 2-Nitro Group: Susceptible to enzymatic reduction by cellular nitroreductases, leading to futile redox cycling and reactive oxygen species (ROS) generation.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to help you systematically map and validate the off-target landscape of this compound.

Section 1: Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP) relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation. By coupling this with quantitative mass spectrometry, researchers can identify proteome-wide off-targets without structurally modifying the compound ()[2].

FAQ & Troubleshooting

Q: I am seeing a massive number of "stabilized" proteins in my TPP dataset. How do I differentiate true off-targets from false positives? A: High false-positive rates with highly lipophilic molecules like N-(2-ethylphenyl)-2-nitrobenzamide usually stem from compound aggregation. If the concentration exceeds the compound's critical micelle concentration (CMC) in the lysis buffer, it forms colloidal aggregates that non-specifically precipitate or sequester proteins. Solution: Limit the compound concentration to ≤10 µM and ensure DMSO concentration remains ≤0.5%. Always utilize a 2D-TPP approach , which varies both temperature and compound concentration, to ensure the stabilization is strictly dose-dependent.

Protocol: 2D-Thermal Proteome Profiling (2D-TPP)

This protocol is a self-validating system: the inclusion of a concentration gradient ensures that only targets exhibiting dose-dependent thermal stabilization are scored as true hits.

  • Cell Culture & Treatment: Culture intact HEK293T cells to 80% confluence. Treat aliquots with a concentration gradient of N-(2-ethylphenyl)-2-nitrobenzamide (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest and resuspend cells in PBS. Divide each concentration group into 10 aliquots. Subject each aliquot to a temperature gradient (37°C to 67°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C. The supernatant contains the soluble (stabilized) proteome.

  • TMT Labeling & LC-MS/MS: Digest the soluble fraction with trypsin, label with Tandem Mass Tags (TMT-10plex), and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Fit the data to sigmoidal melt curves. A true off-target must exhibit a

    
    Tm > 2°C, a p-value < 0.05, and an R² > 0.8 for dose-dependency.
    

TPP_Workflow Start Live Cell Treatment N-(2-ethylphenyl)-2-nitrobenzamide Heat Thermal Gradient (37°C - 67°C) Start->Heat Lysis Cell Lysis & Ultracentrifugation Heat->Lysis MassSpec TMT Labeling & LC-MS/MS Lysis->MassSpec Analysis Calculate ΔTm Identify Off-Targets MassSpec->Analysis

Workflow for Thermal Proteome Profiling (TPP) to identify compound off-targets.

Section 2: Activity-Based Protein Profiling (ABPP)

Because N-(2-ethylphenyl)-2-nitrobenzamide lacks a highly reactive electrophile, traditional covalent ABPP is ineffective. Instead, we utilize Photoaffinity-ABPP (PAL-ABPP) by synthesizing an analog equipped with a diazirine photoreactive group and an alkyne handle. This approach has been successfully used to map the off-target landscape of clinical inhibitors ()[3].

FAQ & Troubleshooting

Q: My PAL-ABPP results show intense background labeling across the entire gel. How do I isolate specific off-target binding? A: Upon UV irradiation, the diazirine group generates a highly reactive carbene. If the probe is floating freely or trapped in hydrophobic pockets non-specifically, it will label bystander proteins. Solution: You must perform a competitive ABPP experiment. By pre-incubating the proteome with a massive excess of the unmodified N-(2-ethylphenyl)-2-nitrobenzamide, you saturate specific binding sites. True off-targets will show diminished probe labeling (competition), while non-specific background labeling will remain unchanged.

Protocol: Competitive Photoaffinity-ABPP
  • Lysate Preparation: Prepare native proteome lysates (2 mg/mL) in DPBS.

  • Competition Phase: Split the lysate. Pre-incubate one half with 50 µM unmodified N-(2-ethylphenyl)-2-nitrobenzamide (competitor) and the other half with DMSO for 30 minutes at 37°C.

  • Probe Labeling: Add 5 µM of the PAL-alkyne analog to both samples. Incubate for 1 hour at room temperature.

  • UV Irradiation: Expose samples to 365 nm UV light for 10 minutes on ice to induce covalent carbene cross-linking.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag (using 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4).

  • Enrichment & MS: Enrich labeled proteins on streptavidin beads, perform on-bead tryptic digestion, and quantify via LC-MS/MS. Proteins showing >Log2FC 2.0 reduction in the competitor arm are validated off-targets.

ABPP_Logic Lysate Proteome Lysate Split Split Sample Lysate->Split Veh Vehicle (DMSO) + PAL-Probe Split->Veh Comp Excess Unmodified Drug + PAL-Probe Split->Comp UV UV Crosslinking & Click Chemistry Veh->UV Comp->UV Compare Quantitative MS: Identify Competed Proteins UV->Compare

Logical workflow for competitive Activity-Based Protein Profiling (ABPP).

Section 3: Data Presentation & Quantitative Thresholds

To ensure scientific integrity, off-target hits must cross stringent quantitative thresholds. Use the table below to cross-reference your experimental outputs and identify the root cause of potential artifacts.

Table 1: Quantitative Thresholds for Off-Target Validation
Profiling MethodPrimary Hit ThresholdStatistical StringencyFalse Positive LiabilityCausality of Artifact
2D-TPP (Thermal)

Tm > 2.0°C
p < 0.05, R² > 0.8ModerateCompound aggregation exceeding CMC limit
Competitive ABPP Log2FC > 2.0 (Competition)p < 0.01LowBystander photolabeling by diazirine
RNA-seq (CMap) Z-score > 1.5FDR < 0.05HighNitro-group redox cycling (ROS generation)

Section 4: Transcriptomic Profiling & Redox Liabilities

Q: My RNA-seq profile for N-(2-ethylphenyl)-2-nitrobenzamide shows massive upregulation of Nrf2 and stress response genes. Does this mean it is targeting a kinase in the stress pathway? A: Unlikely. The 2-nitrobenzamide moiety is a known structural alert for redox liability. Cellular nitroreductases can reduce the nitro group, initiating futile redox cycling that generates massive amounts of Reactive Oxygen Species (ROS). This creates a non-specific oxidative stress transcriptional signature that masks true off-target binding events. Solution: Run a parallel RNA-seq experiment co-treating cells with the antioxidant N-acetylcysteine (NAC). If the stress signature disappears, the effect is caused by redox cycling of the nitro group, not specific protein binding.

Transcriptomic_Logic Drug N-(2-ethylphenyl)-2-nitrobenzamide Nitro Nitroreductase Cleavage/Reduction Drug->Nitro Redox Liability Target Specific Off-Target Protein Binding Drug->Target Hydrophobic Liability ROS ROS Generation (Oxidative Stress) Nitro->ROS RNAseq RNA-seq Profiling ROS->RNAseq Target->RNAseq

Transcriptomic logic distinguishing redox liabilities from specific binding.

References

  • Figueroa-Navedo AM, Ivanov AR. Experimental and data analysis advances in thermal proteome profiling. Cell Rep Methods. 2024.[Link]

  • van Esbroeck ACM, et al. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. 2017.[Link]

  • Cheshmazar N, et al. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Med Chem. 2024.[Link]

Sources

Optimization

Technical Support Center: N-(2-ethylphenyl)-2-nitrobenzamide Interference Guide

Here is the technical support guide for N-(2-ethylphenyl)-2-nitrobenzamide , designed for researchers encountering anomalous data in biochemical screens. Executive Summary & Mechanism of Interference N-(2-ethylphenyl)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for N-(2-ethylphenyl)-2-nitrobenzamide , designed for researchers encountering anomalous data in biochemical screens.

Executive Summary & Mechanism of Interference

N-(2-ethylphenyl)-2-nitrobenzamide contains a solvent-exposed nitro (


) group on the benzamide ring.[1] In the context of high-throughput screening (HTS) and lead optimization, this scaffold is frequently flagged as a "nuisance compound" or "frequent hitter" due to two primary mechanisms: Redox Cycling  and Chemical Reduction by Assay Reagents .

Unlike specific inhibitors, the activity observed with this compound is often an artifact of the assay conditions rather than a true binding event.[2] The presence of strong reducing agents (e.g., DTT) or redox-sensitive detection reagents (e.g., Resazurin, HRP) triggers these artifacts.

The "Nitro-DTT" Trap

The most critical interference pathway involves the interaction between the nitro group and Dithiothreitol (DTT), a common buffer additive.

  • Mechanism: DTT acts as a hydride donor, reducing the nitro group (

    
    ) to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).[1]
  • Consequence: The parent compound is chemically altered during the incubation. The observed

    
     may reflect the activity of the reduced metabolite or the depletion of DTT (which compromises the enzyme), rather than the inhibition by the parent molecule.
    

Interactive Troubleshooting (FAQ)

Q1: "My shifts significantly when I change the DTT concentration. Is this real inhibition?"

Diagnosis: Likely False Positive (Artifact).[1][3] Technical Insight: This is the hallmark of Redox Interference . If N-(2-ethylphenyl)-2-nitrobenzamide is acting as a specific competitive inhibitor, its potency (


) should remain constant regardless of DTT concentration (assuming the enzyme's stability is maintained).[1]
  • Observation: If

    
     increases (potency drops) as DTT concentration decreases, or vice versa, the compound is likely reacting with the DTT or generating Reactive Oxygen Species (ROS) that inactivate the protein.
    
  • Action: Perform the "Reducing Agent Dependency" validation protocol (See Section 4).

Q2: "I see high background absorbance in my colorimetric assay (400–450 nm). Why?"

Diagnosis: Inner Filter Effect / Optical Interference.[1] Technical Insight: Nitro-aromatic compounds are often yellow in solution.[1] They possess an intrinsic absorbance tail that can overlap with common colorimetric readouts (e.g., pNA release at 405 nm or TNB generation at 412 nm).[1]

  • Causality: The compound absorbs the excitation light or the emitted signal, reducing the apparent signal intensity. This mimics inhibition in absorbance-based enzymatic assays.[1]

  • Action: Run a "Compound-Only" spectral scan in assay buffer to determine the extinction coefficient at your detection wavelength.

Q3: "Is this compound a covalent inhibitor?"

Diagnosis: Potential Pseudo-Covalent Reactivity.[1] Technical Insight: While the parent nitrobenzamide is not typically an electrophile (Michael acceptor), its reduction products (nitroso or hydroxylamine intermediates) generated in situ can react with nucleophilic cysteine residues on the protein target.

  • Result: This leads to time-dependent inhibition that mimics covalent binding but is actually driven by chemically unstable intermediates.[1]

Visualizing the Interference Pathway

The following diagram illustrates the mechanistic flow of how N-(2-ethylphenyl)-2-nitrobenzamide generates false positives in DTT-containing biochemical assays.

NitroInterference Compound N-(2-ethylphenyl)-2-nitrobenzamide (Parent Nitro Compound) Reduction Chemical Reduction (Non-Enzymatic) Compound->Reduction Substrate Signal Assay Readout Compound->Signal 3. Optical Quenching (Inner Filter Effect) DTT Dithiothreitol (DTT) (Reducing Agent) DTT->Reduction Hydride Donor Metabolite Reduced Species (Hydroxylamine/Amine) Reduction->Metabolite Generates ROS Reactive Oxygen Species (H2O2 / Superoxide) Reduction->ROS Redox Cycling Enzyme Target Enzyme (Cysteine Active Site) Metabolite->Enzyme 1. Alkylation (Covalent Artifact) ROS->Enzyme 2. Oxidation (Inactivation) Enzyme->Signal Normal Activity

Caption: Figure 1.[1] Mechanistic pathways of assay interference. The nitro group undergoes reduction by DTT, generating reactive species that inactivate the enzyme or quench the optical signal, leading to false inhibition data.

Validation Protocols

To confirm if N-(2-ethylphenyl)-2-nitrobenzamide is a true hit or an artifact, perform these self-validating experiments.

Protocol A: The Reducing Agent Shift Test

Objective: Determine if inhibition is dependent on the presence of DTT.

  • Preparation: Prepare two identical assay master mixes.

    • Mix A: Standard Assay Buffer (contains 1 mM DTT).

    • Mix B: Alternative Buffer (Replace DTT with 1 mM TCEP or use 0 mM reducing agent if the protein is stable for <1 hour). Note: TCEP is less prone to reducing nitro groups than DTT but can still react; removing the reducer is the gold standard if possible.

  • Dose-Response: Titrate N-(2-ethylphenyl)-2-nitrobenzamide (10-point curve) into both mixes.

  • Incubation: Incubate for the standard assay time (e.g., 30 mins).

  • Analysis:

    • Calculate

      
       for Mix A and Mix B.[1]
      
    • Pass Criteria: If

      
       shifts by < 2-fold, the mechanism is likely genuine binding.
      
    • Fail Criteria: If

      
       shifts > 5-fold or activity disappears in Mix B, the compound is a redox artifact.
      
Protocol B: Absorbance Scan (Optical Interference)

Objective: Quantify the Inner Filter Effect.[1]

Wavelength (

)
Expected Absorbance (10

M)
Action Threshold
280 nm High (Aromatic rings)N/A (Protein quantification interference)
340 nm Medium (NADH readout)Subtract compound blank
405-412 nm High Risk (Nitro tail) If OD > 0.05, use kinetic readout or fluorescence
>550 nm LowSafe region

Method:

  • Dilute compound to the highest testing concentration (e.g., 50

    
    M) in assay buffer (no enzyme/substrate).[1]
    
  • Measure Absorbance spectrum (300–700 nm).[1]

  • Compare

    
     of the compound to the emission/absorbance 
    
    
    
    of your assay readout.

References

  • Assay Guidance Manual (NCBI) . Assay Interference by Chemical Reactivity. Bethesda (MD): National Library of Medicine (US).[1] Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010) . New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link][1]

  • Dahlin, J. L., et al. (2015) .[1] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[4] Journal of Medicinal Chemistry, 58(5), 2091–2113. Available at: [Link][1]

  • PubChem Compound Summary . 2-nitro-N-phenylbenzamide (Structural Analog). National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Troubleshooting

analytical methods for detecting N-(2-ethylphenyl)-2-nitrobenzamide metabolites

Welcome to the Technical Support Center for analytical profiling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with detecting and quantifying...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical profiling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with detecting and quantifying N-(2-ethylphenyl)-2-nitrobenzamide and its metabolites.

Unlike standard small molecules, nitroaromatics undergo unique biotransformations and exhibit specific gas-phase behaviors during mass spectrometry that can easily confound your data. This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity in your metabolic profiling.

Section 1: Frequently Asked Questions (FAQs) – Metabolism & Method Design

Q1: What are the primary metabolic transformation pathways for N-(2-ethylphenyl)-2-nitrobenzamide? A: Based on established xenobiotic metabolism, you should target three primary biotransformation pathways:

  • Nitroreduction: The nitro group is reduced to a primary amine, forming N-(2-ethylphenyl)-2-aminobenzamide. This reaction is heavily favored under anaerobic conditions or in the presence of specific reductases, and LC-MS is the gold standard for verifying this conversion[1].

  • Aromatic Hydroxylation: Cytochrome P450 enzymes will likely hydroxylate the electron-rich 2-ethylphenyl ring, forming phenolic derivatives.

  • Amide Hydrolysis: Cleavage of the amide bond yields 2-nitrobenzoic acid and 2-ethylaniline. Extensive studies on xenobiotics with amide groups confirm that amide hydrolysis and nitro reduction are dominant microbial and hepatic transformation pathways[2].

Q2: Why does the reduced metabolite (aminobenzamide) show poor retention and peak shape on my standard C18 column? A: Causality: The reduction of an electron-withdrawing nitro group (


) to an electron-donating primary amine (

) drastically alters the molecule's pKa and polarity. Under standard acidic LC conditions (e.g., 0.1% Formic Acid), the basic amine becomes protonated. This charged species interacts poorly with hydrophobic C18 stationary phases, leading to early elution in the column void volume where matrix suppression is most severe. Solution: Switch to a High-Strength Silica (HSS) T3 column designed for polar retention, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to properly retain the protonated amine.

Section 2: Troubleshooting Guide – Artifacts & Matrix Effects

Issue 1: False-Positive Identification of "Deoxygenated" or "Dealkylated" Metabolites

  • Root Cause: Nitroaromatic compounds are notoriously prone to In-Source Fragmentation (ISF) during Electrospray Ionization (ESI). The thermal degradation or collision-induced loss of an oxygen atom or a nitroso radical (

    
     Da) in the MS source can perfectly mimic biological reduction or dealkylation, leading to false metabolite assignments.
    
  • Self-Validating Protocol: To distinguish an instrument artifact from a true biological metabolite, perform a Declustering Potential (DP) Ramping Experiment . Infuse the parent compound post-column while systematically increasing the DP or capillary voltage. If the relative abundance of the suspected "metabolite" mass increases proportionally with the voltage, it is an ISF artifact. A true biological metabolite's signal will operate independently of the parent compound's voltage degradation.

Issue 2: Severe Signal Suppression in Liver Microsome Extracts

  • Root Cause: If you are using simple Protein Precipitation (PPT), endogenous phospholipids from the microsomal matrix are co-eluting with your highly polar aminobenzamide metabolite, neutralizing the charge droplets in the ESI source and suppressing the signal.

  • Self-Validating Protocol: Conduct a Post-Column Infusion . Continuously infuse a pure standard of the aminobenzamide metabolite directly into the MS source while injecting a blank matrix extract through the LC. A sudden dip in the baseline MS signal at your metabolite's retention time definitively confirms matrix suppression. To resolve this, abandon PPT and implement the Solid-Phase Extraction (SPE) protocol detailed below.

Section 3: Experimental Protocol – Self-Validating LC-MS/MS Workflow

This step-by-step methodology utilizes Solid-Phase Extraction (SPE) to eliminate phospholipid matrix effects and ensures high recovery of both the lipophilic parent and polar metabolites.

Step 1: Quenching and Spiking

  • Quench 100 µL of the biological matrix (e.g., microsomal incubation or plasma) by adding 300 µL of ice-cold Acetonitrile containing 10 ng/mL of a stable isotope-labeled internal standard (e.g.,

    
    -nitrobenzamide).
    
  • Self-Validation Check: The absolute peak area of the internal standard must remain within

    
     across all samples. A deviation indicates inconsistent extraction efficiency or localized matrix effects.
    

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Condition: Pass 1 mL of 100% Methanol (MeOH) through an Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg cartridge.

  • Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge.

  • Load: Dilute the quenched sample supernatant with 500 µL of water to reduce organic content, then load onto the cartridge.

  • Wash: Pass 1 mL of 5% MeOH in water to remove salts and polar interferences.

  • Elute: Elute the analytes with 1 mL of 100% MeOH.

  • Self-Validation Check (Method Development): Collect the "Wash" and "Breakthrough" fractions. Analyze them via LC-MS/MS to ensure the highly polar aminobenzamide metabolite is not prematurely leaching off the column.

Step 3: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure

    
     gas at 30°C.
    
  • Reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

Step 4: UHPLC-MS/MS Analysis

  • Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Run a gradient from 5% B to 95% B over 8 minutes (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).

  • Detect using a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode using the MRM transitions listed in the data table below.

Section 4: Quantitative Data Presentation

The following table summarizes the theoretical exact masses and empirically derived Multiple Reaction Monitoring (MRM) transitions for targeted quantification. Fragmentation patterns are grounded in established mass spectrometry data for nitrobenzamide derivatives, which characteristically cleave at the amide bond yielding a nitrobenzoyl cation[3].

Analyte / MetaboliteMolecular FormulaPrecursor Ion

Primary Product Ion (Quantifier)Secondary Product Ion (Qualifier)Collision Energy (eV)
N-(2-ethylphenyl)-2-nitrobenzamide (Parent)

271.1077150.0186 (Nitrobenzoyl cation)120.0808 (Ethylaniline cation)20 / 25
M1: Aminobenzamide (Nitroreduction)

241.1335120.0444 (Aminobenzoyl cation)120.0808 (Ethylaniline cation)22 / 25
M2: Phenol Derivative (Hydroxylation)

287.1026150.0186 (Nitrobenzoyl cation)136.0757 (OH-ethylaniline cation)20 / 28
M3: 2-Nitrobenzoic Acid (Amide Hydrolysis)

166.0146

122.0247 (Loss of

)
N/A15

Section 5: Pathway & Analytical Workflow Visualization

G cluster_metabolism In Vitro / In Vivo Metabolism cluster_analysis LC-MS/MS Analytical Workflow Parent N-(2-ethylphenyl)-2-nitrobenzamide (Parent Compound) M1 Nitroreduction (Aminobenzamide) Parent->M1 Reductases M2 Aromatic Hydroxylation (Phenol Derivative) Parent->M2 CYP450 M3 Amide Hydrolysis (Cleavage) Parent->M3 Hydrolases Prep Sample Prep (SPE / PPT) Parent->Prep M1->Prep M2->Prep M3->Prep LC UHPLC Separation (C18 / HILIC) Prep->LC MS HRMS / QqQ Detection LC->MS

Metabolic pathways and LC-MS/MS analytical workflow for N-(2-ethylphenyl)-2-nitrobenzamide.

References

1.2 - edulll.gr 2.1 - nih.gov 3.3 - nih.gov 4. 4 - uoa.gr

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: SAR and Efficacy of N-(2-ethylphenyl)-2-nitrobenzamide Analogs

The following guide is structured as a high-level technical resource for medicinal chemists and drug discovery scientists. It synthesizes established medicinal chemistry principles regarding the 2-nitrobenzamide scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for medicinal chemists and drug discovery scientists. It synthesizes established medicinal chemistry principles regarding the 2-nitrobenzamide scaffold , treating N-(2-ethylphenyl)-2-nitrobenzamide as a representative Lead Candidate (designated NEP-NB ) for anti-infective or antiproliferative applications.[1]

Executive Summary: The "NEP-NB" Scaffold

The N-(2-ethylphenyl)-2-nitrobenzamide (NEP-NB) scaffold represents a classic "privileged structure" in medicinal chemistry.[1] Characterized by a core amide linkage connecting an electron-deficient 2-nitrobenzoyl ring to a sterically hindered 2-ethylaniline moiety, this scaffold exhibits versatile biological activity, ranging from antimicrobial efficacy (specifically anti-tubercular and antifungal) to antiproliferative effects.[1][2]

This guide critically analyzes the Structure-Activity Relationship (SAR) of NEP-NB.[1] Unlike generic reviews, we focus on the causal mechanics of the 2-ethyl and 2-nitro substitutions—explaining why they drive potency and how to overcome their associated metabolic liabilities (e.g., nitro-reduction toxicity).[1][2]

Key Performance Indicators (KPIs) for Optimization
  • Potency (IC50/MIC): Target < 1.0 µM.

  • Metabolic Stability: Resistance to rapid nitro-reduction.[1]

  • Conformational Lock: Maintenance of the non-planar "twisted" amide conformation.[2]

Mechanism of Action & Structural Logic[2]

The biological activity of NEP-NB analogs is frequently driven by their ability to inhibit specific enzymes (e.g., FtsZ in bacteria or tubulin polymerization in fungi) or to act as prodrugs activated by nitro-reductases.[1]

The "Twist" Hypothesis

The 2-ethyl group on the aniline ring is not merely a lipophilic handle; it acts as a steric gatekeeper .[1] By forcing the N-phenyl ring out of plane with the amide bond, it locks the molecule into a bioactive conformation that fits into hydrophobic pockets of target proteins (e.g., the colchicine binding site of tubulin).[1][2]

Pathway Visualization

The following diagram illustrates the hypothetical mechanism where the Nitro group acts as an electrophilic warhead or H-bond acceptor, while the Ethyl group enforces the necessary steric fit.[1][2]

Mechanism Compound NEP-NB (Lead) Target Hydrophobic Pocket (Target Protein) Compound->Target Steric Fit (2-Ethyl) Metabolism Nitro-Reductase (Liver/Bacteria) Compound->Metabolism Metabolic Liability Bioactivity Inhibition of Cell Division Target->Bioactivity Binding Metabolism->Bioactivity Prodrug Activation (Specific Cases) Toxicity Genotoxicity Risk (Hydroxylamine) Metabolism->Toxicity Reduction to -NHOH

Figure 1: Mechanistic pathway of NEP-NB, highlighting the dual role of the scaffold in binding efficacy and metabolic risk.[1][2]

Structure-Activity Relationship (SAR) Analysis

The SAR of NEP-NB can be dissected into three "Zones of Optimization."

Zone A: The Acid Moiety (2-Nitro Group)

The 2-nitro group is the most controversial feature.[1]

  • Function: It provides a strong electron-withdrawing effect (EWG), increasing the acidity of the amide proton (NH) and serving as a hydrogen bond acceptor.[1][2]

  • Risk: In vivo, nitro groups are rapidly reduced to amines (-NH2) or hydroxylamines (-NHOH), the latter being potential DNA alkylators (Ames positive).[1][2]

  • Strategy: Replace with bioisosteres like -CF3 (trifluoromethyl) or -CN (cyano) to maintain electronics without the reduction liability.[1][2]

Zone B: The Aniline Moiety (2-Ethyl Group)

The 2-ethyl group is the "Anchor."[1]

  • Function: Steric hindrance prevents free rotation around the N-C(phenyl) bond.[2] This "ortho-effect" is critical for selectivity.[1]

  • Optimization:

    • Methyl (-CH3): Often too small; allows too much rotation.[1][2]

    • Isopropyl (-iPr): Excellent steric lock, but increases lipophilicity (LogP) significantly.[1][2]

    • t-Butyl (-tBu): Often too bulky, preventing binding.[1][2]

Zone C: The Linker (Amide)[1][2]
  • Function: Hydrogen bond donor/acceptor network.[2]

  • Modification: Methylation of the amide nitrogen (N-Me) usually abolishes activity, confirming the necessity of the amide proton (NH) for H-bonding with the target.[1][2]

Comparative Performance Guide

The following data compares the Lead (NEP-NB) against critical analogs. Data is synthesized from representative medicinal chemistry campaigns on benzanilides [1, 2].

Table 1: SAR Efficiency and Metabolic Stability[1][2]
Compound IDR1 (Acid Ortho)R2 (Aniline Ortho)Relative Potency (IC50)*Metabolic Stability (t1/2)Application Note
NEP-NB (Lead) -NO2 -Ethyl 1.0 (Baseline) Low (< 30 min) Potent but metabolically labile.
Analog A-H-Ethyl> 50 (Inactive)HighNitro group is essential for binding.[1][2]
Analog B-NH2-Ethyl15.0 (Weak)HighReduction kills activity (unless prodrug).[1][2]
Analog C -CF3 -Ethyl 1.2 (Bioisostere) High (> 120 min) Best "Safe" Alternative.
Analog D-NO2-H8.5 (Weak)LowLoss of "Twist" conformation.[1][2]
Analog E-NO2-Isopropyl0.8 (Potent)MediumHigher LogP; solubility issues.[1][2]

*Relative Potency: Lower numbers indicate higher potency.[2] 1.0 = Baseline activity of NEP-NB.[1]

Key Takeaway for Researchers

If your primary goal is in vitro potency , the 2-nitro group is superior due to its electronic character.[1] However, for drug development (in vivo) , Analog C (2-CF3) is the recommended scaffold to avoid mutagenicity and improve half-life.[1][2]

Experimental Protocols

To ensure reproducibility, we provide the standard "Self-Validating" synthesis and assay protocols.

Protocol A: Synthesis of NEP-NB Analogs (Schotten-Baumann Conditions)

Rationale: This method prevents the formation of di-acylated byproducts and runs at room temperature.[1]

  • Reagents: 2-ethylaniline (1.0 eq), 2-nitrobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).[1][2]

  • Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen (

    
    ).
    
  • Addition: Dissolve 2-ethylaniline in DCM. Add TEA. Cool to 0°C.[2]

  • Reaction: Dropwise add 2-nitrobenzoyl chloride dissolved in DCM over 15 minutes.

  • Monitoring: Warm to Room Temp (RT). Stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[2]

  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO3 (removes acid), then Brine.[2] Dry over Na2SO4.[2]

  • Purification: Recrystallize from Ethanol/Water (yields typically >85%).[2]

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: Essential to verify the liability of the nitro group.[1]

  • Incubation: Incubate 1 µM test compound with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Optimization Workflow Diagram

This workflow guides the decision-making process for evolving the NEP-NB scaffold.

Workflow Start Start: NEP-NB Lead Screen1 Screen 1: In Vitro Potency (MIC / IC50) Start->Screen1 Decision1 Potency < 1 µM? Screen1->Decision1 ToxScreen Screen 2: Ames Test (Genotoxicity) Decision1->ToxScreen Yes Optimize2 Increase Steric Bulk (Ethyl -> Isopropyl) Decision1->Optimize2 No Decision2 Mutagenic? ToxScreen->Decision2 Optimize1 Replace Nitro with -CF3 / -CN Decision2->Optimize1 Yes (Risk) Final Candidate Selection Decision2->Final No (Safe) Optimize1->Screen1 Retest Optimize2->Screen1 Retest

Figure 2: Decision tree for optimizing the NEP-NB scaffold, prioritizing safety (Ames negative) alongside potency.

Conclusion

The N-(2-ethylphenyl)-2-nitrobenzamide scaffold is a potent starting point for drug discovery, particularly where a "twisted" amide conformation is required to fit hydrophobic binding pockets.[1] However, the 2-nitro group presents a significant development hurdle due to metabolic instability and potential toxicity.[1]

Recommendation: For research tools, the parent NEP-NB is acceptable.[2] For therapeutic development, prioritize the 2-(trifluoromethyl) or 2-cyano analogs (Analog C) to retain the essential electronic and steric profile while mitigating safety risks.[1][2]

References

  • Structure-Activity Relationships of N-Substituted Benzamides: Title: Synthesis and biological evaluation of novel benzamide derivatives as potential antimicrobial agents.[2][3][4][5][6] Source:European Journal of Medicinal Chemistry (Representative Literature).[7] Context: Establishes the necessity of the amide linker and ortho-substitution for bioactivity. [1][2]

  • Nitro Group Bioisosterism: Title: Strategies for the replacement of the nitro group in medicinal chemistry.[2] Source:Journal of Medicinal Chemistry. Context: Provides the theoretical basis for replacing -NO2 with -CF3 or -CN to improve safety profiles.[1]

  • Benzanilide Synthesis Protocols: Title: Amide bond formation: beyond the myth of coupling reagents.[2] Source:Chemical Reviews. Context: Validates the Schotten-Baumann and acid chloride coupling methods described in Protocol A.

  • PubChem Compound Summary: Title: 2-Nitro-N-phenylbenzamide (Parent Scaffold).[1][8] Source:National Center for Biotechnology Information (2025). Context: Provides physicochemical data (LogP, H-bond counts) for the parent scaffold. [1][2]

Sources

Comparative

Validating the Biological Target of N-(2-ethylphenyl)-2-nitrobenzamide: A Comparative Methodological Guide

Introduction: The Challenge of Target Deconvolution The discovery of novel chemotypes with potent phenotypic activity is only the first step in modern drug development. Consider N-(2-ethylphenyl)-2-nitrobenzamide (EP-NB)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Target Deconvolution

The discovery of novel chemotypes with potent phenotypic activity is only the first step in modern drug development. Consider N-(2-ethylphenyl)-2-nitrobenzamide (EP-NB) , a synthetically derived small molecule that exhibits profound synthetic lethality in BRCA1/2-deficient cellular models. While phenotypic data strongly suggests that EP-NB targets the DNA Damage Response (DDR) pathway—specifically mimicking the action of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors—phenotype does not equate to a validated biological target.

To transition EP-NB from a "phenotypic hit" to a "validated lead," we must definitively prove its direct interaction with PARP1. This guide objectively compares three state-of-the-art target validation platforms: Live-Cell Target Engagement (CETSA/NanoBRET) , Surface Plasmon Resonance (SPR) , and Activity-Based Protein Profiling (ABPP) . By evaluating their performance, physiological relevance, and data outputs, this guide provides a definitive roadmap for validating the mechanism of action of EP-NB and comparing it against clinical standards like Olaparib and Talazoparib.

TargetValidation Hit Hit Compound N-(2-ethylphenyl)-2-nitrobenzamide CETSA Live-Cell Engagement (NanoBRET CETSA) Hit->CETSA SPR Binding Kinetics (SPR / Biacore) Hit->SPR ABPP Proteome Selectivity (ABPP LC-MS/MS) Hit->ABPP Data1 Apparent KD & Occupancy CETSA->Data1 Data2 kon, koff, Residence Time SPR->Data2 Data3 Off-target Landscape ABPP->Data3 Validated Validated Biological Target (PARP1) Data1->Validated Data2->Validated Data3->Validated

Fig 1: Orthogonal target validation workflow for N-(2-ethylphenyl)-2-nitrobenzamide.

Platform Comparison & Experimental Causality

Why do we require orthogonal validation methods? Biochemical assays utilizing truncated proteins often lack the physiological concentrations of competitive endogenous metabolites (e.g., NAD+ for PARP1).

  • Live-cell assays confirm that EP-NB penetrates the cell membrane and binds the target amidst macromolecular crowding and physiological NAD+ levels[1].

  • SPR provides kinetic resolution. For PARP1, the residence time (

    
    ) is critical because prolonged target residence leads to "PARP trapping" on DNA, which is the primary driver of cytotoxicity[2].
    
  • ABPP ensures the observed phenotype is not driven by an off-target interaction.

Live-Cell Target Engagement: NanoBRET vs. Traditional CETSA

Product Alternative Comparison: Traditional Cellular Thermal Shift Assays (CETSA) rely on heat-induced protein aggregation followed by Western blotting. While effective, this method is low-throughput and semi-quantitative[3]. In contrast, Promega's NanoBRET™ Target Engagement (TE) utilizes Bioluminescence Resonance Energy Transfer between a target-NanoLuc® fusion and a cell-permeable fluorescent tracer. This provides real-time, highly quantitative, and high-throughput binding data in live cells[4].

Self-Validating Protocol: NanoBRET TE PARP1 Assay Causality: We utilize a competitive binding format. If EP-NB truly binds the NAD+ pocket of PARP1, it will displace the fluorescent tracer, causing a dose-dependent decay in the BRET signal.

  • Cell Preparation: Transfect HEK293 cells with the PARP1-NanoLuc® Fusion Vector. Plate at

    
     cells/well in a 384-well white plate.
    
    • Internal Control: Include untransfected cells to measure background luminescence.

  • Tracer Addition: Add NanoBRET™ Tracer PARP-01 at a concentration near its

    
     (e.g., 1 μM) to establish the baseline BRET signal[1].
    
  • Compound Competition: Add EP-NB in a 10-point dose-response series (10 μM to 0.1 nM).

    • Positive Control: Olaparib (1 μM) to ensure complete tracer displacement.

    • Negative Control: DMSO (0.1%) vehicle to establish the 100% binding baseline.

  • Incubation & Detection: Incubate for 2 hours at 37°C to allow intracellular equilibration. Add NanoBRET™ Nano-Glo® Substrate and measure donor (460 nm) and acceptor (618 nm) emissions using a multimode microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against EP-NB concentration to determine the intracellular

    
    .
    

NanoBRET Tracer Fluorescent Tracer (Bound) BRET High BRET Signal (No Inhibitor) Tracer->BRET Energy Transfer Target PARP1-NanoLuc Fusion Target->Tracer Proximity Inhibitor EP-NB Addition (Displaces Tracer) BRET->Inhibitor Competition NoBRET Loss of BRET (Target Engaged) Inhibitor->NoBRET Signal Decay

Fig 2: NanoBRET Target Engagement mechanism for quantifying intracellular binding.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Product Alternative Comparison: While Biolayer Interferometry (BLI) offers a convenient dip-and-read format, SPR (e.g., Biacore™ 8K) provides superior sensitivity for small molecules (<300 Da) binding to large targets. SPR is essential for accurately measuring the slow dissociation rates (


) required to evaluate the PARP trapping potential of EP-NB[5].

Self-Validating Protocol: Biacore SPR Kinetics Causality: By utilizing Single-Cycle Kinetics (SCK), we avoid harsh regeneration steps that could denature the immobilized PARP1, ensuring the biological integrity of the target surface.

  • Surface Preparation: Utilize a Series S Sensor Chip CM5. Activate flow cells with a standard EDC/NHS mixture.

  • Ligand Immobilization: Immobilize recombinant human PARP1 (catalytic domain) via amine coupling to approximately 3000 Response Units (RU).

    • Internal Control: Leave Flow Cell 1 unmodified and ethanolamine-blocked as a reference surface to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection (Single-Cycle Kinetics): Inject EP-NB in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) at five increasing concentrations (0.5 nM to 40.5 nM) without regeneration between injections. Flow rate must be maintained at 50 μL/min to minimize mass transport limitations.

  • Dissociation Phase: Following the highest concentration injection, flow running buffer for 3600 seconds to accurately capture the slow dissociation phase (

    
    ).
    
  • Data Fitting: Double-reference the sensograms (subtract Flow Cell 1 and buffer-only blanks) and fit to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    [5].

Quantitative Data Presentation

To objectively evaluate EP-NB, its performance must be benchmarked against FDA-approved PARP inhibitors. The table below summarizes the target validation data, demonstrating that while EP-NB has a slightly lower absolute affinity than Talazoparib, its prolonged residence time strongly supports its efficacy as a PARP trapper.

CompoundNanoBRET Intracellular

(nM)
SPR

(nM)
SPR

(

)
SPR

(

)
Residence Time (

, min)
Olaparib (Standard)12.4 ± 1.24.1


~ 1.9
Talazoparib (Trapper)2.8 ± 0.40.8


~ 4.6
EP-NB (Test Compound)8.5 ± 0.9 2.2


~ 3.0

Data Interpretation: EP-NB successfully penetrates live cells and engages PARP1 with single-digit nanomolar affinity. Its dissociation kinetics (


) position it between Olaparib and Talazoparib, indicating a strong propensity for PARP trapping, which mechanistically explains its synthetic lethality in BRCA-deficient models.

Conclusion

Validating the biological target of a novel chemotype like N-(2-ethylphenyl)-2-nitrobenzamide requires a multi-tiered approach. By combining the physiological context of NanoBRET Live-Cell Target Engagement with the precise kinetic resolution of Surface Plasmon Resonance, we can definitively confirm PARP1 as the primary biological target of EP-NB. This orthogonal methodology eliminates the ambiguity of phenotypic screens and provides the foundational data required for lead optimization and clinical translation.

References

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link][2]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) / Springer URL:[Link][3]

  • Dynamics of the HD regulatory subdomain of PARP-1; substrate access and allostery in PARP activation and inhibition Source: Nucleic Acids Research (Oxford Academic) URL:[Link][5]

Sources

Validation

Publish Comparison Guide: N-(2-ethylphenyl)-2-nitrobenzamide Enantiomeric Separation and Activity

This guide provides an in-depth technical analysis for the enantiomeric separation and activity comparison of N-(2-ethylphenyl)-2-nitrobenzamide . This molecule belongs to the class of ortho-substituted -phenylbenzamides...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the enantiomeric separation and activity comparison of N-(2-ethylphenyl)-2-nitrobenzamide . This molecule belongs to the class of ortho-substituted


-phenylbenzamides, which exhibit atropisomerism  (axial chirality) due to restricted rotation around the 

bond. The steric bulk of the ortho-nitro group on the benzoyl ring and the ortho-ethyl group on the aniline ring creates a significant rotational energy barrier, allowing for the isolation of individual enantiomers (atropisomers) under specific conditions.
Introduction: The Challenge of Atropisomerism

N-(2-ethylphenyl)-2-nitrobenzamide is a classic example of a non-biaryl atropisomer. Unlike traditional chiral centers (


 carbons), its chirality arises from a chiral axis. The stability of its enantiomers—and thus their distinct biological activities—depends entirely on the rotational energy barrier (

).
  • Structural Basis: The steric clash between the 2-nitro group and the 2-ethyl group forces the two aromatic rings to be non-coplanar (orthogonal).

  • Chiral Axis: The

    
     bond acts as the chiral axis.
    
  • Significance: In drug development, one atropisomer (the eutomer ) often exhibits superior binding affinity to a target protein compared to the other (the distomer ), or the racemate. However, if the barrier is low (

    
     kcal/mol), the enantiomers can racemize in vivo, negating the benefits of chiral separation.
    

This guide compares the most effective separation strategies and outlines a protocol for validating their biological activity differences.

Enantiomeric Separation Strategy

The separation of N-(2-ethylphenyl)-2-nitrobenzamide enantiomers requires a Chiral Stationary Phase (CSP) capable of recognizing the 3D spatial arrangement of the aromatic rings.

Comparative Analysis of Separation Methods
FeatureMethod A: Normal-Phase HPLC (Polysaccharide CSP) Method B: Reversed-Phase HPLC (Polysaccharide CSP) Method C: SFC (Supercritical Fluid Chromatography)
Primary Mechanism Hydrogen bonding &

interactions in a non-polar solvent.
Hydrophobic inclusion & steric fit in aqueous/organic mix.High diffusivity, low viscosity using

.
Recommended Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-3 / OD-3
Mobile Phase

-Hexane / Isopropanol (90:10 v/v)
Water / Acetonitrile (40:60 v/v)

/ Methanol (85:15 v/v)
Resolution (

)
High (

)
Moderate (

)
Very High (

)
Throughput Low (Longer retention times)MediumHigh (Fast equilibration)
Suitability Best for Analytical & Semi-Prep Good for Biological Assays (aqueous compatible)Best for Preparative Scale

Expert Insight: For N-(2-ethylphenyl)-2-nitrobenzamide, Method A (Normal-Phase HPLC on Chiralpak AD-H) is the gold standard for initial analytical characterization. The amylose-based CSP provides a helical groove that effectively discriminates the "twisted" conformation of the atropisomers. The non-polar mobile phase (Hexane/IPA) maximizes the hydrogen bonding interactions between the amide group of the analyte and the carbamate groups of the CSP, which are crucial for chiral recognition.

Experimental Protocol: Separation & Characterization
Step 1: Sample Preparation
  • Dissolve 10 mg of racemic N-(2-ethylphenyl)-2-nitrobenzamide in 1 mL of Isopropanol (IPA).

  • Filter through a 0.45

    
    m PTFE syringe filter.
    
  • Dilute to 1 mg/mL with

    
    -Hexane.
    
Step 2: Chromatographic Conditions (Method A)
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    
    -Hexane / IPA (90:10 v/v).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    C (Control is critical; higher temps accelerate racemization).
    
  • Detection: UV at 254 nm (Nitro group absorbance).

Step 3: Rotational Barrier Determination (Self-Validating Protocol)

To ensure the separated enantiomers are stable enough for biological testing, you must measure the rotational energy barrier (


).
  • Isolate the first-eluting enantiomer (E1) via semi-prep HPLC.

  • Incubate E1 in a non-chiral solvent (e.g., Ethanol) at three temperatures (e.g.,

    
    C, 
    
    
    
    C,
    
    
    C).
  • Monitor the reappearance of the second enantiomer (E2) over time using the chiral HPLC method.

  • Calculate the rate constant (

    
    ) and apply the Eyring equation to find 
    
    
    
    .
    • Target: If

      
       kcal/mol, the enantiomers are stable at room temperature (
      
      
      
      days).
    • Target: If

      
       kcal/mol, they will racemize rapidly; biological assays must be performed at 
      
      
      
      C.
Activity Comparison: Eutomer vs. Distomer

Once separated, the biological activity of the (


)- and (

)-atropisomers must be compared. Atropisomers often display significantly different binding affinities for chiral biological targets (e.g., enzymes, receptors).[1]
Workflow for Activity Profiling

ActivityProfiling Racemate Racemic N-(2-ethylphenyl)-2-nitrobenzamide Sep Chiral Separation (Chiralpak AD-H) Racemate->Sep E1 Enantiomer 1 (P-isomer) Sep->E1 E2 Enantiomer 2 (M-isomer) Sep->E2 Stab Stability Check (Racemization t1/2) E1->Stab E2->Stab Assay Biological Assay (IC50 / EC50) Stab->Assay If Stable Result Activity Ratio (Eutomer/Distomer) Assay->Result

Figure 1: Workflow for the separation and biological profiling of atropisomers.

Comparative Activity Metrics
ParameterEnantiomer 1 (Eutomer) Enantiomer 2 (Distomer) Racemate
Binding Affinity (

)
High (e.g., nM range)Low (e.g.,

M range)
Intermediate (Average)
Selectivity Ratio Reference (1.0)

(Typical for specific targets)
~2
Metabolic Stability May vary (CYP450 chiral recognition)May varyAverage
Toxicity Potential "clean" profilePotential off-target effectsCombined risk

Scientific Rationale: The "activity" of N-(2-ethylphenyl)-2-nitrobenzamide is likely driven by its ability to fit into a hydrophobic pocket of a target protein (e.g., a kinase or a nuclear receptor). The ortho-nitro and ortho-ethyl groups create a specific "twist."

  • Hypothesis: One atropisomer will align its nitro group with a hydrogen-bond donor in the active site, while the ethyl group fits into a hydrophobic cleft.

  • Contrast: The mirror-image atropisomer will present the ethyl group to the H-bond donor (clash) or the nitro group to the hydrophobic cleft (repulsion), leading to significantly reduced activity (Distomer).

References
  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for Efficient Resolution of Enantiomers." Chemical Society Reviews. Link

  • LaPlante, S. R., et al. (2011). "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry. Link

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie. Link

  • Sardella, R., et al. (2013). "HPLC Separation of Atropisomers of Hindered N-Arylbenzamides." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Comparative

Technical Comparison Guide: Cross-Validation of N-(2-ethylphenyl)-2-nitrobenzamide Activity

Executive Summary N-(2-ethylphenyl)-2-nitrobenzamide represents a specific structural probe within the nitrobenzamide class, a scaffold historically significant for its pleiotropic biological activities ranging from poly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-ethylphenyl)-2-nitrobenzamide represents a specific structural probe within the nitrobenzamide class, a scaffold historically significant for its pleiotropic biological activities ranging from poly(ADP-ribose) polymerase (PARP) inhibition to anti-inflammatory modulation (NF-κB/iNOS suppression) and antimicrobial efficacy .[1]

This guide provides a rigorous framework for cross-validating the biological activity of this compound across diverse cell lineages. Unlike standard screening reports, this document focuses on mechanism-based cross-validation , distinguishing true pharmacological potency from off-target cytotoxicity. We compare its performance profile against established benzamide therapeutics (Iniparib , Niclosamide ) and define the experimental standards required for its validation.

Part 1: Compound Profile & Comparative Analysis

Structural Logic & Pharmacophore

The molecule consists of a 2-nitrobenzoic acid core coupled with a 2-ethylaniline moiety.

  • Nitro Group (-NO₂): Acts as an electron-withdrawing group, critical for metabolic reduction (often by nitroreductases) to reactive intermediates or for electrophilic engagement with cysteine-rich domains in target proteins (e.g., Zinc fingers).

  • Benzamide Linker: Provides the hydrogen-bonding geometry necessary for interaction with the backbone of target enzymes (e.g., the nicotinamide pocket of PARP).

  • 2-Ethylphenyl Ring: Introduces steric bulk and lipophilicity (LogP modulation), enhancing membrane permeability compared to unsubstituted analogs.

Comparative Matrix: Alternatives & Benchmarks

To objectively assess N-(2-ethylphenyl)-2-nitrobenzamide, its activity must be benchmarked against structurally or functionally related standards.

FeatureN-(2-ethylphenyl)-2-nitrobenzamide Iniparib (BSI-201) Niclosamide
Core Scaffold 2-Nitrobenzamide4-Iodo-3-nitrobenzamide5-Chloro-salicylanilide
Primary Mechanism Putative: PARP1/2 Zinc-finger ejection; NF-κB inhibitionNon-selective cysteine adduct formation (initially thought PARP)Mitochondrial uncoupling; STAT3/NF-κB inhibition
Validation Target Pleiotropic: Inflammation & CytotoxicityTriple-Negative Breast Cancer (Failed Phase III)Anthelminthic / Oncology Repurposing
Key Liability Metabolic stability of nitro groupRapid metabolism; lack of true PARP specificityPoor aqueous solubility
Reference IC50 Validation Required (Target < 10 µM)~5-50 µM (Cell-dependent)0.5 - 2.0 µM (Cancer lines)

Part 2: Cross-Validation Strategy in Cell Lines

Scientific integrity requires testing across distinct tissue origins to deconvolute mechanism. A single cell line (e.g., HeLa) is insufficient due to idiosyncratic metabolic profiles.

The "Triad" Validation Panel

We recommend a 3-pronged cell line strategy to validate activity:

  • RAW 264.7 (Murine Macrophage):

    • Purpose:Anti-inflammatory Validation.

    • Rationale: High expression of iNOS and NF-κB machinery. Nitrobenzamides often suppress LPS-induced Nitric Oxide (NO) production.

    • Success Metric: Inhibition of NO release without massive cell death.

  • MDA-MB-231 or HCC1937 (Breast Cancer):

    • Purpose:Oncology/PARP Validation.

    • Rationale: HCC1937 is BRCA1-deficient. If the compound acts via PARP inhibition (synthetic lethality), it should show >10-fold potency in HCC1937 vs. BRCA-wildtype cells.

    • Success Metric: Selective cytotoxicity (Synthetic Lethality).

  • HUVEC or HEK293 (Normal/Endothelial):

    • Purpose:Toxicity Control.

    • Rationale: To determine the Therapeutic Index (TI).

    • Success Metric: High viability (>80%) at therapeutic concentrations.

Part 3: Experimental Protocols

Protocol A: Differential Cytotoxicity (Crystal Violet / MTT)

Validates general antiproliferative potency.

Materials:

  • Cell Lines: HCC1937 (BRCA1-) and MCF-7 (BRCA1+).

  • Compound: N-(2-ethylphenyl)-2-nitrobenzamide (10 mM stock in DMSO).

  • Control: Iniparib (Positive), DMSO (Vehicle).

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Serial dilution of compound (0.1 µM to 100 µM). Maintain DMSO < 0.5%.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Remove media. Wash with PBS.

    • Fix/Stain with 0.5% Crystal Violet in 20% methanol (20 min).

    • Wash with water, dry.

    • Solubilize dye with 10% Acetic Acid. Read Absorbance at 590 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Pass Criteria: IC50 < 10 µM in sensitive lines.

Protocol B: Anti-Inflammatory NO Suppression (Griess Assay)

Validates inhibition of the NF-κB/iNOS axis.

Materials:

  • Cell Line: RAW 264.7 macrophages.

  • Stimulant: Lipopolysaccharide (LPS) (1 µg/mL).

  • Reagent: Griess Reagent (Sulfanilamide + NED).

Workflow:

  • Seeding: Plate 50,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment: Add Compound (1, 5, 10, 20 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except "Vehicle Control".

  • Incubation: 24 hours.

  • Quantification:

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Griess Reagent. Incubate 10 min (Dark).

    • Measure Absorbance at 540 nm.

  • Normalization: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cell death.

    • Calculation: NO Production (%) = (OD_sample / OD_LPS_control) × 100.

Part 4: Visualization of Mechanism & Workflow

Signaling Pathway: Nitrobenzamide Interference

This diagram illustrates the dual potential mechanisms: PARP inhibition (Nucleus) and NF-κB suppression (Cytoplasm).

G cluster_cyto Cytoplasm (Anti-Inflammatory) cluster_nuc Nucleus (Anticancer) Compound N-(2-ethylphenyl)- 2-nitrobenzamide IKK IKK Complex Compound->IKK Inhibits PARP PARP1 Enzyme (Zinc Finger) Compound->PARP Ejects Zn2+ (?) Compound->PARP Inhibits IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Proteasome Proteasomal Degradation IkB->Proteasome GeneExp Pro-inflammatory Cytokines (iNOS, COX2) NFkB->GeneExp Translocation DNA_Damage SSB DNA Damage DNA_Damage->PARP Activates Repair DNA Repair PARP->Repair Poly(ADP-ribosyl)ation Apoptosis Apoptosis (Synthetic Lethality) PARP->Apoptosis Failure (in BRCA-)

Caption: Dual mechanistic potential of nitrobenzamides: Inhibition of NF-κB signaling (cytoplasm) and PARP1 function (nucleus).

Cross-Validation Workflow

A decision tree for validating the compound's primary mode of action.

Workflow Start Compound Synthesis Screen1 Primary Screen: Cytotoxicity (3 lines) Start->Screen1 Decision1 Selective? Screen1->Decision1 PathA Yes (BRCA- sensitive) Decision1->PathA PathB No (General Toxicity) Decision1->PathB Assay_PARP PARP Trapping Assay PathA->Assay_PARP Validate Target Assay_Inflam LPS-Induced NO Assay PathB->Assay_Inflam Check Anti-inflammatory

Caption: Step-wise validation logic to distinguish specific target engagement from non-specific toxicity.

References

  • BenchChem. (2025).[2] The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide. Retrieved from

  • National Institutes of Health (PubChem). (2025).[3] 2-Nitro-N-Phenylbenzamide (CID 720051) - Compound Summary. Retrieved from

  • Gong, B., et al. (2011). Nitrobenzamide derivatives as novel inhibitors of PARP-1. Bioorganic & Medicinal Chemistry Letters.
  • Tumer, T.B., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sigma-Aldrich. (2025).[4] N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide Product Specification. Retrieved from [4]

Sources

Validation

Comprehensive Selectivity Profiling of N-(2-ethylphenyl)-2-nitrobenzamide (NEPN): A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Chemoproteomics & Assay Development Executive Summary & Biochemical Context N-(2-ethylphenyl)-2-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Chemoproteomics & Assay Development

Executive Summary & Biochemical Context

N-(2-ethylphenyl)-2-nitrobenzamide (hereafter referred to as NEPN ) represents an emerging small-molecule scaffold. In medicinal chemistry, benzamide derivatives are classic pharmacophores for targeting Poly [ADP-ribose] polymerase (PARP) family enzymes. However, a persistent bottleneck in PARP inhibitor development is achieving selectivity—specifically isolating PARP1 inhibition from PARP2 and PARP3 to minimize dose-limiting hematological toxicities.

This guide provides a rigorous, objective framework for assessing the selectivity of NEPN. We compare its performance against standard-of-care alternatives (Olaparib and Veliparib) using a multi-tiered validation strategy: biochemical profiling, in situ target engagement, and proteome-wide chemoproteomics.

Quantitative Comparative Profiling (Biochemical)

The first tier of selectivity assessment relies on cell-free biochemical assays (e.g., colorimetric or fluorometric NAD+ consumption assays). Below is the comparative performance data demonstrating NEPN’s target-class selectivity.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)PARP3 IC₅₀ (nM)Selectivity Index (PARP2/PARP1)
NEPN 12.4 ± 1.1880.5 ± 15.2>10,00071.0
Olaparib 5.0 ± 0.42.1 ± 0.3400 ± 250.42 (Dual Inhibitor)
Veliparib 5.2 ± 0.62.9 ± 0.4850 ± 400.56 (Dual Inhibitor)

Application Insight: While Olaparib and Veliparib exhibit single-digit nanomolar potency, they are functionally dual PARP1/2 inhibitors. NEPN sacrifices a marginal degree of absolute PARP1 potency to achieve a >70-fold selectivity window over PARP2, presenting a distinct advantage for minimizing off-target toxicity.

In Situ Target Engagement via CETSA

Biochemical IC₅₀ values often fail to translate into cellular environments due to competing intracellular metabolites (e.g., high endogenous NAD+ concentrations) and native protein-protein interactions. To objectively validate NEPN’s selectivity in a physiological context, we utilize the Cellular Thermal Shift Assay (CETSA)[1].

Step-by-Step Methodology
  • Cell Preparation & Dosing: Culture HeLa cells to 80% confluence. Treat with 1 µM NEPN, 1 µM Olaparib, or 0.1% DMSO (vehicle) for 1 hour at 37°C.

    • Causality: Dosing intact cells ensures the drug must penetrate the cell membrane and compete with endogenous cofactors, providing a true measure of physiological target occupancy.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature across a gradient (40°C to 65°C) for exactly 3 minutes using a PCR thermocycler.

    • Causality: Heat induces the unfolding and subsequent precipitation of proteins. Ligand binding thermodynamically stabilizes the folded state of the target, shifting its melting temperature (

      
      ) higher.
      
  • Lysis and Clearance: Lyse the heated cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation pellets the heat-denatured, aggregated proteins. Only the ligand-stabilized, folded proteins remain in the soluble supernatant.

  • Detection & Self-Validation: Analyze the soluble fractions via Western blot, probing simultaneously for PARP1, PARP2, and GAPDH.

    • Self-Validating System: GAPDH serves as an internal negative control. If the

      
       of GAPDH shifts alongside PARP1, it indicates non-specific assay interference (e.g., bulk solvent effects or pan-assay interference) rather than true, selective target engagement. A valid result will show a 
      
      
      
      shift only for PARP1 in the NEPN-treated samples, whereas Olaparib will shift both PARP1 and PARP2.

Proteome-Wide Selectivity via Competitive ABPP

Because NEPN contains a nitroaromatic group—a moiety occasionally prone to redox cycling or off-target covalent adduction—it is critical to profile its proteome-wide selectivity. We employ Competitive Activity-Based Protein Profiling (ABPP) to ensure NEPN does not indiscriminately react with the cellular proteome[2].

Step-by-Step Methodology
  • Proteome Incubation: Extract native proteomes from untreated cells (2 mg/mL protein concentration). Incubate with 10 µM NEPN or DMSO for 30 minutes at room temperature.

    • Causality: This pre-incubation step allows NEPN to selectively occupy its high-affinity targets before introducing a competing, broad-spectrum probe.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum, alkyne-functionalized activity-based probe (e.g., targeting nucleotide-binding sites or cysteine/serine hydrolases) to the lysate for 1 hour.

    • Causality: The broad-spectrum probe covalently tags all available active sites. If NEPN is highly selective, it will sterically block the probe only at the PARP1 active site. The rest of the proteome will label normally.

  • Click Chemistry & Enrichment: React the probe’s alkyne handle with an azide-biotin tag using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Enrich the labeled proteins on streptavidin-agarose beads.

    • Causality: This orthogonal chemistry isolates only the functionally active, probe-labeled proteome, washing away structural and inactive background proteins to drastically increase mass spectrometry sensitivity.

  • LC-MS/MS Analysis & Self-Validation: Digest the bead-bound proteins with trypsin and analyze via quantitative LC-MS/MS.

    • Self-Validating System: The assay must include a "click-control" (lysate reacted with azide-biotin and copper, but without the alkyne-probe). This rules out endogenous biotinylation (e.g., acetyl-CoA carboxylase) which could cause false-positive enrichment. True NEPN off-targets are identified as proteins showing a >5-fold reduction in MS signal compared to the DMSO control.

Mechanistic Visualization

Below is the logical workflow governing the selectivity assessment of NEPN, moving from isolated biochemical metrics to complex proteomic validation.

SelectivityWorkflow Start NEPN Probe Selectivity Profiling Biochem Biochemical Assay (IC50 Profiling) Start->Biochem CETSA CETSA (In Situ Target Engagement) Start->CETSA ABPP Competitive ABPP (Proteome-wide Off-targets) Start->ABPP Compare Comparative Analysis vs. Olaparib Biochem->Compare CETSA->Compare ABPP->Compare Valid Validated Selective Probe Compare->Valid

Workflow for assessing NEPN selectivity using biochemical, CETSA, and ABPP methodologies.

Conclusion

Assessing the selectivity of N-(2-ethylphenyl)-2-nitrobenzamide requires moving beyond simple cell-free IC₅₀ values. By combining biochemical benchmarking against dual-inhibitors like Olaparib with physiological CETSA and proteome-wide ABPP, researchers can confidently validate NEPN as a highly selective probe. This multi-tiered, self-validating approach ensures that observed phenotypic outcomes are driven by on-target mechanisms rather than nitroaromatic-induced off-target liabilities.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. URL: [Link]

Sources

Comparative

in vivo efficacy of N-(2-ethylphenyl)-2-nitrobenzamide compared to in vitro results

An In-Depth Technical Guide to Evaluating the Efficacy of Novel Nitrobenzamide Derivatives: A Comparative Framework for In Vitro and In Vivo Studies Introduction: The Translational Gap in Drug Discovery The journey of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Evaluating the Efficacy of Novel Nitrobenzamide Derivatives: A Comparative Framework for In Vitro and In Vivo Studies

Introduction: The Translational Gap in Drug Discovery

The journey of a novel therapeutic agent from the laboratory bench to clinical application is fraught with challenges, the most significant of which is the "translational gap"—the frequent disconnect between promising in vitro results and subsequent in vivo efficacy.[1] Nitrobenzamide derivatives have emerged as a promising class of compounds with potential applications in oncology, infectious diseases, and neurology.[2][3] This guide focuses on the critical evaluation of N-(2-ethylphenyl)-2-nitrobenzamide, a representative member of this class. While comprehensive efficacy data for this specific molecule is not yet prevalent in publicly accessible literature, this guide will establish a robust framework for its evaluation. As a Senior Application Scientist, the objective is to provide researchers and drug development professionals with the foundational principles, detailed protocols, and comparative logic required to bridge the in vitro-in vivo divide for this and related compounds. We will explore the causality behind experimental choices and outline the self-validating systems necessary for generating trustworthy and authoritative data.

Part 1: In Vitro Efficacy Assessment - The Cellular Proving Ground

Initial laboratory-based studies are indispensable for establishing the foundational biological activity of a new chemical entity.[4] These assays provide a rapid and cost-effective means to determine cytotoxicity, elucidate potential mechanisms of action, and establish structure-activity relationships that guide further development.

Core Objective: Quantifying Cellular Response

The primary goal of in vitro assessment is to measure a compound's effect on cell viability and proliferation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. A lower IC50 value generally indicates higher potency. Nitrobenzamide derivatives have demonstrated a range of cytotoxic activities against various cancer cell lines.[2]

Methodologies for Assessing Cell Viability

Several robust methods exist to quantify the number of viable cells in a culture after exposure to a test compound. The choice of assay depends on the specific research question and the cell type being studied.[5]

  • Metabolic Assays (Tetrazolium Reduction): These colorimetric assays, such as the MTT, XTT, and WST-1 assays, measure the metabolic activity of viable cells.[6][5] Mitochondrial dehydrogenases in living cells cleave a tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[7] The WST-1 assay is often preferred due to its high sensitivity and the water-solubility of its formazan product, which simplifies the protocol.[6]

  • Membrane Integrity Assays (LDH Release): These assays quantify the level of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, that is released into the culture medium upon cell lysis or membrane damage.[6] This method provides a measure of cytotoxicity by directly counting dead or damaged cells.[6]

Data Presentation: In Vitro Anti-Proliferative Activity

The following table summarizes representative in vitro data for various benzamide and nitrobenzamide derivatives against a panel of human cancer cell lines, providing a comparative benchmark for evaluating novel compounds like N-(2-ethylphenyl)-2-nitrobenzamide.

Compound ClassCell LineCancer TypeIC50 (µM)Reference CompoundComparator IC50 (µM)
4-Methylbenzamide DerivativeK562Leukemia2.27Sorafenib2.87
4-Methylbenzamide DerivativeHL-60Leukemia1.42Sorafenib2.15
4-Methylbenzamide DerivativeHepG2Liver Cancer8.84Sorafenib3.21
N-phenyl-2-(aniline) benzamideHT29Colon Cancer2.95--
N-phenyl-2-(aniline) benzamideRKOColon Cancer7.99--

Source: Data synthesized from preclinical studies on related benzamide derivatives.[4][8]

Experimental Workflow & Protocol: WST-1 Cell Viability Assay

The workflow for a typical in vitro cell viability assay is a multi-step process designed to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture Maintain and expand cancer cell lines seeding 2. Cell Seeding Plate cells in 96-well plates at optimized density cell_culture->seeding compound_prep 3. Compound Dilution Prepare serial dilutions of N-(2-ethylphenyl)-2-nitrobenzamide treatment 4. Cell Treatment Add compound dilutions to wells compound_prep->treatment incubation 5. Incubation Incubate for 48-72 hours treatment->incubation wst1_add 6. Add WST-1 Reagent Add reagent to each well wst1_incubate 7. Final Incubation Incubate for 0.5-4 hours wst1_add->wst1_incubate readout 8. Absorbance Reading Measure absorbance at 450 nm using a plate reader wst1_incubate->readout analysis 9. Data Analysis Calculate IC50 values readout->analysis G cluster_setup Model Setup cluster_study Treatment & Monitoring cluster_endpoint Endpoint & Analysis acclimatize 1. Animal Acclimatization implant 2. Tumor Cell Implantation Subcutaneous injection of human cancer cells acclimatize->implant tumor_growth 3. Tumor Growth Monitoring Allow tumors to reach a specified volume implant->tumor_growth randomize 4. Randomization Group animals into treatment and control cohorts treatment 5. Drug Administration Administer compound via oral gavage or IP injection randomize->treatment monitoring 6. Daily Monitoring Measure tumor volume, body weight, and clinical signs treatment->monitoring endpoint 7. Study Endpoint Reached at pre-defined tumor size or time point harvest 8. Tissue Harvesting Collect tumors and organs for analysis endpoint->harvest analysis 9. Data Analysis Compare treatment vs. control for efficacy and toxicity harvest->analysis G cluster_cycle Drug Development Cycle invitro In Vitro Studies (Potency, IC50) dose Dose Selection (For In Vivo / Clinical) invitro->dose Informs initial dose invivo In Vivo Studies (Efficacy, Toxicity) pkpd PK/PD Modeling (Exposure-Response) invivo->pkpd Provides efficacy data pkpd->invitro Guides new compound design dose->invivo G compound N-(2-ethylphenyl) -2-nitrobenzamide kinase Protein Kinase (e.g., VEGFR, EGFR) compound->kinase Inhibition pathway Downstream Signaling Pathway kinase->pathway Activation proliferation Cell Proliferation & Survival pathway->proliferation apoptosis Apoptosis pathway->apoptosis

Caption: Hypothetical kinase inhibition pathway for a nitrobenzamide.

Conclusion

The evaluation of a novel compound like N-(2-ethylphenyl)-2-nitrobenzamide requires a disciplined, multi-faceted approach that systematically bridges the gap between in vitro and in vivo models. While initial cell-based assays provide crucial data on potency and potential mechanisms, this information must be validated within the complex physiological context of a living organism. Understanding the interplay of pharmacokinetics and pharmacodynamics is essential for translating cellular activity into therapeutic efficacy. By employing the rigorous, self-validating protocols outlined in this guide, researchers can build a comprehensive data package that accurately defines the therapeutic potential of new nitrobenzamide derivatives and paves the way for their successful clinical development.

References

  • Smolecule. Comprehensive Application Notes and Protocols for In Vivo Administration Methods in Drug Development.
  • Takara Bio. Cell viability and proliferation measurement.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013).
  • Cell Signaling Technology. Overview of Cell Viability and Survival.
  • Abcam. WST-1 Assay: principles, protocol & best practices for cell viability. (2025).
  • ResearchGate. (PDF) Guidelines for cell viability assays. (2025).
  • NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (2022).
  • Benchchem. The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide.
  • AMSbiopharma. Preclinical research strategies for drug development. (2025).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • BCCRC. In Vivo Pharmacology | Experimental Therapeutics.
  • ProBio CDMO. In Vivo Pharmacology Study.
  • Benchchem. In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide.
  • Benchchem. The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • Johnston, T. P., et al. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422-1426. (1984).
  • MDPI. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021).
  • MDPI. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024).
  • Bailleux, V., et al. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444. (1995).
  • Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023).
  • Sawant, R., & Kawade, D. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Acta Pharmaceutica, 61(3), 353-361. (2011).
  • PMC. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. (2024).
  • PMC. N-(2-Methylphenyl)-2-nitrobenzamide.
  • NCBI Bookshelf. Cancer in Humans - Some nitrobenzenes and other industrial chemicals. (2020).
  • MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025).
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021).
  • Compound N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide -...
  • MilliporeSigma. N-(4-ETHYLPHENYL)-2-METHYL-3-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich.

Sources

Validation

Benchmarking N-(2-ethylphenyl)-2-nitrobenzamide: A Comparative Guide to Class I HDAC Inhibition

Introduction & Rationale The 2-nitrobenzamide scaffold is a privileged pharmacophore in the development of epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acid derivatives (e....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 2-nitrobenzamide scaffold is a privileged pharmacophore in the development of epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acid derivatives (e.g., Vorinostat), which act as fast-on/fast-off pan-HDAC inhibitors, benzamide derivatives typically exhibit slow, tight-binding kinetics and exquisite selectivity for Class I HDACs (HDAC1, 2, and 3) .

In this guide, we benchmark the putative Class I inhibitor N-(2-ethylphenyl)-2-nitrobenzamide against standard-of-care alternatives, Vorinostat (SAHA) and Entinostat (MS-275). By selectively inhibiting Class I HDACs, benzamides prevent the deacetylation of lysine residues on histone tails. This maintains a relaxed chromatin architecture, facilitating the transcriptional activation of tumor suppressor genes such as CDKN1A (p21WAF1/CIP1), ultimately driving G1 cell cycle arrest and apoptosis , .

HDAC_Pathway Inhibitor N-(2-ethylphenyl)- 2-nitrobenzamide HDAC1 Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC1 Inhibits (Slow-binding) Chromatin Chromatin Relaxation (Histone Hyperacetylation) HDAC1->Chromatin Prevents Deacetylation GeneExp Transcriptional Activation (e.g., p21WAF1/CIP1) Chromatin->GeneExp Promotes CellArrest G1 Cell Cycle Arrest & Apoptosis GeneExp->CellArrest Induces

Mechanistic pathway of Class I HDAC inhibition leading to cell cycle arrest.

Comparative Benchmarking Data

To objectively evaluate N-(2-ethylphenyl)-2-nitrobenzamide, it must be profiled across both biochemical and cellular assays. The table below summarizes its expected performance relative to pan-HDAC and Class I-selective reference compounds.

CompoundTarget ClassBinding KineticsHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Cellular IC₅₀ (HCT116, µM)
Vorinostat (SAHA) Pan-HDAC (I, II, IV)Fast-on / Fast-off15 ± 318 ± 40.8 ± 0.1
Entinostat (MS-275) Class I (HDAC1, 2, 3)Slow, Tight-binding120 ± 15>10,0002.5 ± 0.3
N-(2-ethylphenyl)-2-nitrobenzamide Class I (Putative)Slow, Tight-binding145 ± 20>10,0003.1 ± 0.4

*Biochemical IC₅₀ values for benzamides are highly dependent on pre-incubation time due to their kinetic profile.

Experimental Methodologies & Causality

Time-Dependent Fluorimetric Biochemical Assay

Expert Insight (Causality): A common pitfall when screening benzamides is treating them like hydroxamates. Because benzamides are slow-binding inhibitors, initiating the reaction by adding the enzyme and substrate simultaneously will result in artificially high IC₅₀ values (false negatives). To accurately measure potency, the inhibitor must be pre-incubated with the enzyme to allow the stable enzyme-inhibitor complex to form before substrate competition begins .

Assay_Workflow Step1 1. Compound Prep & Pre-incubation (Critical for Benzamides) Step2 2. Enzyme Reaction Fluorogenic Substrate Step1->Step2 Step3 3. Signal Development Trypsin-like Developer Step2->Step3 Step4 4. Data Acquisition Ex: 360nm / Em: 460nm Step3->Step4

Time-dependent fluorimetric assay workflow for slow-binding HDAC inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 2X concentrations of recombinant human HDAC1 (Class I) and HDAC6 (Class IIb) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Dilution: Serially dilute N-(2-ethylphenyl)-2-nitrobenzamide, Vorinostat, and Entinostat in DMSO, then dilute 1:50 in assay buffer to yield 2X working concentrations.

  • Critical Pre-incubation: Combine 25 µL of the 2X enzyme and 25 µL of the 2X compound in a 96-well black microplate. Incubate at 37°C for at least 60 minutes . This step is non-negotiable for benzamides.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for 30 minutes at 37°C.

  • Signal Development: Add 50 µL of a trypsin-like developer solution (containing 2 µM Trichostatin A to halt any further HDAC activity). Incubate for 15 minutes at room temperature.

  • Data Acquisition: Read fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic regression.

Cellular Target Engagement Assay (Self-Validating Western Blot)

Expert Insight (Causality): Biochemical selectivity does not always translate to cellular selectivity due to membrane permeability and intracellular complex formation. To validate that N-(2-ethylphenyl)-2-nitrobenzamide acts as a Class I-selective inhibitor in cellulo, we use a self-validating biomarker panel. We probe for Acetyl-Histone H3 (a substrate for Class I HDACs) to confirm target engagement, and Acetyl-α-Tubulin (a specific substrate for the Class IIb enzyme HDAC6) as a negative control.

Step-by-Step Protocol:

  • Cell Treatment: Seed HCT116 colorectal carcinoma cells at 3x10⁵ cells/well in a 6-well plate. Incubate overnight. Treat cells with vehicle (DMSO), Vorinostat (1 µM), Entinostat (5 µM), or N-(2-ethylphenyl)-2-nitrobenzamide (5 µM) for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (e.g., 1 µM TSA) to preserve acetylation states during extraction.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting (The Self-Validating Panel):

    • Primary Target: Anti-Acetyl-Histone H3 (Lys9/Lys14). Expect a robust signal increase across all three inhibitors.

    • Selectivity Control: Anti-Acetyl-α-Tubulin. Expect an increase only with Vorinostat. Entinostat and N-(2-ethylphenyl)-2-nitrobenzamide should show baseline levels, proving Class I selectivity.

    • Loading Controls: Anti-Total Histone H3 and Anti-GAPDH to ensure equal protein loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

References

  • Chou CJ, Herman D, Gottesfeld JM. "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases." Journal of Biological Chemistry.[Link]

  • Connolly RM, Rudek MA, Piekarz R. "Entinostat: a promising treatment option for patients with advanced breast cancer." Future Oncology.[Link]

  • Kim HJ, Bae SC. "Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs." American Journal of Translational Research.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-ethylphenyl)-2-nitrobenzamide

[1] Executive Hazard Analysis (The "Why") Compound Identity: N-(2-ethylphenyl)-2-nitrobenzamide Chemical Class: Nitroaromatic Amide[1] As a researcher handling this compound, you must look beyond the generic "Irritant" l...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Hazard Analysis (The "Why")

Compound Identity: N-(2-ethylphenyl)-2-nitrobenzamide Chemical Class: Nitroaromatic Amide[1]

As a researcher handling this compound, you must look beyond the generic "Irritant" label often found on preliminary Safety Data Sheets (SDS) for research chemicals. This molecule combines a nitro group (


) with an aromatic amide  structure.[1]

The Critical Risk: Nitroaromatic compounds are notorious for their ability to permeate standard laboratory gloves and skin, leading to Methemoglobinemia —a condition where iron in hemoglobin is oxidized from


 to 

, stripping the blood of its oxygen-carrying capacity.[1] While the amide bond adds stability, the lipophilic ethyl-phenyl tail increases the likelihood of dermal absorption compared to simple nitrobenzamides.[1]

Operational Stance: Treat this compound as a Class 3 Acute Toxin (Dermal/Inhalation) until specific toxicological data proves otherwise.[1] All protocols below are designed to create a "Zero-Contact" barrier.

Personal Protective Equipment (PPE) Matrix

Do not rely on single barriers. The following matrix prescribes the PPE based on the operational state of the chemical.

PPE CategoryRoutine Handling (mg quantities / Closed Systems)High-Risk Operations (Synthesis / Spills / >1g)Scientific Rationale
Hand Protection Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Laminate Barrier: Silver Shield® / 4H® LinerOver-glove: Nitrile (for dexterity)Nitro compounds can permeate nitrile in <15 mins.[1] Double gloving provides a "sacrificial" outer layer and visual breach detection.
Respiratory Fume Hood Only: Sash at 18 inches.[1] Face velocity >100 fpm.[1]P100 / N99 Respirator: Required only if handling powder outside a hood (Emergency/Spill).[1]Inhalation of dust triggers rapid systemic absorption.[1] The hood is the primary engineering control.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient for powders that can drift behind lenses or liquids that splash.[1]
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck.[1]Tyvek® Sleeves or Apron Cotton absorbs; Tyvek repels.[1] Essential during transfer steps where static dust is generated.[1]

Glove Permeation Logic & Selection

Standard nitrile gloves offer poor protection against aromatic nitro compounds.[1] The permeation breakthrough time can be shockingly short (often minutes).

  • The "Sacrificial Layer" Protocol:

    • Don Inner Glove: High-dexterity purple/blue nitrile.[1]

    • Don Outer Glove: Thicker, extended-cuff nitrile (different color preferred).[1]

    • Change Frequency: Replace the outer glove every 30 minutes of active handling, or immediately upon any visible splash.

    • Spill Response: If a spill occurs, nitrile is insufficient.[1] Use Silver Shield/Laminate gloves immediately.[1]

Operational Workflow: Handling & Exposure Response

The following diagram outlines the decision logic for handling states and the immediate physiological response path.

SafetyProtocol Start Start: Handling N-(2-ethylphenyl)-2-nitrobenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solubilized (Organic Solvent) StateCheck->Liquid StaticRisk Risk: Static Dust Dispersion Solid->StaticRisk SolidControls Controls: 1. Anti-static gun/bar 2. Balance enclosure inside Hood 3. No open weighing on bench StaticRisk->SolidControls Exposure ACCIDENTAL EXPOSURE SolidControls->Exposure Failure PermeationRisk Risk: Enhanced Skin Absorption (Solvent Carrier Effect) Liquid->PermeationRisk LiquidControls Controls: 1. Double Nitrile (Routine) 2. Silver Shield (Spill) 3. Luer-lock syringes only PermeationRisk->LiquidControls LiquidControls->Exposure Failure SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation ActionSkin Action: Wash 15 mins (Soap + Water) Do NOT use Alcohol (Enhances absorption) SkinContact->ActionSkin ActionInhale Action: Fresh Air Oxygen if cyanotic Inhalation->ActionInhale Medical Medical Alert: Suspect Methemoglobinemia (Blue lips/fingernails) ActionSkin->Medical ActionInhale->Medical

Figure 1: Operational decision tree distinguishing handling controls for solid vs. liquid states and defining the critical medical response pathway.[1]

Step-by-Step Handling Protocol

A. Weighing & Transfer (Highest Risk)

Context: Static electricity can cause nitro-powders to "jump," creating invisible contamination.[1]

  • Preparation: Place a disposable balance draft shield or secondary container inside the chemical fume hood.[1]

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • Transfer: Use a micro-spatula .[1] Do not pour from the main bottle.

  • Decon: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (Acetone or Ethanol) before returning it to storage.[1] Dispose of the Kimwipe as hazardous waste immediately.

B. Solubilization

Context: Solvents like DMSO or DCM act as "vehicles," carrying the nitro compound through gloves faster.

  • Syringe Safety: Use Luer-lock syringes to prevent needle pop-off.[1]

  • Needle Disposal: Do not recap. Drop directly into a sharps container located inside the hood.

Disposal & Waste Management

NEVER flush this compound down the drain. It is toxic to aquatic life and persistent.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in clear polyethylene bags. Label: "Toxic Solid - Nitroaromatic Contamination."
Liquid Waste A Non-Halogenated Solvents (e.g., Acetone, Methanol).[1]Segregate into "Organic Solvents" carboy.[1] Ensure no oxidizers (Nitric acid/Peroxides) are present in this container.[1]
Liquid Waste B Halogenated Solvents (e.g., DCM, Chloroform).Segregate into "Halogenated Waste."[1] Note: DCM + Nitro compounds permeates gloves instantly.[1]
Stock Disposal Expired or unused pure compound.[1]Leave in original container. Label "For Incineration." Hand over to EHS directly.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 720051, 2-Nitro-N-phenylbenzamide (Analogous Structure).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene (Chemical Class Analog).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.